Ethyl 2-chloromethylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOVRPBUAUNBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513436 | |
| Record name | Ethyl 2-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-78-8 | |
| Record name | Benzoic acid, 2-(chloromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1531-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(chloromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Handling of Ethyl 2-chloromethylbenzoate
Introduction
Ethyl 2-chloromethylbenzoate (CAS No. 1531-78-8) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries.[1] Structurally, it features an ethyl ester and a chloromethyl group attached to a benzene ring in an ortho configuration. This arrangement makes it a versatile synthetic intermediate, enabling the introduction of the 2-(ethoxycarbonyl)benzyl moiety into a wide range of molecules.[1] Its utility stems from the distinct reactivity of its two functional groups: the benzylic chloride, which is susceptible to nucleophilic substitution, and the ethyl ester, which can undergo hydrolysis, amidation, or reduction.
This guide provides a comprehensive overview of the core physical properties, reactivity, synthesis, and safe handling protocols for this compound, designed for researchers, chemists, and professionals in drug discovery and development.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These parameters are critical for designing experiments, developing purification strategies, and ensuring safe laboratory operations.
| Property | Value | Source(s) |
| CAS Number | 1531-78-8 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2][4] |
| Molecular Weight | 198.65 g/mol | [1][2][4] |
| Appearance | White crystalline powder or colorless liquid | [1][2] |
| Odor | Faint | [1] |
| Boiling Point | 140 °C at 14 Torr | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Solubility | Sparingly soluble in water | [1] |
| Refractive Index | 1.523 | [2] |
| Flash Point | 146.5 ± 18.1 °C | [2] |
| Vapor Pressure | 0.00137 mmHg at 25°C | [2] |
Section 2: Molecular Structure and Computed Data
Computational descriptors provide further insight into the molecule's behavior, such as its polarity, membrane permeability potential, and overall complexity.
| Identifier / Descriptor | Value | Source(s) |
| IUPAC Name | ethyl 2-(chloromethyl)benzoate | [4] |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1CCl | [1][4] |
| InChIKey | QQOVRPBUAUNBAV-UHFFFAOYSA-N | [1][2][4] |
| XLogP3 | 2.5 - 3.0 | [2][4] |
| Topological Polar Surface Area | 26.3 Ų | [1][4] |
| Hydrogen Bond Acceptor Count | 2 | [1][4] |
| Rotatable Bond Count | 4 | [1][4] |
| Exact Mass | 198.0447573 Da | [1][4] |
Section 3: Reactivity and Synthetic Applications
The primary utility of this compound in organic synthesis lies in its nature as a versatile electrophile. The benzylic chloride is a reactive site for nucleophilic attack, a cornerstone reaction for building molecular complexity.
Key Reaction: Nucleophilic Substitution
The chloromethyl group is readily displaced by a wide variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions) via an Sₙ2 mechanism. This reaction is fundamental to its application in pharmaceutical and agrochemical synthesis, allowing for the covalent linkage of the benzoate scaffold to other molecular fragments.[1]
Sources
An In-depth Technical Guide to Ethyl 2-(Chloromethyl)benzoate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(chloromethyl)benzoate is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its structure, incorporating both an ethyl ester and a reactive benzylic chloride, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, and detailed synthetic protocols. Furthermore, it delves into the principles of its spectroscopic characterization, explores its chemical reactivity with a focus on nucleophilic substitution, and discusses its applications as a key intermediate in the pharmaceutical and agrochemical industries. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting.
Introduction and Chemical Identity
Ethyl 2-(chloromethyl)benzoate is a substituted aromatic ester that serves as a crucial intermediate in organic synthesis. The strategic placement of the chloromethyl group ortho to the ethyl ester functionality allows for a range of selective chemical transformations. This unique arrangement makes it a valuable precursor for constructing heterocyclic systems and for introducing the 2-(ethoxycarbonyl)benzyl moiety into target molecules.
-
IUPAC Name: ethyl 2-(chloromethyl)benzoate[1]
-
Synonyms: 2-(Chloromethyl)benzoic acid ethyl ester, 2-Carbethoxybenzyl chloride, Ethyl o-(chloromethyl)benzoate[1]
-
CAS Number: 1531-78-8
-
Molecular Formula: C₁₀H₁₁ClO₂
-
Molecular Weight: 198.64 g/mol [1]
The structure features a benzene ring disubstituted at positions 1 and 2. The first substituent is an ethyl ester group (-COOCH₂CH₃), and the second is a chloromethyl group (-CH₂Cl). This benzylic halide is the primary site of reactivity for nucleophilic substitution.
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_ester1 [label="O"]; O_ester2 [label="O"]; C_ethyl1 [label="CH₂"]; C_ethyl2 [label="CH₃"]; C_methyl [label="CH₂"]; Cl [label="Cl"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C_ester [pos="1.74,1!"]; O_ester1 [pos="2.3,1.6!"]; O_ester2 [pos="2.5,0.4!"]; C_ethyl1 [pos="3.4,0.1!"]; C_ethyl2 [pos="4.2,-0.4!"]; C_methyl [pos="-1.74,1!"]; Cl [pos="-2.6,0.5!"];
// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_ethyl1; C_ethyl1 -- C_ethyl2; C1 -- C_methyl; C_methyl -- Cl; }
Caption: Chemical Structure of Ethyl 2-(chloromethyl)benzoate
Physicochemical Properties
A summary of the key physical and chemical properties of Ethyl 2-(chloromethyl)benzoate is provided below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Appearance | White crystalline powder or colorless liquid | |
| Odor | Faint, characteristic | |
| Molecular Weight | 198.64 g/mol | |
| Boiling Point | 140 °C @ 14 Torr | |
| Density | ~1.16 - 1.2 g/cm³ | , |
| Solubility | Sparingly soluble in water | |
| Refractive Index | ~1.523 |
Synthesis and Purification
The synthesis of Ethyl 2-(chloromethyl)benzoate is most effectively achieved through a two-step process starting from o-toluic acid. The first step involves the esterification of the carboxylic acid, followed by a selective free-radical chlorination of the benzylic methyl group.
Causality of Synthetic Route Selection
-
Step 1: Fischer Esterification: This classic and robust method is chosen for its reliability and scalability in converting carboxylic acids to esters. Using an excess of ethanol and a strong acid catalyst (like H₂SO₄) drives the equilibrium towards the product, ensuring a high yield of the intermediate, ethyl 2-methylbenzoate (also known as ethyl o-toluate).[2]
-
Step 2: Free-Radical Benzylic Chlorination: The methyl group attached to the benzene ring is a "benzylic" position. The C-H bonds at this position are weaker than other sp³ C-H bonds because their homolytic cleavage leads to a resonance-stabilized benzylic radical. This inherent stability allows for highly selective halogenation at this site, leaving the aromatic ring and the ester group untouched. Reagents like N-chlorosuccinimide (NCS) are ideal for this transformation as they provide a controlled source of chlorine radicals, minimizing side reactions like electrophilic aromatic chlorination.[3][4][5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 2-(chloromethyl)benzoate.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-Methylbenzoate (Ethyl o-Toluate)
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluic acid (50.0 g, 0.367 mol).
-
Reagents: Add absolute ethanol (250 mL, excess) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (5 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water. Transfer to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Isolation: Purify the crude product by vacuum distillation to yield ethyl 2-methylbenzoate as a colorless liquid.
Step 2: Synthesis of Ethyl 2-(Chloromethyl)benzoate
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve the ethyl 2-methylbenzoate (20.0 g, 0.122 mol) from Step 1 in carbon tetrachloride (100 mL).
-
Reagents: Add N-chlorosuccinimide (NCS) (17.9 g, 0.134 mol, 1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (approx. 200 mg).
-
Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere. The reaction can be initiated and accelerated by irradiation with a UV lamp.[6][7] Monitor the reaction by TLC or ¹H NMR until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Remove it by filtration and wash the solid with a small amount of cold carbon tetrachloride.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude material by either recrystallization from a suitable solvent (e.g., hexanes) or by flash column chromatography on silica gel to afford Ethyl 2-(chloromethyl)benzoate as a white solid or oil.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ 7.9-8.1 (m, 1H, Ar-H), δ 7.3-7.6 (m, 3H, Ar-H), δ 4.8-5.0 (s, 2H, -CH₂Cl), δ 4.4 (q, J=7.1 Hz, 2H, -OCH₂CH₃), δ 1.4 (t, J=7.1 Hz, 3H, -OCH₂CH₃) | The aromatic protons are in a complex multiplet pattern. The proton ortho to the ester is most deshielded. The benzylic protons (-CH₂Cl) are a singlet and significantly downfield due to the adjacent chlorine and aromatic ring. The ethyl group shows a characteristic quartet and triplet. |
| ¹³C NMR | δ ~166 (C=O), δ ~140 (C-CH₂Cl), δ ~132 (C-COOEt), δ 128-131 (Ar-C), δ ~61 (-OCH₂), δ ~45 (-CH₂Cl), δ ~14 (-CH₃) | The ester carbonyl carbon is highly deshielded. The aromatic carbons attached to the substituents are distinct from the other aromatic carbons. The benzylic carbon (-CH₂Cl) is deshielded by the chlorine atom. The ethyl group carbons appear in their typical regions. |
| IR (Infrared) | ~1725 cm⁻¹ (strong, C=O stretch), ~1250 & ~1100 cm⁻¹ (strong, C-O stretches), ~3050 cm⁻¹ (C-H aromatic), ~2980 cm⁻¹ (C-H aliphatic), ~750 cm⁻¹ (C-Cl stretch) | The C=O stretch for an α,β-unsaturated (aromatic) ester is strong and appears around 1715-1730 cm⁻¹.[8] The two C-O stretches are characteristic of esters.[9] The C-Cl stretch is typically weaker and found in the fingerprint region. |
| Mass Spec. | M⁺ at m/z 198/200 (isotope pattern), m/z 163 ([M-Cl]⁺), m/z 153 ([M-OEt]⁺), m/z 125 ([M-COOEt]⁺), m/z 91 (tropylium ion) | The molecular ion will show a characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Key fragments include loss of a chlorine radical, loss of the ethoxy radical, and cleavage of the entire ester group to form a benzyl cation, which can rearrange to the stable tropylium ion.[10] |
Reactivity and Applications
Core Reactivity: The Benzylic Chloride
The primary locus of reactivity in Ethyl 2-(chloromethyl)benzoate is the benzylic chloride. This functional group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[11] The proximity of the benzene ring stabilizes the Sₙ2 transition state, making benzylic chlorides more reactive than typical primary alkyl chlorides.[12][13]
// Reactants Reactants [label=<
Nu- +
];
// Transition State TS [label=<
[Nu---CH₂---Cl]δ-
Sₙ2 Transition State
];
// Products Products [label=<
- Cl-
];
// Edges Reactants -> TS [label="Sₙ2 Attack"]; TS -> Products [label="Chloride leaving"]; }
Caption: General Sₙ2 reactivity of Ethyl 2-(chloromethyl)benzoate.
This reactivity allows for the facile introduction of a variety of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides, carbanions), making it a valuable intermediate for building molecular complexity.
Applications in Synthesis
Ethyl 2-(chloromethyl)benzoate is a key starting material in several fields:
-
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to react with various nucleophiles allows for the construction of complex scaffolds found in modern drugs.
-
Agrochemicals: The compound serves as a precursor for insecticides and herbicides. The mechanism of action in this context involves its role as a building block to create larger, biologically active molecules.
-
Chemical Research: In academic and industrial research, it is used to synthesize novel compounds and explore new reaction methodologies. For example, it is a precursor for the synthesis of 3-isochromanone derivatives, which are important structural motifs in natural products.
Safety and Handling
As a reactive chemical intermediate, proper handling of Ethyl 2-(chloromethyl)benzoate is crucial for laboratory safety.
-
Hazard Identification: The compound is corrosive and can cause severe skin burns and eye damage. It may also cause irritation to the respiratory system.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling Procedures: Avoid contact with skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
References
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An In-depth Technical Guide to Ethyl 2-chloromethylbenzoate: Synthesis, Characterization, and Applications
Abstract
Ethyl 2-chloromethylbenzoate is a functionalized aromatic ester of significant interest in synthetic organic chemistry. Its structure incorporates a reactive benzylic chloride, making it a valuable electrophilic building block for the introduction of the ethyl 2-methylbenzoate moiety onto a wide range of nucleophilic substrates. This dual functionality renders it a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis via free-radical chlorination, a predictive analysis of its spectroscopic characteristics, and an exploration of its core reactivity and applications in modern drug discovery and development.
Core Physicochemical Properties
This compound is a compound whose utility is defined by its precise chemical and physical characteristics. A thorough understanding of these properties is the foundation for its effective use in a research and development setting. The molecular weight, a fundamental parameter, has been computationally determined to be 198.64 g/mol .[1] Other sources and suppliers often list the molecular weight as 198.65 g/mol .[2][3]
Key identifying information and physical data are summarized in the table below for ease of reference. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.
| Property | Value | Source(s) |
| Molecular Weight | 198.64 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₁₁ClO₂ | PubChem[1] |
| CAS Number | 1531-78-8 | ChemicalBook, PubChem[1][4] |
| IUPAC Name | ethyl 2-(chloromethyl)benzoate | PubChem[1] |
| Appearance | Colorless liquid or white crystal powder | Guidechem[5] |
| Boiling Point | 140 °C @ 14 Torr | Echemi [source not found] |
| Density | ~1.158 g/cm³ | ChemNet |
Synthesis and Mechanism: Free-Radical Halogenation
The most direct and industrially relevant pathway for the synthesis of this compound is the selective free-radical chlorination of the benzylic methyl group of its precursor, Ethyl 2-methylbenzoate (also known as ethyl o-toluate). This reaction leverages the enhanced stability of the intermediate benzylic radical, allowing for specific halogenation at this position while leaving the aromatic ring and ester functional group intact.
The underlying mechanism is a classic free-radical chain reaction, which can be initiated by either UV light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). A study on the analogous chlorination of methyl 2-methylbenzoate confirms that these initiation methods are effective, with UV light generally leading to faster reaction rates.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for benzylic halogenation, specifically informed by the chlorination of methyl 2-methylbenzoate. Appropriate safety measures must be taken at all times.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2-methylbenzoate (1.0 eq) in a dry, inert solvent such as carbon tetrachloride or dichloromethane.
-
Initiation: Add a catalytic amount of a free-radical initiator (e.g., AIBN, 0.02-0.05 eq). Alternatively, position a UV lamp to irradiate the flask.
-
Chlorination: Heat the mixture to a gentle reflux. Through the dropping funnel, add a solution of sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) in the same solvent dropwise over 1-2 hours. The rate of addition should be controlled to maintain a steady reflux.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield this compound as a colorless liquid.
Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.
-
Ethyl Ester Protons: A triplet at ~1.4 ppm (3H, -OCH₂CH ₃) and a quartet at ~4.4 ppm (2H, -OCH ₂CH₃).
-
Aromatic Protons: A complex multiplet pattern between 7.3-8.0 ppm (4H). The ortho-substitution pattern leads to distinct signals for each aromatic proton.
-
Chloromethyl Protons: A key singlet at approximately 4.8-5.0 ppm (2H, -CH ₂Cl). This signal is significantly downfield from the ~2.6 ppm signal of the starting methyl group in ethyl 2-methylbenzoate due to the deshielding effect of the adjacent chlorine atom. Its integration for 2H confirms the successful monochlorination.
-
-
¹³C NMR Spectroscopy:
-
Ethyl Ester Carbons: Signals expected around 14 ppm (-OCH₂C H₃) and 61 ppm (-OC H₂CH₃).
-
Ester Carbonyl: A signal in the range of 166-168 ppm (C =O).
-
Aromatic Carbons: Multiple signals between 128-140 ppm.
-
Chloromethyl Carbon: The most indicative signal, expected at ~45 ppm (C H₂Cl), shifted downfield from the ~22 ppm of the precursor's methyl carbon.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198.
-
Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 200, with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature for a compound containing a single chlorine atom (³⁵Cl/³⁷Cl).
-
Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 153, and the loss of the chloromethyl radical (-•CH₂Cl) to give a fragment at m/z = 149.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ corresponding to the C-O stretching of the ester.
-
Aromatic C=C and C-H: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl bond.
-
Key Reactions and Applications in Drug Development
This compound is a classic electrophilic building block. Its utility stems from the high reactivity of the benzylic chloride, which is an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the ethyl 2-benzoate framework to a variety of nucleophiles.
This reactivity is particularly valuable in the construction of complex pharmaceutical agents, where amines, alcohols, thiols, and other nucleophilic moieties are common features. The reaction covalently links a drug scaffold (containing the nucleophile) to the benzoate fragment, often to modulate properties like solubility, cell permeability, or to act as a linker to another part of the molecule.
General Reaction Scheme: Nucleophilic Substitution
Caption: General Sₙ2 reaction of this compound with a nucleophile.
In this representative scheme, "R-Nu:" signifies a nucleophilic component of a larger, more complex molecule, such as the amine group on a heterocyclic core or the hydroxyl group on a natural product derivative. The reaction typically proceeds under basic conditions to deprotonate the nucleophile, enhancing its reactivity, and is carried out in a polar aprotic solvent like DMF or acetonitrile.
Safety and Handling
While a specific safety data sheet for the 2-chloro isomer is not widely published, the data for the isomeric Ethyl 3-(chloromethyl)benzoate provides a reliable proxy due to the identical reactive functional group. This class of compounds must be handled with significant care.
-
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1C): Causes severe skin burns and eye damage.
-
Serious Eye Damage (Category 1): Causes serious eye damage.
-
Corrosive to Metals (Category 1): May be corrosive to metals.
-
-
Handling Precautions:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors or mists.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.
-
Conclusion
This compound stands as a highly practical and reactive intermediate for synthetic chemists. Its defining feature, the benzylic chloride, provides a reliable electrophilic handle for derivatization, while the ethyl ester offers a point for further chemical modification, such as hydrolysis to the corresponding carboxylic acid. A solid understanding of its synthesis via free-radical pathways and its reactivity in nucleophilic substitution reactions enables researchers and drug development professionals to effectively leverage this compound in the design and construction of novel, high-value molecules. Due to its hazardous nature, strict adherence to safety protocols is paramount in all handling and experimental procedures.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate.
- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
- Pharmaffiliates. (n.d.).
- ResearchGate. (2006). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl)
- AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]
- PubChem. (n.d.). Ethyl 2-methylbenzoate.
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Ethyl 2-chloromethylbenzoate synthesis pathway
An In-Depth Technical Guide to the Synthesis of Ethyl 2-chloromethylbenzoate
Authored by a Senior Application Scientist
Abstract
This compound (CAS No: 1531-78-8) is a pivotal bifunctional molecule widely employed as a building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure, incorporating both a reactive benzylic chloride and an ethyl ester, offers a versatile scaffold for introducing the 2-(ethoxycarbonyl)benzyl moiety in advanced organic synthesis. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect the mechanistic underpinnings of each route, present detailed, field-tested protocols, and address the critical safety and handling considerations for the reagents involved. The focus is not merely on procedural steps but on the strategic rationale behind experimental choices, ensuring a reproducible and scalable synthesis.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₁₀H₁₁ClO₂, is a colorless liquid that serves as a crucial intermediate in various chemical transformations.[1][2] Its utility is anchored in the differential reactivity of its two functional groups. The chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution, making it ideal for alkylating a wide range of substrates. Concurrently, the ethyl ester group can be hydrolyzed or transesterified, providing further avenues for molecular elaboration. This dual functionality is leveraged in the construction of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] This guide will focus on the two most prevalent and practical synthetic strategies: the free-radical chlorination of an ester precursor and the direct esterification of a carboxylic acid precursor.
Core Synthetic Pathways: A Comparative Analysis
The selection of a synthetic route is a critical decision dictated by factors such as raw material availability, cost, scalability, and safety constraints. Here, we analyze the two most logical and industrially relevant pathways.
Pathway 1: Free-Radical Chlorination of Ethyl 2-Methylbenzoate
This approach is often favored for large-scale production due to the relatively low cost of the starting material, ethyl 2-methylbenzoate. The core of this synthesis is a free-radical halogenation reaction, where a chlorine atom is selectively introduced onto the benzylic methyl group.
Mechanism and Rationale: The reaction proceeds via a classic free-radical chain mechanism, consisting of initiation, propagation, and termination steps.
-
Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by ultraviolet (UV) light.[3] UV light provides the energy to homolytically cleave diatomic chlorine (Cl₂) into two highly reactive chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of ethyl 2-methylbenzoate. This step is highly selective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of Cl₂ to form the desired product, this compound, and a new chlorine radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
The reaction temperature is a critical parameter. It must be high enough to facilitate radical formation and propagation but controlled to prevent side reactions. Temperatures between 70°C and 140°C are typical.[3] Operating at the lower end of this range can minimize substitution on the phenyl ring, while excessively high temperatures can lead to the formation of dichlorinated byproducts (ethyl 2-(dichloromethyl)benzoate).[3]
Workflow Diagram:
Caption: Workflow for Free-Radical Chlorination.
Pathway 2: Esterification of 2-(Chloromethyl)benzoic Acid
This pathway involves the classic conversion of a carboxylic acid to an ester. It is an excellent choice for laboratory-scale synthesis, especially when high purity is required and the starting acid is readily available. The primary challenge lies in the choice of esterification method.
Mechanism and Rationale:
-
Fischer-Speier Esterification: This is the reaction of 2-(chloromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation gives the final product. To drive the equilibrium towards the product, excess ethanol is often used, or the water formed during the reaction is removed azeotropically.[6]
-
Thionyl Chloride Mediated Esterification: For substrates that are sensitive to strong acids or high temperatures, conversion of the carboxylic acid to a more reactive acyl chloride is a superior strategy. 2-(chloromethyl)benzoic acid is first reacted with thionyl chloride (SOCl₂) to form 2-(chloromethyl)benzoyl chloride.[7] This intermediate is highly electrophilic and reacts rapidly and irreversibly with ethanol to form the ethyl ester. The byproducts of the first step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. This method generally proceeds under milder conditions and gives high yields.
Workflow Diagram:
Caption: Comparative Esterification Workflows.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, with checkpoints and expected outcomes.
Protocol 1: Free-Radical Chlorination of Ethyl 2-Methylbenzoate
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| Ethyl 2-methylbenzoate | 164.2 g (1.0 mol) | 1.0 | Purity >99% |
| Chlorine Gas (Cl₂) | ~71 g (1.0 mol) | 1.0 | Monitor via weight |
| UV Lamp | 1 | High-pressure mercury lamp | Positioned close to the flask |
| Nitrogen Gas (N₂) | As needed | - | For purging |
| Three-neck round-bottom flask | 500 mL | - | Equipped with condenser, gas inlet, thermowell |
| Gas absorption trap | 1 | - | Containing NaOH solution for HCl/Cl₂ |
Procedure:
-
Setup: Assemble the reaction apparatus in a certified chemical fume hood. Charge the three-neck flask with ethyl 2-methylbenzoate (164.2 g).
-
Inerting: Purge the system with nitrogen for 10 minutes.
-
Heating: Begin stirring and heat the flask to 100-110°C.[3]
-
Reaction Initiation: Turn on the UV lamp. Begin bubbling chlorine gas through the gas inlet tube into the stirred liquid at a controlled rate. The reaction is exothermic; maintain the temperature at 100-110°C by adjusting the heating mantle and chlorine flow rate.
-
Monitoring: Periodically take small aliquots (carefully) and analyze by Gas Chromatography (GC) to monitor the conversion of the starting material. A typical target is to stop the reaction when the conversion reaches 30-35% to minimize the formation of the dichlorinated byproduct.[3]
-
Termination: Once the target conversion is achieved, stop the chlorine flow and turn off the UV lamp.
-
Purging: Purge the reaction mixture with nitrogen gas for 30 minutes while cooling to room temperature to remove any dissolved HCl and unreacted chlorine.
-
Purification: Transfer the crude product to a distillation apparatus. Perform vacuum distillation.
-
Fraction 1: Unreacted ethyl 2-methylbenzoate (can be recycled).
-
Fraction 2: This compound (product).
-
Residue: Higher boiling impurities, including dichlorinated product.
-
-
Characterization: Confirm the identity and purity (>98%) of the product fraction using GC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Thionyl Chloride Mediated Esterification
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. | Notes |
| 2-(Chloromethyl)benzoic acid | 85.3 g (0.5 mol) | 1.0 | Dry, purity >98% |
| Thionyl Chloride (SOCl₂) | 71.4 g (0.6 mol) | 1.2 | Freshly distilled recommended |
| Anhydrous Ethanol | 46.1 g (1.0 mol) | 2.0 | <0.05% water |
| Dichloromethane (DCM) | 300 mL | - | Anhydrous solvent |
| Saturated NaHCO₃ solution | 2 x 100 mL | - | For work-up |
| Brine | 1 x 100 mL | - | For work-up |
| Anhydrous MgSO₄ | ~10 g | - | For drying |
Procedure:
-
Setup: In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet leading to a caustic scrub bath (NaOH solution).
-
Acyl Chloride Formation: Suspend 2-(chloromethyl)benzoic acid (85.3 g) in dichloromethane (200 mL). Slowly add thionyl chloride (71.4 g) dropwise at room temperature.[7] Vigorous gas evolution (SO₂ and HCl) will occur.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux for 2 hours. The solution should become clear.
-
Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Esterification: Cool the resulting crude acyl chloride in an ice bath. Slowly add anhydrous ethanol (46.1 g) dropwise. The reaction is exothermic; control the addition rate to keep the temperature below 30°C.
-
Final Stirring: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Work-up: Dilute the reaction mixture with 100 mL of dichloromethane. Transfer to a separatory funnel and wash sequentially with 100 mL of water, two 100 mL portions of saturated sodium bicarbonate solution (CAUTION: CO₂ evolution), and finally with 100 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester by vacuum distillation to obtain a colorless liquid.
-
Characterization: Confirm identity and purity via spectroscopic methods (NMR, IR, MS).
Safety & Handling of Critical Reagents
Scientific integrity demands a rigorous approach to safety. Several reagents used in these syntheses are hazardous and require strict handling protocols.
Hazard Summary and Handling Precautions:
| Reagent | Key Hazards | PPE & Engineering Controls |
| Thionyl Chloride (SOCl₂) | Corrosive, toxic if inhaled, reacts violently with water liberating toxic gas (HCl, SO₂).[8][9][10][11] | Chemical fume hood is mandatory. Wear chemical safety goggles, face shield, neoprene or rubber gloves, and a lab coat.[9][10] Keep away from water and bases.[12] |
| Chlorine Gas (Cl₂) | Highly toxic, severe respiratory irritant, strong oxidizer. | Use only in a well-ventilated fume hood with a dedicated gas delivery and scrubbing system. Requires specialized training for handling compressed gas cylinders. |
| Sulfuric Acid (H₂SO₄) | Severely corrosive, causes serious burns. | Wear acid-resistant gloves, goggles, face shield, and lab coat. Always add acid to water/alcohol, never the reverse. |
Safety Workflow for Handling Thionyl Chloride:
Caption: Safety Workflow for Thionyl Chloride.[9]
Characterization and Quality Control
Confirming the structure and purity of the final product is a non-negotiable step.
Physicochemical Properties:
| Property | Value |
| Molecular Weight | 198.65 g/mol [13] |
| Appearance | Colorless liquid[1] |
| CAS Number | 1531-78-8[2][13] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 1H), ~7.5 (t, 1H), ~7.4 (t, 1H), ~7.3 (d, 1H), ~4.9 (s, 2H, -CH₂Cl), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~166.5, ~140.0, ~132.5, ~131.0, ~130.5, ~129.0, ~127.0, ~61.5, ~45.0, ~14.0.
-
IR (neat, cm⁻¹): ~1720 (C=O stretch), ~1290, ~1250 (C-O stretch), ~750 (C-Cl stretch).
-
Mass Spec (EI): m/z 198/200 (M⁺, Cl isotope pattern), 163 (M⁺ - Cl), 153 (M⁺ - OCH₂CH₃).
Conclusion
The synthesis of this compound can be reliably achieved via two primary routes: the free-radical chlorination of ethyl 2-methylbenzoate and the esterification of 2-(chloromethyl)benzoic acid. The chlorination route is well-suited for industrial-scale production, leveraging economical starting materials but requiring careful control to manage selectivity and handle hazardous chlorine gas. The esterification pathway, particularly when mediated by thionyl chloride, offers high yields and purity under milder conditions, making it ideal for laboratory and pilot-scale syntheses. The ultimate choice of method must be guided by a thorough assessment of scale, available equipment, cost, and, most importantly, a steadfast commitment to safety.
References
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- Google Patents.
- ChemicalBook. ETHYL 2-(BROMOMETHYL)
- Guidechem.
- Fisher Scientific.
- Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
- Carl ROTH.
- NJ.gov. HAZARD SUMMARY: THIONYL CHLORIDE.
- Carl ROTH. Safety Data Sheet: Thionyl chloride (Additional).
- PTC Organics, Inc.
- Google Patents. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
- University of Toronto.
- PubChem. Ethyl 2-(chloromethyl)
- Benchchem.
- Google Patents.
- The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry. (2024). Stanford Chemicals.
- ChemicalBook.
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Introduction: The Strategic Importance of Ethyl 2-Chloromethylbenzoate
An In-depth Technical Guide to the Formation Mechanisms of Ethyl 2-Chloromethylbenzoate
This compound (CAS: 1531-78-8) is a bifunctional organic compound featuring an ethyl ester and a reactive chloromethyl group positioned ortho to each other on a benzene ring.[1][2] This specific arrangement makes it a highly valuable intermediate in the synthesis of a wide range of more complex molecules. Its utility is primarily leveraged in the pharmaceutical, agrochemical, and fine chemical industries.[3] The chloromethyl group serves as a potent electrophile, ideal for introducing the 2-carboxybenzyl moiety via nucleophilic substitution, while the ethyl ester provides a handle for further transformations or can be hydrolyzed to the corresponding carboxylic acid.
Understanding the mechanisms of its formation is critical for optimizing its synthesis, maximizing yield, ensuring purity, and scaling production efficiently. This guide provides a detailed examination of the two primary synthetic strategies, grounded in mechanistic principles and supported by established laboratory protocols.
The two principal retrosynthetic pathways are:
-
Strategy I: Commencing with the esterification of 2-methylbenzoic acid, followed by a selective free-radical chlorination of the benzylic methyl group.
-
Strategy II: Initiating with the chlorination of 2-methylbenzoic acid to form 2-(chloromethyl)benzoic acid, which is subsequently esterified.
This document will dissect each strategy, elucidating the rationale behind procedural choices and the chemical principles that govern the reactions.
Synthetic Strategy I: Benzylic Chlorination of Ethyl 2-Methylbenzoate
This approach is often favored in industrial contexts because it avoids the handling of 2-(chloromethyl)benzoic acid, a solid that can be challenging to purify and may complicate the chlorination step.[4] The initial esterification effectively protects the carboxylic acid functionality.
Step 1: Fischer Esterification of 2-Methylbenzoic Acid
The first step is the conversion of 2-methylbenzoic acid (o-toluic acid) to ethyl 2-methylbenzoate. This is a classic acid-catalyzed equilibrium reaction.
Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and regeneration of the acid catalyst to yield the final ester.[5]
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Starting materials for Ethyl 2-chloromethylbenzoate synthesis
An In-depth Technical Guide to the Synthesis of Ethyl 2-chloromethylbenzoate: Starting Materials and Core Methodologies
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] Its structure, featuring both an ethyl ester and a reactive benzylic chloride, allows for sequential or orthogonal chemical transformations. The ester moiety can be hydrolyzed or transesterified, while the chloromethyl group is susceptible to nucleophilic substitution, making it a versatile building block for constructing complex molecular architectures.
This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. As a Senior Application Scientist, this document moves beyond simple procedural lists to explore the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for successful synthesis. We will dissect the two most prevalent and logical synthetic pathways, providing detailed, self-validating protocols grounded in established chemical literature.
Synthetic Pathways Overview
The synthesis of this compound can be approached from two principal strategic directions, primarily dictated by the choice of starting material. The decision between these pathways often hinges on the commercial availability, cost, and purity of the precursors, as well as the specific capabilities of the laboratory.
-
Pathway 1: Direct Esterification. This is the most straightforward approach, beginning with a precursor that already contains the chloromethyl group, 2-(Chloromethyl)benzoic Acid . The synthesis is completed in a single esterification step.
-
Pathway 2: Sequential Esterification and Chlorination. This two-step approach begins with the more common commodity chemical, 2-Methylbenzoic Acid (o-Toluic Acid) . The carboxylic acid is first protected as an ethyl ester, followed by a selective free-radical chlorination of the benzylic methyl group.
The logical flow of these two primary synthetic routes is visualized below.
Caption: Comparative workflow of the two primary synthetic routes.
Pathway 1: Esterification of 2-(Chloromethyl)benzoic Acid
This pathway is chemically efficient as it involves a single, well-understood transformation. The success of this method relies entirely on the quality of the starting material, 2-(chloromethyl)benzoic acid. The primary challenge is to achieve esterification without promoting side reactions involving the reactive benzylic chloride.
Starting Materials:
-
2-(Chloromethyl)benzoic Acid
-
Ethanol (Anhydrous)
-
Acid Catalyst (e.g., Concentrated Sulfuric Acid) or Coupling Agents
Methodology 1A: Fischer-Speier Esterification
This classical method is the most atom-economical and cost-effective approach, particularly for larger-scale synthesis.[2] It utilizes an excess of the alcohol (ethanol) as both reactant and solvent, with a strong acid catalyst to drive the equilibrium toward the ester product.
Causality and Control: The reaction is reversible. Using a large excess of ethanol shifts the equilibrium to favor product formation according to Le Châtelier's principle. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy and removes the water byproduct azeotropically with the ethanol, further driving the reaction to completion.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(chloromethyl)benzoic acid (1.0 eq.).
-
Reagent Addition: Add anhydrous ethanol (10-20 eq.) to the flask to serve as the solvent and reagent. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. c. Reduce the volume of ethanol under reduced pressure using a rotary evaporator. d. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product of high purity.
Methodology 1B: Two-Step Esterification via Acyl Chloride
For substrates that are sensitive to high temperatures or strong acidic conditions, a two-step approach via the formation of an acyl chloride is a reliable alternative. This method is highly effective but involves the use of a hazardous reagent, thionyl chloride (SOCl₂).
Causality and Control: Thionyl chloride converts the carboxylic acid into a highly reactive 2-(chloromethyl)benzoyl chloride intermediate. This acyl chloride is a potent electrophile that reacts rapidly and irreversibly with ethanol, even at low temperatures, to form the ester. The byproducts of this reaction are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed, driving the reaction to completion.[2]
-
Acyl Chloride Formation: a. In a fume hood, add 2-(chloromethyl)benzoic acid (1.0 eq.) to a round-bottom flask with a magnetic stirrer and reflux condenser. b. Add excess thionyl chloride (SOCl₂, ~2.0-3.0 eq.), optionally with a catalytic amount of N,N-dimethylformamide (DMF). c. Heat the mixture to a gentle reflux (approx. 75-80 °C) for 2-3 hours. The reaction is complete when the evolution of gas ceases. d. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-(chloromethyl)benzoyl chloride. This intermediate is often used directly without further purification.
-
Esterification: a. Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C in an ice bath. c. Slowly add anhydrous ethanol (1.1 eq.) dropwise. A base such as pyridine or triethylamine (1.1 eq.) is typically added to scavenge the HCl produced. d. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup and Isolation: a. Quench the reaction with water. b. Separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Mechanism & Data Summary
Caption: Mechanism of Fischer-Speier Esterification.
| Parameter | Fischer-Speier Esterification | Acyl Chloride Method |
| Starting Material | 2-(Chloromethyl)benzoic Acid | 2-(Chloromethyl)benzoic Acid |
| Key Reagents | Ethanol (excess), H₂SO₄ (cat.) | SOCl₂, Ethanol, Base (e.g., Pyridine) |
| Reaction Steps | 1 | 2 |
| Conditions | Reflux temperature | 0 °C to Room Temperature (Esterification) |
| Advantages | Cost-effective, simple setup | High yield, rapid, irreversible |
| Disadvantages | Reversible, requires excess alcohol | Uses hazardous SOCl₂, produces corrosive byproducts |
Pathway 2: Chlorination of Ethyl 2-methylbenzoate
This pathway is advantageous when 2-methylbenzoic acid is a more readily available or cost-effective starting material than its chlorinated counterpart. The strategy involves first protecting the carboxylic acid functional group via esterification, followed by a selective chlorination of the benzylic methyl group.
Starting Materials:
-
2-Methylbenzoic Acid (o-Toluic Acid)
-
Ethanol
-
Chlorinating Agent (e.g., Chlorine gas, N-Chlorosuccinimide)
-
Radical Initiator (e.g., UV light, AIBN, Benzoyl Peroxide)
Step A: Synthesis of Ethyl 2-methylbenzoate
The first step is the esterification of 2-methylbenzoic acid with ethanol. The Fischer-Speier method described previously is perfectly suited for this transformation and is the standard industrial and laboratory approach.[1][3]
The protocol is identical to Methodology 1A, substituting 2-(chloromethyl)benzoic acid with 2-methylbenzoic acid. The reaction produces Ethyl 2-methylbenzoate.[4]
Step B: Side-Chain Chlorination of Ethyl 2-methylbenzoate
This step is a selective free-radical halogenation. The benzylic protons on the methyl group are significantly more reactive toward radical abstraction than the aromatic or ethyl group protons. This selectivity is the cornerstone of this synthetic step. The reaction requires an initiator to generate radicals.
Causality and Control: Free-radical reactions proceed via a chain mechanism (initiation, propagation, termination). An initiator, such as UV light or a chemical like AIBN, is required to create the initial chlorine radical (Cl•) from the chlorine source. This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a stable benzyl radical. This resonance-stabilized radical then reacts with another molecule of the chlorine source to form the product and a new chlorine radical, continuing the chain. A patent for the para-isomer suggests a reaction temperature of 70-140 °C.[1] An analogous bromination reaction using N-Bromosuccinimide (NBS) proceeds under reflux with a radical initiator, achieving high yield.[5]
-
Reaction Setup: In a fume hood, charge a three-neck round-bottom flask (equipped with a gas inlet, condenser, and thermometer) with Ethyl 2-methylbenzoate (1.0 eq.).
-
Initiation:
-
Photochemical: Position a UV lamp to irradiate the flask.
-
Chemical: Add a catalytic amount of a radical initiator such as Azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.
-
-
Reaction: Heat the reaction mixture to 100-110 °C.[1] Bubble chlorine gas (Cl₂) through the solution at a controlled rate. Monitor the reaction progress by GC or ¹H NMR to observe the conversion of the starting material. It is crucial to avoid over-chlorination to dichlorinated species.
-
Workup and Isolation: a. Once the desired conversion is reached, stop the chlorine flow and turn off the initiator source. b. Purge the system with an inert gas (N₂ or Ar) to remove excess Cl₂ and HCl. c. Cool the mixture to room temperature. d. The crude product can be washed with a dilute solution of sodium bisulfite (to remove residual chlorine) and then sodium bicarbonate.
-
Purification: The final product is typically purified by vacuum distillation to separate it from unreacted starting material and any di-chlorinated byproducts.[1]
Mechanism & Data Summary
Caption: Mechanism of Free-Radical Side-Chain Chlorination.
| Parameter | Step A: Esterification | Step B: Chlorination |
| Starting Material | 2-Methylbenzoic Acid | Ethyl 2-methylbenzoate |
| Key Reagents | Ethanol, H₂SO₄ | Cl₂, UV light or AIBN |
| Conditions | Reflux | 100-110 °C |
| Key Transformation | Carboxylic Acid → Ethyl Ester | Methyl Group → Chloromethyl Group |
| Control Point | Driving equilibrium via excess alcohol | Controlling degree of chlorination |
Conclusion and Recommendations
Both synthetic pathways offer viable and robust methods for the preparation of this compound. The choice between them is primarily a strategic one based on chemical economics and available infrastructure.
-
Pathway 1 (Direct Esterification) is the more concise route. If high-purity 2-(chloromethyl)benzoic acid is commercially available at a reasonable cost, this pathway is preferred for its simplicity and high-yielding transformations. The Fischer-Speier method is ideal for large-scale, cost-sensitive production, while the acyl chloride method provides a milder, albeit more complex, alternative.
-
Pathway 2 (Sequential Synthesis) provides greater flexibility by starting from the basic commodity chemical 2-methylbenzoic acid. While it involves an additional synthetic step, the lower cost of the initial starting material may offset this for large-scale industrial production. Critical process control is required during the free-radical chlorination step to manage selectivity and ensure safety, particularly when handling chlorine gas.
For research and development professionals, both routes represent valuable tools in the synthetic chemist's arsenal. The protocols described herein are designed to be self-validating, with a clear rationale for each step, enabling scientists to adapt and optimize these methods for their specific applications.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 2-(Chloromethyl)benzoic Acid with Primary Alcohols.
- BenchChem. (n.d.). Application Notes and Protocols: 2-(Chloromethyl)benzoic Acid in Solid-Phase Organic Synthesis.
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- PTC Organics, Inc. (n.d.). PTC Esterification for a Chloromethyl Ester.
- Google Patents. (2021). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
- Google Patents. (2007). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
- ChemicalBook. (n.d.). ETHYL 2-(BROMOMETHYL)BENZOATE synthesis.
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate.
- ChemicalBook. (2022). This compound | 1531-78-8.
- Google Patents. (2014). CN103554072A - Preparation method of phthalide.
- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- LookChem. (2025). ethyl 2-methylbenzoate - 87-24-1.
- Google Patents. (2020). CN110724046A - Method for preparing o-methylbenzoic acid and phthalide from phthalic anhydride.
- Google Patents. (2015). CN104311414A - Preparation method of ethyl benzoate.
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Purity analysis of Ethyl 2-chloromethylbenzoate
An In-depth Technical Guide to the Purity Analysis of Ethyl 2-chloromethylbenzoate
Abstract
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. This guide provides a comprehensive framework for the purity analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and interpret the resulting data within the context of international regulatory standards.
The Imperative for Purity: Context and Regulatory Landscape
In pharmaceutical development, an impurity is defined as any component present in a drug substance that is not the desired chemical entity[1]. The presence of impurities, even in trace amounts, can pose significant risks to patient safety[1]. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to control and monitor impurities in new drug substances.[2][3][4]
The ICH Q3A(R2) guideline, specifically, provides a framework for classifying, identifying, and qualifying impurities.[4][5] It establishes thresholds that dictate the level of scrutiny required:
-
Reporting Threshold: The level at which an impurity must be reported.
-
Identification Threshold: The level above which an impurity's structure must be identified.
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
Therefore, a robust analytical strategy is not merely a quality control measure but a fundamental regulatory requirement. This guide will detail such a strategy for this compound.
Understanding the Impurity Profile
Effective purity analysis begins with a theoretical understanding of the potential impurities. These are typically process-related, arising from the synthetic route, or degradation-related, forming during storage. This compound is commonly synthesized via the chlorination of ethyl 2-methylbenzoate.
This synthetic pathway can introduce several types of impurities:
-
Starting Materials: Unreacted ethyl 2-methylbenzoate.
-
Intermediates: Incomplete reaction products.
-
By-products: Isomeric products (e.g., ethyl 4-chloromethylbenzoate) or over-reacted species (e.g., ethyl 2-(dichloromethyl)benzoate).
-
Reagents: Residual chlorinating agents or catalysts.
-
Degradation Products: Hydrolysis of the ester to 2-(chloromethyl)benzoic acid or hydrolysis of the chloromethyl group to form ethyl 2-(hydroxymethyl)benzoate.
The following diagram illustrates the potential origins of these impurities.
Caption: Potential impurity sources in this compound synthesis.
Core Analytical Methodologies: A Multi-faceted Approach
No single analytical technique can provide a complete purity profile. A combination of chromatographic and spectroscopic methods is essential for the separation, quantification, and identification of all potential impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Rationale: HPLC is the primary technique for separating and quantifying non-volatile and thermally labile organic impurities. A reverse-phase method is ideal for a moderately polar compound like this compound, offering excellent resolution and sensitivity with UV detection due to the aromatic ring.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of ~500 µg/mL.
-
Prepare a working solution by diluting 1 mL of the stock solution to 100 mL with the same diluent to obtain a concentration of ~5 µg/mL for impurity analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 60 40 25 10 90 30 10 90 31 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.
Data Presentation: HPLC Purity Assessment
| Peak ID | Retention Time (min) | Area (%) | Specification |
| Impurity 1 (Known) | 8.5 | 0.08 | ≤ 0.10% |
| Impurity 2 (Unknown) | 12.1 | 0.04 | Reportable |
| Main Compound | 15.3 | 99.85 | ≥ 99.5% |
| Total Impurities | - | 0.15 | ≤ 0.50% |
Workflow Visualization: HPLC Analysis
Caption: Standard workflow for HPLC-based purity analysis.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
Rationale: GC is the ideal method for analyzing volatile and semi-volatile compounds that are thermally stable. It is particularly crucial for detecting residual solvents used in the synthesis and purification steps, which are governed by ICH Q3C guidelines.[2] It can also serve as an orthogonal technique to HPLC for the main analyte and certain impurities.
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 10 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial and vortex to dissolve.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Mode: Split (e.g., 20:1 ratio).
-
-
Analysis: The area normalization method can be used to estimate the percentage of volatile impurities.[6] For residual solvents, quantification is performed against certified reference standards.
Workflow Visualization: GC-FID Analysis
Caption: Workflow for GC analysis of volatile components.
Spectroscopic Identification: NMR and MS
Rationale: While chromatography separates and quantifies, spectroscopy identifies. Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation of the main compound and can be used to identify impurities if their concentration is sufficient. Mass Spectrometry (MS), especially when coupled with GC (GC-MS) or HPLC (LC-MS), provides molecular weight information and fragmentation patterns crucial for identifying unknown impurities.
NMR Spectroscopy
-
¹H NMR is used to confirm the presence and ratio of different proton environments (aromatic, ethyl ester, chloromethyl).
-
¹³C NMR confirms the carbon skeleton of the molecule.
Data Presentation: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | 7.3 - 8.0 | Multiplet | 4H |
| CH₂Cl | ~4.8 | Singlet | 2H |
| O-CH₂ (ethyl) | ~4.4 | Quartet | 2H |
| CH₃ (ethyl) | ~1.4 | Triplet | 3H |
Note: Predicted shifts are based on established principles of NMR spectroscopy and may vary slightly based on solvent and experimental conditions.[7]
Structural-Spectroscopic Relationship
Caption: Correlation between the structure of this compound and its ¹H NMR signals.
Mass Spectrometry (MS)
When coupled with GC, Electron Ionization (EI) is typically used. The molecular ion peak ([M]⁺) would be expected at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation patterns can also help in structural elucidation.[8]
Conclusion: An Integrated Strategy for Assured Quality
The purity analysis of this compound is a critical activity in drug development that demands a scientifically sound and regulatory-compliant approach. This guide outlines an integrated strategy that combines the quantitative power of chromatography (HPLC and GC) with the definitive identification capabilities of spectroscopy (NMR and MS). By understanding the potential impurity profile and applying validated analytical methods, researchers and scientists can ensure the quality, safety, and consistency of this vital pharmaceutical intermediate, thereby upholding the principles of scientific integrity and patient safety.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- SIELC Technologies. (n.d.). Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Analytical method validation: A brief review.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- National Institute of Standards and Technology. (n.d.). Ethyl-2-chlorobenzoate. In NIST Chemistry WebBook.
- Google Patents. (n.d.). CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
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Introduction: The Strategic Importance of a Key Synthetic Intermediate
An In-Depth Technical Guide to the Commercial Sourcing and Quality Evaluation of Ethyl 2-chloromethylbenzoate
This compound (CAS No: 1531-78-8; Molecular Formula: C₁₀H₁₁ClO₂) is a bifunctional aromatic compound of significant interest to the chemical research and drug development sectors.[1][2] With a molecular weight of 198.65 g/mol , its structure incorporates an ethyl ester and a reactive chloromethyl group on a benzene ring in an ortho configuration.[1] This specific arrangement makes it a valuable electrophilic building block. The chloromethyl group serves as a potent handle for introducing the 2-(ethoxycarbonyl)benzyl moiety into a wide range of molecules via nucleophilic substitution reactions. This functionality is crucial for constructing more complex molecular architectures, positioning this compound as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and fine chemicals.
This guide serves as a technical resource for researchers and procurement specialists, providing a comprehensive overview of the commercial landscape, critical quality assessment protocols, and essential handling considerations for this compound.
Part 1: The Commercial Landscape - Sourcing and Procurement
The procurement of high-quality starting materials is the foundational step for any successful research and development program. The commercial availability of this compound is robust, with a diverse supplier base ranging from large-scale manufacturers to specialized fine chemical providers.
Identifying and Vetting Suppliers
A majority of the primary manufacturers and suppliers of this compound are located in China, accessible through various online chemical marketplaces and direct company websites.[3][4][5] When sourcing this compound, researchers should consider the supplier's reputation, their role as a manufacturer versus a distributor, and their ability to provide comprehensive technical documentation.
Table 1: Representative Commercial Suppliers of this compound
| Supplier Type | Representative Companies | Typical Offerings | Key Considerations |
| Online Marketplaces | ChemicalBook, Echemi, ChemNet | Listings from numerous, primarily Chinese, suppliers.[3][4][6] | Variable quality and documentation. Good for initial sourcing and price comparison. Diligence is required to vet the actual manufacturer. |
| Fine Chemical Suppliers | HANGZHOU LEAP CHEM CO., LTD.[5], JHECHEM CO LTD[4] | Research quantities (grams) to bulk quantities (kilograms). Often provide detailed technical support. | Established quality control systems. May offer higher purity grades suitable for more sensitive applications. |
| Specialty Producers | Pharmaffiliates[2] | May offer the compound as a reference standard or as part of a catalog of pharmaceutical intermediates. | High purity is expected, but quantities may be limited to research scale. |
Procurement Strategy: A Scientist's Checklist
-
Request a Quotation: Inquire about price per gram/kilogram, available purity grades (e.g., >98% HPLC), and estimated lead times.
-
Demand Documentation: Always request a Certificate of Analysis (CoA) for the specific batch you will receive. A Safety Data Sheet (SDS) is also mandatory for ensuring safe handling protocols.
-
Clarify Logistics: Understand the shipping terms, customs clearance responsibilities, and typical delivery timelines, especially for international orders.
-
Evaluate Packaging: Ensure the product will be shipped in appropriate, secure containers to maintain its integrity during transit.
Part 2: Quality Assessment and Specification Analysis
The trustworthiness of experimental data is directly linked to the quality of the starting materials. For a reactive intermediate like this compound, verifying its identity and purity upon receipt is a non-negotiable step in the research workflow.
The Gatekeeper of Quality: The Certificate of Analysis (CoA)
A CoA is a batch-specific document that certifies a product meets a defined set of specifications. It is the primary tool for initial quality assessment. Researchers should critically evaluate the CoA to ensure it contains sufficient detail and that the analytical methods used are appropriate.
Table 2: Decoding a Typical Certificate of Analysis
| Parameter | Typical Specification | Analytical Method | Rationale and Scientific Insight |
| Appearance | White crystalline powder or clear liquid | Visual Inspection | A simple but important first check. Any deviation (e.g., discoloration) could indicate impurities or degradation.[4] |
| Identity Confirmation | Conforms to structure | ¹H NMR, IR, Mass Spectrometry | Confirms the molecular structure. ¹H NMR is particularly powerful as it provides a detailed fingerprint of the molecule, allowing for the detection of structural isomers or related impurities. |
| Assay / Purity | ≥98.0% | Gas Chromatography (GC) or HPLC | Quantifies the amount of this compound relative to impurities. For drug development, high purity is essential to avoid side reactions and ensure reproducible results.[3] |
| Water Content | ≤0.5% | Karl Fischer Titration | Water can interfere with many organometallic or moisture-sensitive reactions where this reagent might be used. |
| Boiling/Melting Point | Conforms to reference range | Physical Measurement | A sharp melting or boiling point range is a classic indicator of high purity.[4][6] |
Workflow for Incoming Material Verification
A systematic approach to verifying a new chemical batch ensures its suitability for research. This workflow integrates documentation review with in-house analytical testing to create a self-validating system.
Caption: General Sₙ2 reaction pathway using this compound.
This reactivity is foundational in medicinal chemistry for creating scaffolds and in materials science for modifying polymers or surfaces.
Probable Synthetic Route and Impurity Profile
The most common industrial synthesis of this compound likely involves the free-radical chlorination of ethyl 2-methylbenzoate (ethyl o-toluate). This reaction is typically initiated by UV light or a radical initiator. [7] Understanding this synthesis provides insight into potential impurities. Incomplete chlorination could leave residual ethyl 2-methylbenzoate. Over-chlorination could result in the formation of ethyl 2-(dichloromethyl)benzoate. The presence of these impurities can be monitored by GC or ¹H NMR analysis.
Safety and Handling Precautions
As a reactive alkylating agent, this compound must be handled with care. While a specific, verified SDS for this exact compound was not retrieved, data from analogous structures (e.g., other chloromethyl benzoates) suggests it should be treated as a hazardous substance. [8]
-
Hazard Class: Likely to be corrosive, a skin/eye irritant, and a lachrymator. [8][9]* Handling: Always handle inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. [4]
Conclusion
This compound is a commercially accessible and synthetically valuable intermediate for chemical research and development. Its effective use hinges on a diligent procurement process, focusing on suppliers who provide robust technical documentation, and a rigorous in-house quality verification workflow. By combining a critical review of the Certificate of Analysis with confirmatory analytical techniques like ¹H NMR, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible scientific outcomes. Adherence to strict safety protocols is paramount due to the compound's reactive nature.
References
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). CAS No : 1531-78-8| Chemical Name : this compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%.
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- Alliance of Chemical. (2024, May 23). The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry.
- Techno PharmChem. (2019, February). Certificate of Analysis - Ethyl Benzoate for Synthesis.
- Alpha Chemika. (2020, December). Certificate of Analysis - ETHYL BENZOATE For Synthesis.
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Key reactions involving Ethyl 2-chloromethylbenzoate
An In-depth Technical Guide to the Core Reactions of Ethyl 2-chloromethylbenzoate
Abstract
This compound (CAS No: 1531-78-8) is a versatile bifunctional reagent of significant interest in synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a reactive primary benzylic chloride and an ester moiety on an aromatic scaffold, provides a platform for a diverse range of chemical transformations. This guide offers an in-depth exploration of the core reactions involving this compound, grounded in mechanistic principles and field-proven insights. We will dissect key reaction classes, including nucleophilic substitutions, palladium-catalyzed cross-couplings, Grignard reactions, and intramolecular cyclizations, providing not only procedural details but also the underlying causality for experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Introduction to this compound
This compound is a colorless liquid with the chemical formula C₁₀H₁₁ClO₂.[1][2] The molecule's synthetic utility is derived from its two distinct functional groups positioned ortho to each other on a benzene ring:
-
The Chloromethyl Group (-CH₂Cl): A primary benzylic halide, this site is an excellent electrophile, highly susceptible to nucleophilic attack. The benzylic position stabilizes potential carbocationic intermediates, although reactions typically proceed via a concerted S_N2 mechanism.
-
The Ethyl Ester Group (-COOEt): This group is an electrophilic carbonyl center, reactive towards strong nucleophiles like organometallics. It can also be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.[3]
This unique combination allows for sequential or orthogonal synthetic strategies, making it a valuable building block for complex molecular architectures.
Synthesis of this compound
The preparation of this compound typically starts from ethyl 2-methylbenzoate (ethyl o-toluate). The benzylic methyl group is selectively halogenated using a suitable chlorinating agent under free-radical conditions.
A plausible synthetic route involves the reaction of ethyl 2-methylbenzoate with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in a non-polar solvent like carbon tetrachloride (CCl₄). The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light. This method is analogous to the synthesis of the corresponding bromo-derivative using N-bromosuccinimide (NBS).[4]
Caption: Generalized S_N2 mechanism at the benzylic carbon.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred. [5]They effectively solvate the counter-ion of the nucleophilic salt but do not strongly solvate the nucleophile itself, preserving its reactivity. Protic solvents (e.g., water, ethanol) would solvate the nucleophile through hydrogen bonding, reducing its potency. [5]* Nucleophile Strength: Stronger nucleophiles result in faster reaction rates. [6]Thiolates and azide are generally more potent than amines or alkoxides.
-
Leaving Group: Chloride is a good leaving group. For even higher reactivity, the analogous ethyl 2-(bromomethyl)benzoate can be used, as bromide is a better leaving group than chloride due to its lower basicity and the weaker C-Br bond. [7]* Base: When using neutral nucleophiles like amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, triethylamine) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophile. [6] Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent Example | Base (if needed) | Product Type |
| Oxygen | Sodium Phenoxide (NaOPh) | None | Ether |
| Nitrogen | Diethylamine (Et₂NH) | K₂CO₃ or excess Et₂NH | Tertiary Amine |
| Sulfur | Sodium Thiophenoxide (NaSPh) | None | Thioether |
| Carbon | Sodium Cyanide (NaCN) | None | Nitrile |
| Halogen | Sodium Iodide (NaI) | None (Finkelstein Rxn) | Alkyl Iodide |
Experimental Protocol: Synthesis of Ethyl 2-((diethylamino)methyl)benzoate
This protocol describes the N-alkylation using diethylamine, a common transformation in the synthesis of pharmacologically active molecules. [6]
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add anhydrous acetonitrile as the solvent, followed by diethylamine (1.5 eq).
-
Reaction: Stir the mixture vigorously and heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.
Caption: Workflow for a typical nucleophilic substitution experiment.
Palladium-Catalyzed Cross-Coupling Reactions
While the chloromethyl group readily undergoes substitution, the aryl C-Cl bond is generally unreactive in standard cross-coupling. However, the aromatic ring can be functionalized, typically by converting the substrate to an aryl halide (e.g., bromo or iodo derivative) or triflate, making it amenable to reactions like Suzuki, Sonogashira, or Heck couplings. Alternatively, specialized catalyst systems can sometimes engage aryl chlorides.
Let's consider a Suzuki-Miyaura coupling using a substrate analogous to our topic, 2-(chloromethyl)benzoic acid, to illustrate the principles. [8]This reaction forges a C-C bond between the aromatic ring and an organoboron species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [8] Key Considerations for Cross-Coupling:
-
Substrate Activation: To perform a Suzuki reaction on the aromatic ring of this compound, one would typically start with a brominated or iodinated version of the ring (e.g., Ethyl 4-bromo-2-chloromethylbenzoate).
-
Catalyst System: A palladium(0) source is required. This is often generated in-situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses advanced pre-catalysts (e.g., Buchwald precatalysts). [8]Ligands, such as bulky phosphines (e.g., XPhos), are crucial for stabilizing the palladium species and facilitating the catalytic cycle.
-
Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for the transmetalation step, activating the boronic acid. [8][9]
Grignard Reactions at the Ester Carbonyl
The ester group is susceptible to attack by strong nucleophiles like Grignard reagents (R-MgX). This reaction is a powerful method for C-C bond formation, typically leading to tertiary alcohols after acidic workup. Crucially, two equivalents of the Grignard reagent are consumed. [10][11] Mechanism:
-
First Addition: The Grignard reagent adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, expelling the ethoxide (-OEt) leaving group to form a ketone intermediate.
-
Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent.
-
Protonation: This forms a stable magnesium alkoxide, which is protonated upon acidic workup to yield the final tertiary alcohol. [12] It is critical to note that the Grignard reagent is also a strong base and can potentially react with the benzylic C-H protons or the chloromethyl group. The reaction must be performed under strictly anhydrous conditions at low temperatures to favor carbonyl addition. [13]
Caption: Grignard reaction on the ester moiety to form a tertiary alcohol.
Intramolecular Cyclization Reactions
The ortho disposition of the reactive chloromethyl group and the ester functionality makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. [14]By reacting the molecule with a dinucleophile or by creating conditions for an intramolecular reaction, various ring systems can be constructed.
For example, hydrolysis of the ester to the carboxylic acid, followed by treatment with a base, can lead to an intramolecular S_N2 reaction where the carboxylate anion acts as the nucleophile, displacing the chloride to form a six-membered lactone (an isochromanone derivative).
Plausible Pathway to Isochromanone:
-
Hydrolysis: The ethyl ester is hydrolyzed to 2-(chloromethyl)benzoic acid using aqueous acid or base.
-
Deprotonation: A non-nucleophilic base (e.g., NaH) deprotonates the carboxylic acid to form the carboxylate.
-
Intramolecular S_N2 Cyclization: The carboxylate anion attacks the benzylic carbon, displacing the chloride and forming the lactone ring.
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An In-depth Technical Guide to the Stability and Storage of Ethyl 2-chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Ethyl 2-chloromethylbenzoate is a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its reactivity, which makes it a valuable synthetic building block, also renders it susceptible to degradation under various environmental conditions. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. We will delve into the intrinsic chemical stability of the molecule, explore its primary degradation pathways, and offer field-proven insights into its proper handling and storage to ensure its integrity for research and manufacturing purposes. This document is intended to serve as a practical resource for scientists and professionals working with this versatile reagent.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, with the CAS number 1531-78-8 and molecular formula C10H11ClO2, is a colorless to slightly yellow liquid.[1][2][3] It is characterized by a benzoate ester functional group and a reactive benzylic chloride moiety. This combination of functionalities makes it a valuable intermediate in organic synthesis, particularly for the introduction of the ethyl 2-methylbenzoate group into a target molecule. Its applications span the pharmaceutical, agrochemical, and chemical research sectors.[1]
The inherent reactivity of the chloromethyl group, while synthetically advantageous, is also the primary driver of its instability. Understanding the factors that influence its degradation is paramount for ensuring the quality, reproducibility, and safety of the processes in which it is used.
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the lability of the carbon-chlorine bond in the benzylic position. This bond is susceptible to nucleophilic attack and cleavage, leading to the formation of degradation products. The primary factors influencing its stability are moisture, temperature, light, and the presence of incompatible materials.
Hydrolysis: The Primary Degradation Pathway
The most significant degradation pathway for this compound is hydrolysis. In the presence of water, the compound can slowly hydrolyze to form ethyl 2-(hydroxymethyl)benzoate and hydrochloric acid (HCl). This reaction can be accelerated by both acidic and basic conditions. The generated HCl can, in turn, catalyze further degradation.
-
Mechanism of Hydrolysis: The hydrolysis of benzylic halides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The benzylic carbocation intermediate is stabilized by resonance with the benzene ring, which can favor an SN1 pathway.
Caption: Proposed hydrolysis pathway of this compound.
Thermal Decomposition
Elevated temperatures can significantly accelerate the degradation of this compound. Thermal stress can promote both hydrolysis and self-condensation or polymerization reactions, especially in the presence of catalytic impurities like metals.[1] The decomposition can release toxic and corrosive fumes, including hydrogen chloride. For compounds with similar benzylic halide structures, thermal decomposition has been observed to be an exothermic process.
Photodegradation
Incompatibility with Other Materials
The reactivity of this compound makes it incompatible with a range of substances:
-
Metals: Contact with certain metals, such as iron, aluminum, and copper, can catalyze decomposition and polymerization.[2]
-
Strong Bases and Oxidizing Agents: These substances can react vigorously with the compound, leading to rapid degradation and potentially hazardous situations.
-
Moisture: As discussed, water is a key reactant in the primary degradation pathway.
Recommended Storage and Handling Conditions
To maintain the quality and ensure the safety of this compound, the following storage and handling procedures are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize thermal degradation and reduce vapor pressure. |
| Light | Store in a light-resistant container. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To exclude moisture and oxygen, which can participate in degradation reactions. |
| Container | Use tightly sealed containers made of non-reactive materials (e.g., glass or compatible lined steel). | To prevent contamination and reactions with the container material. |
| Ventilation | Store in a well-ventilated area.[4] | To safely dissipate any vapors that may be released. |
| Segregation | Store away from incompatible materials such as strong bases, oxidizing agents, and metals. | To prevent catalytic decomposition and hazardous reactions. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ground containers to prevent static discharge.
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Experimental Protocol for Stability Assessment: A Forced Degradation Study
A forced degradation study is a critical component in assessing the intrinsic stability of a drug substance or intermediate. The goal is to generate degradation products to develop and validate a stability-indicating analytical method.
Objective
To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials and Methods
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature and take samples at appropriate time intervals. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep the solution at room temperature and take samples at appropriate time intervals.
-
Thermal Degradation: Expose both the solid material and a solution of this compound to a temperature of 80°C. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
HPLC Analysis: Analyze all the stressed samples, along with a control sample, using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point. The UV detection wavelength should be chosen based on the UV spectrum of this compound.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The peak purity of the main peak should be checked to ensure that no co-eluting peaks are present.
Conclusion: Ensuring the Integrity of a Key Synthetic Intermediate
The stability of this compound is a critical factor that can impact the success of synthetic procedures and the quality of the final products. Its susceptibility to hydrolysis, thermal degradation, and photodegradation necessitates careful handling and storage. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—and by avoiding contact with incompatible materials, researchers can significantly mitigate the risk of degradation.
The implementation of robust analytical methods, such as stability-indicating HPLC, coupled with forced degradation studies, is essential for monitoring the purity and stability of this compound. This proactive approach to stability assessment ensures the reliability and reproducibility of experimental results and contributes to the overall safety and success of research and development endeavors in the pharmaceutical and agrochemical industries.
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Safe Handling of Ethyl 2-chloromethylbenzoate for Research and Development Professionals
An In-depth Technical Guide:
Introduction: Ethyl 2-chloromethylbenzoate (CAS No. 1531-78-8) is a substituted aromatic ester utilized as a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and other complex molecular architectures. Its utility stems from the reactive benzylic chloride moiety, which allows for facile nucleophilic substitution. However, this same reactivity is the source of significant health and safety concerns. The structural alerts within this molecule—specifically the chloromethyl group—classify it as a potential alkylating agent and a potent lachrymator.
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals who may handle this compound. The protocols herein are based on a conservative risk assessment, drawing from data on analogous structures and the fundamental principles of chemical toxicology. Adherence to these guidelines is critical to mitigate the risks of acute and chronic exposure.
Compound Identification and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of a robust safety assessment. Key identification and physical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | Ethyl 2-(chloromethyl)benzoate | [1] |
| Synonyms | Ethyl o-chloromethylbenzoate; 2-Chloromethyl-benzoic acid ethyl ester | [1][2] |
| CAS Number | 1531-78-8 | [1][2][3] |
| Molecular Formula | C10H11ClO2 | [1][2][3] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Appearance | White crystal powder | [2] |
| Boiling Point | 140 °C @ 14 Torr | [2] |
| Flash Point | 146.5 °C | [2] |
| Density | ~1.2 g/cm³ | [2] |
| Vapor Pressure | 0.00137 mmHg @ 25°C | [2] |
The low vapor pressure suggests that at room temperature, the risk of inhalation from volatilization is low; however, the risk from aerosolized dust is significant.[2]
Hazard Analysis and Risk Assessment: An Evidence-Based Approach
Hazard Assessment by Structural Analogy
The primary hazards are derived from the benzylic chloride functional group.
-
Lachrymatory and Irritant Properties: Chemicals containing a reactive benzylic halide group are often potent lachrymators, causing intense eye irritation, tearing, and pain.[4] Isomeric compounds such as Ethyl 3-(chloromethyl)benzoate and Ethyl 4-(chloromethyl)benzoate are classified as causing severe skin burns and eye damage (H314/H318).[5][6] It is prudent to assume this compound shares these severe irritant and corrosive properties.
-
Alkylating Agent Potential: The chloromethyl group is a classic electrophilic moiety capable of alkylating biological nucleophiles, such as the nitrogenous bases in DNA. Alkylating agents as a class present the strongest evidence for carcinogenicity and are also associated with mutagenic and reproductive toxicities.[7][8][9] While there is no specific data on this compound, its structure warrants its treatment as a potential alkylating agent, for which there may be no safe level of exposure.[7]
Summary of Primary Hazards
Based on the analysis above, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Causes severe skin burns and serious eye damage. Potent lachrymator.[5][6] May be harmful if inhaled or swallowed.
-
Chronic Toxicity: Suspected carcinogen, mutagen, and reproductive toxin due to its potential as an alkylating agent.[7][8]
The Hierarchy of Controls: A Systemic Approach to Safety
The most effective safety programs implement a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to minimize or eliminate exposure hazards.
Caption: A workflow for responding to a chemical spill.
Waste Management and Decontamination
Proper disposal is a legal and ethical requirement.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, bench paper, and reaction byproducts, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. * Disposal: Do not dispose of this chemical down the drain. All waste must be disposed of through an approved hazardous waste management program in accordance with local, state, and federal regulations. [5][10]* Decontamination: Glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous waste. Subsequently, the glassware can be cleaned using standard laboratory detergents.
Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its significant potential hazards. Due to its potent lachrymatory properties and its classification as a potential alkylating agent, this compound must be handled with the utmost care. A comprehensive safety strategy, rooted in the hierarchy of controls, is not merely recommended—it is essential. By mandating the use of engineering controls like chemical fume hoods, enforcing strict administrative protocols, and requiring the correct use of personal protective equipment, research and development professionals can effectively mitigate the risks and ensure a safe laboratory environment.
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- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl benzoate.
- Alfa Aesar. (2011). Material Safety Data Sheet - Ethyl benzoate.
- ChemicalBook. (2022). This compound | 1531-78-8.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 4-(Chloromethyl)benzoate.
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- OSHA. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. U.S. Department of Labor.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 3-(Chloromethyl)benzoate.
- Pharmacy Times. (2018). Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting.
- OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. U.S. Department of Labor.
- European Chemicals Agency (ECHA). (n.d.). Substance Information - Ethyl 3-(Chloromethyl)benzoate.
- directpcw. (2023). Safety Data Sheet: ETHYL BENZOATE.
- University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
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Methodological & Application
Application Notes & Protocols: Ethyl 2-(chloromethyl)benzoate as a Strategic Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Foundational Profile: Understanding Ethyl 2-(chloromethyl)benzoate
Ethyl 2-(chloromethyl)benzoate (CAS No. 1531-78-8) is a bifunctional organic reagent featuring an ethyl ester and a benzylic chloride.[1][2] This unique structural combination makes it a highly valuable and strategic alkylating agent in multi-step organic synthesis. Its primary role is to introduce the '2-(ethoxycarbonyl)benzyl' moiety onto a variety of nucleophiles.
The key to its reactivity lies in the chloromethyl group attached to the benzene ring. As a primary benzylic halide, the carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack.[3] This reactivity is enhanced because the benzene ring stabilizes the transition state of the substitution reaction.[4]
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClO₂ | [5] |
| Molecular Weight | 198.65 g/mol | [1][5] |
| Appearance | White crystalline powder / Colorless liquid | [2][5] |
| Boiling Point | 140 °C @ 14 Torr |[5] |
The presence of the ethyl ester at the ortho position is not merely incidental; it serves as a synthetic handle for further transformations, most notably for the construction of fused heterocyclic systems like isoindolinones, which are significant scaffolds in medicinal chemistry.[6][7]
The Alkylation Mechanism: A Focus on SN2 Pathway
The alkylation reactions involving Ethyl 2-(chloromethyl)benzoate predominantly proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9]
Core Tenets of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic methylene carbon (—CH₂—Cl).
-
Transition State: A high-energy transition state is formed where the nucleophile and the leaving group (chloride ion) are both partially bonded to the carbon atom. The phenyl ring helps to stabilize this transition state through delocalization of electron density.[4][10]
-
Inversion of Stereochemistry: If the carbon were chiral, this mechanism would result in an inversion of its stereochemistry.
-
Chloride Expulsion: The chloride ion is expelled as a leaving group, resulting in the formation of a new bond between the nucleophile and the benzylic carbon.
The choice of solvent is critical for an efficient Sₙ2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred because they effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[8][9]
Caption: General Sₙ2 mechanism for Ethyl 2-(chloromethyl)benzoate.
Strategic Applications in Synthesis
The reagent's utility extends across a range of heteroatom nucleophiles.
N-Alkylation (Amines, Amides, Heterocycles)
N-alkylation is a primary application, crucial for synthesizing precursors to nitrogen-containing heterocycles.[11]
-
Primary & Secondary Amines: React readily to form secondary and tertiary amines, respectively. A non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often required to scavenge the HCl generated.[9] Using excess amine can also serve this purpose.
-
Phthalimides: The Gabriel synthesis can be adapted using potassium phthalimide followed by hydrolysis to yield 2-(aminomethyl)benzoic acid derivatives.[7]
-
Value Proposition: The resulting products are key intermediates for isoindolinone-based drugs.[6]
O-Alkylation (Phenols and Carboxylic Acids)
This reaction is a variant of the Williamson ether synthesis, forming aryl ethers.[12]
-
Phenols: Phenols are converted to their more nucleophilic phenoxide salts using a base like K₂CO₃ or NaH. The resulting phenoxide then displaces the chloride.[12][13] The choice of solvent can be critical to favor O-alkylation over potential C-alkylation.[13]
-
Carboxylic Acids: Carboxylate salts, formed by deprotonating a carboxylic acid, can be alkylated to form esters, though this is less common than standard esterification methods.
S-Alkylation (Thiols)
Thiols are excellent nucleophiles and react efficiently.
-
Thiols/Thiophenols: Deprotonation with a mild base gives a thiolate, which rapidly reacts to form a thioether. This reaction is typically fast and high-yielding.
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Ethyl 2-chloromethylbenzoate: A Versatile Alkylating Agent in the Synthesis of Pharmaceutical Intermediates
An Application Guide for Researchers
Abstract
Ethyl 2-chloromethylbenzoate is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive benzylic chloride and an ethyl ester, makes it an ideal building block for introducing a 2-carboethoxybenzyl moiety into a range of molecular scaffolds. This document provides a detailed overview of its applications, focusing on its core reactivity, safety protocols, and step-by-step procedures for its use in the synthesis of key pharmaceutical intermediates through N- and O-alkylation reactions. The causality behind experimental choices is emphasized to provide researchers with field-proven insights for practical application.
Introduction and Physicochemical Profile
This compound (CAS No: 1531-78-8) is an important organic synthesis intermediate.[1] Its utility stems from the ortho-disposed chloromethyl and ethyl ester groups on a benzene ring. The chloromethyl group serves as a potent electrophile, susceptible to nucleophilic attack, while the ethyl ester provides a handle for further synthetic transformations, such as hydrolysis to a carboxylic acid or amidation. This dual functionality allows for the construction of complex molecular architectures relevant to the pharmaceutical industry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2] |
| Molecular Weight | 198.64 g/mol | [2] |
| CAS Number | 1531-78-8 | [2][3] |
| Appearance | White crystal powder / Liquid | [4] |
| Boiling Point | 212 °C (414 °F) | [5] |
| Density | 1.045 g/cm³ at 25 °C (77 °F) | [5] |
| log Pow (Octanol/Water) | 2.59 | [5] |
Safety and Handling
Proper handling of this compound is critical due to its hazardous properties. It is classified as a combustible liquid and can cause severe skin burns and eye damage.[5][6]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[6]
-
Ventilation: Handle the reagent exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[5]
-
Spills: Absorb spillage with an inert material (e.g., sand, vermiculite) to prevent material damage and dispose of it as hazardous waste.[6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Rinse mouth and do NOT induce vomiting. Seek medical advice.[6]
-
Core Reactivity: The SN2 Alkylation Mechanism
The primary utility of this compound in pharmaceutical synthesis is as an alkylating agent. The carbon of the chloromethyl group is electrophilic and readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.
Causality of Reactivity:
-
Benzylic Position: The chloromethyl group is at a benzylic position, which stabilizes the transition state of the SN2 reaction, thereby increasing its rate.
-
Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the displacement by the incoming nucleophile.
-
Steric Hindrance: The ortho-ester group provides some steric hindrance, but the primary carbon of the chloromethyl group is accessible enough for attack by most nucleophiles.
The reaction mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This process results in the formation of a new carbon-nucleophile bond.
Caption: General SN2 mechanism for the alkylation reaction.
Application in Pharmaceutical Intermediate Synthesis
This compound is a key starting material for synthesizing intermediates used in drugs targeting inflammation, among other therapeutic areas. Its application is particularly relevant in the synthesis of analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide.[9][10] While many routes to Nimesulide exist, the use of this reagent allows for the construction of a core structural motif found in many biologically active molecules.
Below are detailed, generalized protocols for N-alkylation and O-alkylation, which are common steps in the synthesis of such pharmaceutical intermediates.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of an Aromatic Amine
Principle: This protocol describes the synthesis of an ethyl 2-(((aryl)amino)methyl)benzoate intermediate via SN2 reaction. A mild base is used to neutralize the HCl generated in situ, driving the reaction to completion. The choice of an aprotic polar solvent like DMF or Acetonitrile facilitates the dissolution of the reagents and promotes the SN2 mechanism.
Reagents & Equipment:
-
This compound
-
Substituted Aromatic Amine (e.g., 2-phenoxyaniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet
-
Separatory funnel, rotary evaporator
-
TLC plates (silica gel)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aromatic amine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration relative to the amine).
-
Reagent Addition: Add this compound (1.1 eq) to the mixture dropwise at room temperature.
-
Causality:Adding the alkylating agent slowly prevents a rapid exotherm. K₂CO₃ is a mild base sufficient to deprotonate the amine nucleophile without causing hydrolysis of the ethyl ester.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature and pour it into cold water. b. Extract the aqueous mixture three times with ethyl acetate. c. Combine the organic layers and wash with water, followed by brine.
-
Causality:The water quench removes the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: O-Alkylation of a Phenol
Principle: This protocol details the synthesis of an ethyl 2-((aryloxy)methyl)benzoate intermediate, a common substructure in various pharmaceuticals. The reaction proceeds via the Williamson ether synthesis, where a phenoxide ion, generated in situ by a base, acts as the nucleophile.
Reagents & Equipment:
-
This compound
-
Substituted Phenol
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized Water
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Standard glassware and equipment as listed in Protocol 1.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted phenol (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add Cesium Carbonate (1.2 eq).
-
Causality:Cesium carbonate is highly effective in O-alkylation reactions due to the high solubility of the cesium phenoxide salt and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
-
Reagent Addition: Add a solution of this compound (1.05 eq) in acetonitrile to the mixture.
-
Reaction: Stir the mixture at 50-60 °C for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the phenol starting material.
-
Work-up: a. Cool the reaction to room temperature and filter off the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in dichloromethane (DCM) and wash with deionized water.
-
Drying and Concentration: Dry the organic phase with anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: If necessary, purify the resulting ether by flash chromatography or recrystallization.
Caption: Standard workflow for alkylation and product isolation.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex organic molecules and pharmaceutical intermediates. Its predictable reactivity via the SN2 mechanism allows for the reliable formation of C-N and C-O bonds, which are fundamental transformations in drug discovery. By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.
References
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate.
- Indian Journal of Chemistry. (2005). A practical large scale synthesis of nimesulide — A step ahead. [Link]
- Pharmaffiliates. (n.d.).
- ResearchGate. (2005). A practical large scale synthesis of nimesulide — A step ahead. [Link]
- J. Braz. Chem. Soc. (2009). Lewis acid free high speed synthesis of nimesulide-based novel N-substituted cyclic imides. [Link]
- J. Braz. Chem. Soc. (2006).
- Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. [Link]
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- 3. This compound | 1531-78-8 [chemicalbook.com]
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The Versatility of Ethyl 2-Chloromethylbenzoate in the Synthesis of Fused Heterocyclic Scaffolds
Abstract
Ethyl 2-chloromethylbenzoate serves as a pivotal and versatile building block in synthetic organic chemistry, particularly in the construction of a diverse array of fused heterocyclic compounds. Its unique bifunctional nature, possessing both an electrophilic chloromethyl group and an ester moiety, allows for a variety of cyclization strategies with different nucleophiles. This guide provides an in-depth exploration of the synthetic applications of this compound, focusing on the preparation of medicinally relevant heterocyclic systems such as isoindolinones, phthalazines, and isochromanones. Detailed protocols, mechanistic insights, and a discussion of reaction parameters are presented to aid researchers in drug discovery and development.
Introduction
Fused heterocyclic compounds are cornerstones in medicinal chemistry, forming the core structures of numerous pharmaceuticals. The strategic synthesis of these complex molecules often relies on the clever utilization of readily available starting materials that can undergo efficient and selective transformations. This compound is one such precursor, offering a convenient entry point to a range of bicyclic and polycyclic systems. The reactivity of the chloromethyl group as an electrophile, coupled with the ability of the ester to participate in cyclization reactions, provides a powerful platform for generating molecular diversity. This document will detail the application of this reagent in the synthesis of key heterocyclic families, providing both the "how" and the "why" behind the synthetic protocols.
Core Synthetic Applications
The primary utility of this compound lies in its reaction with binucleophiles, where one nucleophilic center displaces the chloride, and the other attacks the ester carbonyl, leading to a cyclized product. The choice of the nucleophile dictates the nature of the resulting heterocyclic ring.
Synthesis of Isoindolinones
Isoindolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reaction of this compound with primary amines or anilines provides a direct route to N-substituted isoindolinones.
Reaction Workflow: Synthesis of N-Arylisoindolinones
Application Notes & Protocols: A Detailed Guide to the Synthetic Utility of Ethyl 2-chloromethylbenzoate
Introduction: Understanding Ethyl 2-chloromethylbenzoate
This compound (CAS No: 1531-78-8) is a bifunctional reagent of significant interest in pharmaceutical, agrochemical, and materials science research.[1] Its structure, featuring a reactive benzylic chloride and an ethyl ester on an aromatic scaffold, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its reactivity, providing researchers with the foundational knowledge and practical protocols required for its effective application.
The primary reactive center is the benzylic carbon bonded to the chlorine atom. The chlorine atom is an excellent leaving group, and the benzylic position is activated towards nucleophilic substitution. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClO₂ | [1][2] |
| Molecular Weight | 198.65 g/mol | [1][2] |
| Appearance | Colorless liquid or white crystal powder | [1][3] |
| Boiling Point | 140 °C @ 14 Torr | [3] |
| Density | ~1.2 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents | [1][4] |
| CAS Number | 1531-78-8 | [1][2] |
Safety and Handling Precautions
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. It is classified as a substance that may be corrosive to metals and causes severe skin burns and eye damage.[5] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[5][6][7]
| Hazard Statement | Precautionary Measure | Source |
| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves, clothing, and eye/face protection. | [5] |
| H290: May be corrosive to metals | P390: Absorb spillage to prevent material damage. | [5] |
| General Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors. | [7] |
| In Case of Contact | IF IN EYES/ON SKIN: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[5] | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed and in the original packaging. | [5][7] |
Core Application: Nucleophilic Substitution Reactions
The most prevalent application of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic chloride moiety is highly susceptible to displacement by a wide range of nucleophiles.
The SN2 Mechanistic Pathway
These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] This is a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon, and the chloride ion is displaced simultaneously. The presence of the ortho-ester group can introduce some steric hindrance compared to a simple benzyl chloride, which may influence reaction rates.[10]
Key Parameters for Reaction Optimization
Successful alkylation requires careful consideration of several factors:
-
Nucleophile Strength : Stronger nucleophiles, such as thiolates and phenoxides, will react more rapidly than weaker ones.[8]
-
Solvent : Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal for SN2 reactions. They effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.[8][9]
-
Base : When using neutral nucleophiles (e.g., amines, thiols), a non-nucleophilic base like potassium carbonate or triethylamine is often required to neutralize the HCl generated during the reaction.[8][9]
-
Temperature : While heating can increase the reaction rate, it can also promote side reactions. For many nucleophiles, reactions proceed efficiently at temperatures ranging from room temperature to 60-80 °C.[8]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common alkylation reactions. Researchers should adapt these procedures as necessary for their specific substrates.
Protocol A: O-Alkylation of Phenols
This protocol describes the synthesis of an ether linkage by reacting a phenol with this compound.
-
Objective : To synthesize ethyl 2-((phenoxymethyl)benzoate).
-
Materials :
-
Phenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure :
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add phenol and anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15-20 minutes at room temperature to form the phenoxide.
-
Add this compound to the reaction mixture, either neat or as a solution in DMF.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Protocol B: S-Alkylation of Thiols
This protocol details the formation of a thioether, which typically proceeds very efficiently due to the high nucleophilicity of thiolates.[8]
-
Objective : To synthesize ethyl 2-((phenylthiomethyl)benzoate).
-
Materials :
-
Thiophenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or another suitable base.
-
This compound (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF.
-
-
Procedure :
-
To a dry round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol in THF to the suspension. Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
-
Summary of Reaction Conditions
The table below summarizes typical conditions for various nucleophiles. Yields are highly substrate-dependent and may require optimization.
| Nucleophile Class | Example | Base | Solvent | Temperature (°C) |
| Phenols | 4-Methoxyphenol | K₂CO₃ | DMF | 60-80 |
| Thiols | Thiophenol | NaH, K₂CO₃ | THF, DMF | 0 to RT |
| Amines | Diethylamine | Et₃N, DIPEA | Acetonitrile | 50-70 |
| Carboxylates | Sodium Benzoate | N/A | DMF | 80-100 |
Advanced Synthetic Applications
Beyond simple alkylations, this compound can be employed in more complex, transition-metal-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The benzylic chloride moiety can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, although this is less common than for aryl halides.[11] The C-Cl bond is generally less reactive than C-Br or C-I bonds, often requiring more active catalysts with bulky, electron-rich phosphine ligands to facilitate the initial oxidative addition step.[11] Such reactions open pathways to form new C-C bonds, attaching aryl, vinyl, or alkyl groups at the benzylic position.
Synthesis of Isochromanones
This compound is a precursor for the synthesis of isochromanones, a heterocyclic motif found in many natural products. One strategy involves the reaction with a suitable carbon nucleophile, followed by intramolecular cyclization and hydrolysis/lactonization. Photocatalyzed methods using related diazonium salts have also proven effective for isochromanone synthesis, highlighting the versatility of ortho-functionalized benzoate esters in modern synthetic chemistry.[12]
General Experimental Workflow
The logical flow from reaction setup to final product isolation is critical for success. The following diagram outlines a typical experimental workflow.
Troubleshooting and Potential Side Reactions
-
Low Conversion : If the reaction stalls, ensure all reagents are anhydrous, the base is sufficiently strong and active, and the temperature is optimal. An increase in temperature or reaction time may be necessary.
-
Elimination (E2) Reactions : While less common for primary benzylic halides, strongly basic and sterically hindered nucleophiles could potentially lead to elimination side products.[9]
-
Over-alkylation : With primary or secondary amine nucleophiles, the product can sometimes act as a nucleophile itself, leading to the formation of quaternary ammonium salts.[9] Using a slight excess of the amine can sometimes mitigate this.
-
Hydrolysis : In the presence of water, particularly under basic conditions, the ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid. Ensure anhydrous conditions and a non-aqueous work-up if the ester is desired.
References
- PubChem. Ethyl 2-(chloromethyl)
- Cheméo.
- Quadrelli, P. et al. Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4-methyl-3-(morpholinomethyl)-2-oxopent-3-en-1-yl)
- Fisher Scientific.
- Beilstein Journals.
- Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wikipedia.
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- 2. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Ethyl benzoate - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
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- 11. uwindsor.ca [uwindsor.ca]
- 12. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]
Application Notes and Protocols for Monitoring Reactions of Ethyl 2-chloromethylbenzoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Reaction Monitoring
Ethyl 2-chloromethylbenzoate is a versatile bifunctional molecule, incorporating both a reactive benzylic chloride and an ester functional group. This unique structural arrangement makes it a valuable starting material in the synthesis of a diverse array of pharmaceutical intermediates and other complex organic molecules. The benzylic chloride moiety is susceptible to nucleophilic substitution, while the ethyl ester provides a handle for further transformations such as hydrolysis or amidation. Given the potential for multiple reaction pathways and the importance of achieving high yields and purity, the precise monitoring of reaction progress is not merely a procedural step but a cornerstone of successful synthesis. Inefficient monitoring can lead to incomplete reactions, the formation of undesirable byproducts, and ultimately, compromised yields and difficult purifications.
These application notes provide a comprehensive guide to the principal analytical techniques for monitoring reactions involving this compound. We will delve into the practical application of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). The focus will be on not just the "how" but also the "why," offering insights into the selection of appropriate techniques and the interpretation of the data generated.
I. Thin-Layer Chromatography (TLC): The First Line of Inquiry
Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.[1][2][3] Its simplicity, speed, and low cost make it the initial method of choice for determining the consumption of starting materials and the appearance of products.[1][2]
Core Principles of TLC for Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[4] The key parameter in TLC is the Retention Factor (R\f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Generally, less polar compounds travel further up the plate, resulting in a higher R\f value.[4]
For a typical nucleophilic substitution reaction where the chlorine atom of this compound is replaced by a nucleophile, a change in polarity is expected. The product's polarity will depend on the nature of the incoming nucleophile.
Protocol: Setting Up and Running a TLC Analysis
Materials:
-
TLC plates (e.g., Silica gel 60 F₂₅₄)[4]
-
TLC developing chamber
-
Capillary spotters
-
Mobile phase (solvent system)
-
UV lamp (254 nm) for visualization[4]
-
Iodine chamber or other staining agents (if compounds are not UV-active)
Procedure:
-
Plate Preparation: With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[4] The co-spot, where both starting material and reaction mixture are applied, is crucial for distinguishing between spots with similar R\f values.[4]
-
Sample Preparation:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with the same solvent.[2]
-
-
Spotting:
-
Using a clean capillary spotter, apply a small spot of the starting material solution to the 'SM' lane on the baseline.
-
Use another clean spotter to apply a small spot of the diluted reaction mixture to the 'RM' lane.
-
On the 'C' lane, first spot the starting material, allow it to dry, and then spot the reaction mixture directly on top of it.[4]
-
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on the TLC plate.[4]
-
Place the spotted TLC plate into the chamber and cover it to allow the chamber to become saturated with solvent vapors.
-
Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). This compound and many of its aromatic products will be UV-active.
-
If necessary, further visualize with an iodine chamber or a suitable chemical stain.
-
-
Interpretation:
-
The disappearance of the starting material spot in the 'RM' lane and the appearance of a new spot (the product) indicates that the reaction is proceeding.
-
The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
-
Solvent System Selection
A binary mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[1] A good starting point for this compound and its derivatives would be a 4:1 mixture of hexanes:ethyl acetate. The ratio can be adjusted to achieve optimal separation (R\f values between 0.2 and 0.8).
| Compound Polarity | Anticipated R\f Value | Example Mobile Phase |
| Less Polar | Higher | Hexanes:Ethyl Acetate (e.g., 9:1, 4:1) |
| More Polar | Lower | Hexanes:Ethyl Acetate (e.g., 1:1, 2:3) |
II. High-Performance Liquid Chromatography (HPLC): A Quantitative Perspective
HPLC offers a significant advancement over TLC by providing quantitative data on the reaction progress. It is a powerful technique for separating and quantifying the components of a mixture with high resolution and sensitivity.
Principles of HPLC for Reaction Monitoring
Similar to TLC, HPLC separates compounds based on their interaction with a stationary phase (packed in a column) and a mobile phase. For this compound and its common reaction products, reverse-phase HPLC is typically the method of choice.[5] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[5][6] Less polar compounds are retained longer on the column and thus have longer retention times.
Protocol: HPLC Analysis of a Reaction Mixture
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Reverse-phase HPLC column (e.g., C18, 5 µm particle size)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Method Development (Initial Setup):
-
Mobile Phase: A common starting point is a mixture of acetonitrile and water.[5] A gradient elution, where the proportion of the stronger solvent (acetonitrile) is increased over time, is often effective for separating components with a range of polarities. For example, a linear gradient from 30% to 90% acetonitrile in water over 15-20 minutes.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[6]
-
Detection: Set the UV detector to a wavelength where both the starting material and the expected product have significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting with a cold solvent).
-
Dilute the sample to an appropriate concentration with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the prepared reaction mixture sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak(s).
-
-
Quantification:
-
The area under each peak is proportional to the concentration of that component.
-
By creating a calibration curve with standards of known concentrations, the exact concentration of the starting material and product(s) in the reaction mixture can be determined over time.
-
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good general-purpose column for reverse-phase separation of moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water | A common and effective solvent system for reverse-phase HPLC.[5][6] |
| Elution | Gradient (e.g., 30-90% Acetonitrile) | To ensure separation of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Provides good separation in a reasonable timeframe.[6] |
| Detection | UV at 254 nm | Aromatic compounds typically have strong absorbance at this wavelength. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information about the molecules in a reaction mixture.[7] It is particularly useful for identifying the structure of products and intermediates.
Using ¹H NMR to Monitor Reaction Progress
By taking ¹H NMR spectra of the reaction mixture at different time points, one can monitor the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product.[7]
For this compound, the benzylic protons of the -CH₂Cl group are a key diagnostic signal. As the substitution reaction proceeds, this signal will decrease in intensity, and a new signal corresponding to the protons on the carbon now attached to the nucleophile will appear.
Key Diagnostic ¹H NMR Signals for this compound:
-
-CH₂Cl: A singlet typically in the region of 4.5-5.0 ppm.
-
-OCH₂CH₃ (ester): A quartet around 4.4 ppm.
-
-OCH₂CH₃ (ester): A triplet around 1.4 ppm.
-
Aromatic protons: Multiplets in the range of 7.2-8.0 ppm.
Protocol: In-situ NMR Reaction Monitoring
Instrumentation and Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent compatible with the reaction conditions
Procedure:
-
Sample Preparation:
-
If possible, run the reaction directly in an NMR tube using a deuterated solvent. This allows for continuous monitoring.
-
Alternatively, withdraw aliquots from the reaction vessel at various time intervals.
-
Quench the reaction in the aliquot if necessary.
-
Dissolve the aliquot in a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the starting material for reference.
-
Acquire spectra of the reaction mixture at regular intervals.[7]
-
-
Data Analysis:
-
Integrate the area of a characteristic peak for the starting material and a characteristic peak for the product.
-
The relative ratio of these integrals will give the ratio of the two species in the mixture, allowing for the calculation of the reaction conversion.
-
IV. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Compounds
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[9]
Applicability of GC-MS for Monitoring this compound Reactions
This compound and many of its likely products are sufficiently volatile to be analyzed by GC-MS. This technique can provide both quantitative data (from the GC chromatogram) and structural information (from the mass spectrum).
Protocol: GC-MS Analysis
Instrumentation and Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
GC column (e.g., DB-5MS or equivalent)
-
High-purity carrier gas (e.g., Helium)
-
Autosampler vials
Procedure:
-
Method Development (Initial Setup):
-
Injector Temperature: Typically set around 250 °C.[9]
-
Oven Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might start at 50-100 °C and ramp up to 250-300 °C.[9]
-
MS Parameters: The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.[9]
-
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the sample with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the diluted sample to an autosampler vial.
-
-
Analysis:
-
Inject a standard of this compound to determine its retention time and mass spectrum.
-
Inject the prepared reaction mixture sample.
-
Monitor the total ion chromatogram (TIC) for the disappearance of the starting material peak and the appearance of product peaks.
-
-
Data Interpretation:
-
The mass spectrum of each peak can be used to identify the compound by comparing it to a spectral library or by analyzing the fragmentation pattern.
-
The peak areas in the TIC can be used for semi-quantitative analysis of the reaction progress. For accurate quantification, a calibration curve should be constructed.
-
| Parameter | Typical Starting Condition | Rationale |
| Column | DB-5MS or similar non-polar column | Good for general-purpose separation of a wide range of organic compounds. |
| Carrier Gas | Helium at ~1 mL/min | Inert and provides good chromatographic resolution. |
| Oven Program | Start at 100°C, ramp 10°C/min to 280°C | Separates compounds based on boiling point. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that provides reproducible fragmentation patterns for library matching.[9] |
Visualizing the Workflow
General Workflow for Reaction Monitoring
Caption: A generalized workflow for monitoring chemical reactions.
Decision Tree for Technique Selection
Caption: A decision tree to guide the selection of analytical techniques.
Conclusion and Best Practices
The effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing byproduct formation. The choice of analytical technique will depend on the specific requirements of the analysis, including the need for qualitative or quantitative data, the volatility and stability of the compounds, and the available instrumentation.
-
Start with TLC: Always begin with TLC for a quick and easy assessment of the reaction's progress.
-
Employ HPLC or GC-MS for Quantitative Analysis: When precise conversion rates and yields are required, these techniques are indispensable.
-
Utilize NMR for Structural Elucidation: For unambiguous identification of products and intermediates, NMR provides unparalleled structural detail.
-
Method Validation: For recurring synthetic procedures, it is advisable to validate the chosen analytical method to ensure its accuracy, precision, and robustness.
By judiciously applying these analytical techniques, researchers can gain a deeper understanding of their chemical transformations, leading to more efficient and successful synthetic outcomes.
References
- SIELC Technologies. Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column.
- Wamser, C. Monitoring Reactions by TLC. Washington State University.
- Martínez, S., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- National Center for Biotechnology Information. NMR Reaction Monitoring Robust to Spectral Distortions.
- Chemistry LibreTexts. 2.1.4B: Uses of TLC.
- PubMed. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
- Smolecule. Buy Ethyl 2-chlorobenzoate | 7335-25-3.
- PubChem. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460.
- BenchChem. Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
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Application Notes and Protocols for the Work-up of Reactions Involving Ethyl 2-chloromethylbenzoate
Introduction
Ethyl 2-chloromethylbenzoate is a versatile bifunctional molecule, featuring a reactive benzylic chloride and an ethyl ester. This unique structure makes it a valuable starting material in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical industries.[1] The benzylic chloride moiety is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ethyl ester can be further manipulated.
Successful synthesis of target molecules using this compound hinges not only on the reaction itself but critically on a well-designed work-up procedure. The work-up serves to terminate the reaction, remove unreacted starting materials, catalysts, and byproducts, and isolate the crude product in a state suitable for purification. This guide provides a detailed, experience-driven approach to the work-up of reactions involving this compound, emphasizing the chemical principles that underpin each step to ensure high yield and purity of the desired product.
Core Principles of the Work-up: A Strategic Overview
The work-up strategy for any reaction involving this compound must be tailored to the specific reaction conditions and the properties of the product. However, a general workflow can be established, which is then adapted as needed. The primary considerations are the nature of the nucleophile, the solvent system, and the presence of any acid or base catalysts or byproducts.
A typical work-up procedure will involve the following stages:
-
Quenching: The first step is to safely and effectively terminate the reaction.
-
Phase Separation/Extraction: The product is then isolated from the aqueous phase and water-soluble impurities.
-
Washing/Neutralization: The organic phase is washed to remove residual acids, bases, and salts.
-
Drying: Removal of residual water from the organic phase is crucial before solvent evaporation.
-
Solvent Removal and Isolation of Crude Product: The final step before purification.
The following diagram illustrates the general decision-making process for designing a work-up protocol.
Caption: General workflow for the work-up of reactions involving this compound.
Detailed Protocols and Methodologies
Protocol 1: Work-up for Nucleophilic Substitution with an Anionic Nucleophile (e.g., Azide)
This protocol is applicable to reactions where an anionic nucleophile, such as sodium azide, is used to displace the chloride. A common solvent for such reactions is a polar aprotic solvent like DMF or DMSO.
Reaction Example: Synthesis of Ethyl 2-(azidomethyl)benzoate
Step-by-Step Protocol:
-
Reaction Monitoring: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion. This is typically done using Thin Layer Chromatography (TLC). A suitable eluent system for this reaction would be a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The starting material, this compound, will have a different Rf value than the more polar product, Ethyl 2-(azidomethyl)benzoate. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by UV light (254 nm).
-
Quenching:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be at least three to five times the volume of the reaction mixture to ensure precipitation of the product if it is a solid or to facilitate extraction.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent. Ethyl acetate is a common and effective choice for this class of compounds. Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layers sequentially with:
-
Deionized water (2x) to remove the bulk of the DMF or DMSO.
-
Saturated aqueous sodium chloride solution (brine) (1x). The brine wash helps to break up any emulsions and removes a significant amount of dissolved water from the organic layer.[2]
-
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Allow the mixture to stand for at least 15-20 minutes, with occasional swirling. The drying agent should be free-flowing, indicating that all the water has been absorbed.
-
-
Isolation of Crude Product:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2-(azidomethyl)benzoate.
-
-
Purification:
-
The crude product can be further purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Protocol 2: Work-up for Nucleophilic Substitution with a Neutral Nucleophile (e.g., Amine)
This protocol is designed for reactions with neutral nucleophiles like ammonia or primary/secondary amines, which often require a base to neutralize the HCl generated during the reaction.
Reaction Example: Synthesis of Ethyl 2-(aminomethyl)benzoate
Step-by-Step Protocol:
-
Reaction Monitoring: Monitor the reaction to completion by TLC as described in Protocol 1.
-
Quenching and pH Adjustment:
-
Cool the reaction mixture to room temperature.
-
If a base such as triethylamine was used, it may be necessary to first remove the triethylammonium salt by filtration if it has precipitated.
-
Carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize any remaining acid. Be cautious as this may generate CO₂ gas.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Repeat the extraction to maximize yield.[3]
-
Combine the organic extracts.
-
-
Washing:
-
Wash the combined organic layers with deionized water to remove any remaining salts.
-
Follow with a brine wash to aid in the removal of water.[3]
-
-
Drying and Isolation:
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purification of the amine product may be achieved by column chromatography or by conversion to a hydrochloride salt, followed by recrystallization and subsequent liberation of the free amine.
-
Key Considerations and Troubleshooting
Hydrolysis of the Ethyl Ester:
A critical consideration during the work-up is the potential for hydrolysis of the ethyl ester functionality, particularly under basic conditions.[4][5] Prolonged exposure to strong bases, especially at elevated temperatures, can lead to the formation of the corresponding carboxylate salt, reducing the yield of the desired product.
-
Mitigation Strategy: When a basic wash is necessary to remove acidic impurities, it is advisable to use a mild base like saturated sodium bicarbonate solution and to perform the wash quickly at room temperature.[2] Avoid using strong bases like sodium hydroxide unless the ester is intended to be saponified.
Choice of Extraction Solvent:
The choice of extraction solvent is dictated by the polarity of the product and its solubility.
| Solvent | Polarity Index | Density (g/mL) | Key Considerations |
| Ethyl Acetate | 4.4 | 0.902 | Good general-purpose solvent for moderately polar compounds. Less toxic than chlorinated solvents. |
| Dichloromethane (DCM) | 3.1 | 1.33 | Can dissolve a wide range of compounds. Forms the bottom layer with water, which can be advantageous for separation. |
| Diethyl Ether | 2.8 | 0.713 | Highly volatile and flammable. Good for extracting less polar compounds. |
TLC Visualization:
Effective monitoring of the reaction and purification relies on appropriate TLC visualization techniques.
-
UV Light (254 nm): Aromatic compounds like this compound and its derivatives will appear as dark spots on a fluorescent TLC plate.
-
Iodine Chamber: Useful for visualizing a wide range of organic compounds, which will appear as brown or yellow spots.[6]
-
Staining Reagents: For compounds that are not UV active or do not stain well with iodine, specific chemical stains can be used. For example, ninhydrin stain is effective for visualizing primary and secondary amines, which will appear as purple or pink spots upon heating.[7]
Safety Precautions
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
References
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Application Notes and Protocols for the Purification of Products from Ethyl 2-chloromethylbenzoate Reactions
Introduction: Navigating the Purification Landscape of Ethyl 2-chloromethylbenzoate Derivatives
This compound is a versatile bifunctional reagent, prized in organic synthesis for its capacity to participate in a diverse array of chemical transformations. Its utility stems from two key reactive sites: the electrophilic benzylic chloride and the ester moiety. This dual reactivity allows for its use as a linchpin in the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials.[1] However, the very reactivity that makes this starting material so valuable also presents unique challenges in the purification of its reaction products.
Reactions involving this compound, such as nucleophilic substitutions at the benzylic position or more complex cyclization cascades to form heterocyclic systems like isocoumarins and phthalides, often yield mixtures containing unreacted starting material, the desired product, and various byproducts.[2][3][4] The successful isolation of the target molecule in high purity is paramount for accurate downstream biological evaluation and for meeting the stringent quality standards of the pharmaceutical and chemical industries.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of products derived from this compound reactions. Moving beyond a simple recitation of steps, this document delves into the rationale behind the selection of purification strategies, offering field-proven insights and robust protocols to empower scientists to tackle these purification challenges with confidence and precision.
Chapter 1: Understanding the Reaction Milieu: Common Impurities and Their Properties
A successful purification strategy begins with a thorough understanding of the potential components of the crude reaction mixture. The choice of purification technique is dictated by the physicochemical differences between the desired product and the impurities.
The Starting Material: this compound
A key impurity to consider is the unreacted starting material itself. Understanding its properties is the first step in designing an effective separation.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁ClO₂ | [5] |
| Molecular Weight | 198.65 g/mol | [5][6] |
| Appearance | White crystalline powder | [1] |
| Boiling Point | 140 °C @ 14 Torr | [7] |
| Solubility | Sparingly soluble in water | [1] |
Common Reaction Classes and Associated Impurities
The nature of the impurities will be intrinsically linked to the type of reaction performed. Below, we explore two common reaction classes involving this compound and their likely byproducts.
A frequent application of this compound is in Sₙ2 reactions, where a nucleophile displaces the chloride ion.[2][8]
-
Desired Product: The product of nucleophilic attack on the benzylic carbon.
-
Common Impurities:
-
Unreacted this compound.
-
Excess nucleophile.
-
Salts formed from the displaced chloride ion and the cation of the nucleophile (if applicable).
-
Byproducts from side reactions, such as elimination (less common for primary halides) or reaction of the nucleophile with the ester group (hydrolysis or amidation under certain conditions).
-
This compound can serve as a precursor for the synthesis of more complex heterocyclic structures like isocoumarins, often through multi-step sequences or transition-metal-catalyzed cyclizations.[3][4][9]
-
Desired Product: The target heterocyclic compound (e.g., an isocoumarin derivative).
-
Common Impurities:
-
Unreacted starting materials and reagents.
-
Intermediates from the reaction sequence.
-
Byproducts from incomplete cyclization or alternative reaction pathways.
-
Catalyst residues (in the case of metal-catalyzed reactions).
-
Chapter 2: Foundational Purification Techniques: A Strategic Approach
The selection of a purification strategy is a critical decision point in any synthetic workflow. The following decision tree provides a logical framework for choosing the most appropriate technique based on the properties of the product and impurities.
Figure 1: A decision tree to guide the selection of the primary purification technique.
Liquid-Liquid Extraction: The Workhorse of Work-up
Liquid-liquid extraction is a fundamental and powerful technique for the initial clean-up of a reaction mixture.[10] It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[10]
Causality Behind the Choice: This method is particularly effective for separating acidic or basic compounds from neutral species. By manipulating the pH of the aqueous phase, the charge state, and therefore the solubility of a compound, can be dramatically altered.
-
Acidic Impurities (e.g., benzoic acid derivatives from hydrolysis): Can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic impurity is deprotonated to form a water-soluble salt, which partitions into the aqueous phase.
-
Basic Impurities (e.g., excess amine nucleophiles): Can be removed by washing with an acidic aqueous solution (e.g., dilute hydrochloric acid). The basic impurity is protonated to form a water-soluble salt.
Recrystallization: The Art of Crystal Perfection
For solid products, recrystallization is an invaluable technique for achieving high purity.[11] The principle lies in the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[12]
Causality Behind the Choice: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, being present in smaller quantities, will either remain in solution upon cooling or be removed during a hot filtration step if they are insoluble. The slow formation of a crystal lattice inherently excludes mismatched impurity molecules, leading to a highly purified solid.
Flash Column Chromatography: For Challenging Separations
When extraction and recrystallization are insufficient to achieve the desired level of purity, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).
Causality Behind the Choice: Compounds with different polarities will interact with the polar silica gel stationary phase to varying degrees. Less polar compounds will have weaker interactions and will be eluted more quickly by the mobile phase, while more polar compounds will have stronger interactions and will elute more slowly. This differential migration allows for the separation of components in the mixture.
Chapter 3: Detailed Application Protocols
The following protocols are designed to be self-validating systems, providing a clear path to the purification of products from representative reactions of this compound.
Protocol 1: Purification of a Nucleophilic Substitution Product
Scenario: The reaction of this compound with a secondary amine (e.g., diethylamine) to yield ethyl 2-((diethylamino)methyl)benzoate.
Objective: To isolate the tertiary amine product from unreacted starting material and excess diethylamine.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., ethyl acetate)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Acidic Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of 1 M HCl. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The desired product (now protonated) and excess diethylamine will be in the aqueous layer. The unreacted, neutral starting material will remain in the organic layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Basification and Re-extraction: Cool the acidic aqueous extract in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). The protonated product will be neutralized and may precipitate or form an oil. Add a fresh portion of ethyl acetate to the separatory funnel and extract the product back into the organic phase. Repeat the extraction of the aqueous layer with ethyl acetate twice more.
-
Washing and Drying: Combine the organic extracts and wash with brine to remove residual water. Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product.
Purity Assessment: The purity of the final product can be assessed by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification of an Isocoumarin Derivative via Flash Column Chromatography
Scenario: A palladium-catalyzed synthesis of a 3-substituted isocoumarin from an o-halobenzoate (a common precursor class related to this compound reactions) and a ketone.[3]
Objective: To isolate the isocoumarin product from unreacted starting materials, catalyst residues, and other byproducts.
Materials and Equipment:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Glass column for chromatography
-
Compressed air or nitrogen source
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system for the separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will result in a retention factor (R_f) of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase (or a slightly more polar solvent to ensure solubility) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified isocoumarin.
Figure 2: A workflow diagram for purification by flash column chromatography.
Chapter 4: Purity Validation: The Final Verdict
After purification, it is essential to confirm the identity and assess the purity of the isolated product.
| Technique | Information Provided |
| Thin Layer Chromatography (TLC) | A rapid, qualitative assessment of purity and comparison to starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative purity assessment (qNMR).[13] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups. |
| Melting Point Analysis | For solid compounds, a sharp melting point close to the literature value indicates high purity. |
Conclusion
The purification of products from reactions involving this compound is a critical, yet often challenging, aspect of synthetic chemistry. A logical, well-planned approach, grounded in the fundamental principles of extraction, crystallization, and chromatography, is the key to success. By understanding the nature of the potential impurities and strategically applying the techniques outlined in this guide, researchers can confidently isolate their target compounds in high purity, paving the way for subsequent scientific discoveries.
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- Google Patents. (n.d.). EP0912540B1 - Process for preparing phthalides.
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Application Note: A Scalable and Robust Protocol for the Synthesis of Ethyl 2-chloromethylbenzoate
For: Researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates and fine chemicals.
Introduction: The Strategic Importance of Ethyl 2-chloromethylbenzoate
This compound is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules. Its bifunctional nature, possessing both an electrophilic chloromethyl group and an ester moiety, allows for sequential and diverse chemical transformations. A notable application is its role as a key precursor in the synthesis of phthalide, a core scaffold in various biologically active compounds. The ability to produce this compound on a large scale, with high purity and yield, is therefore a critical step in many drug development and manufacturing campaigns.
This application note provides a comprehensive, in-depth guide to the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical safety considerations, and presents a detailed, field-proven protocol suitable for pilot-plant and industrial-scale production.
Underlying Chemical Principles: A Free-Radical Halogenation Approach
The synthesis of this compound from the readily available starting material, ethyl 2-methylbenzoate (also known as ethyl o-toluate), proceeds via a free-radical chain reaction. This class of reaction is characterized by three key stages: initiation, propagation, and termination.
Diagram: Free-Radical Chlorination Mechanism
Caption: The free-radical chain mechanism for the chlorination of ethyl 2-methylbenzoate.
-
Initiation: The reaction is initiated by the generation of free radicals. This can be achieved through the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or through the use of ultraviolet (UV) light to induce homolytic cleavage of the chlorine molecule.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of ethyl 2-methylbenzoate, forming a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl). This benzylic radical then reacts with a molecule of chlorine (Cl₂) to yield the desired product, this compound, and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction is terminated when two radical species combine to form a non-radical species.
A critical aspect of this synthesis is controlling the degree of chlorination. Over-chlorination can lead to the formation of undesired byproducts such as ethyl 2-(dichloromethyl)benzoate. This is typically managed by carefully controlling the stoichiometry of the chlorinating agent and the reaction time.
Safety and Hazard Analysis: A Proactive Approach to Risk Mitigation
The scale-up of any chemical process requires a meticulous evaluation of potential hazards. The synthesis of this compound involves several substances and conditions that demand stringent safety protocols.
| Hazard | Source | Risk Mitigation Strategies |
| High Toxicity and Corrosivity | Thionyl Chloride (if used as a chlorinating agent), Chlorine Gas, Hydrogen Chloride (byproduct) | - All manipulations must be conducted in a well-ventilated fume hood or a closed-system reactor. - Use of personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. - A properly calibrated and maintained gas detection system for chlorine and HCl is essential. - An emergency shower and eyewash station must be readily accessible. |
| Violent Reactions | Thionyl chloride reacts violently with water.[1][2] | - Ensure all glassware and reagents are scrupulously dry. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture. |
| Runaway Reaction | Exothermic nature of the chlorination reaction. | - The reaction should be equipped with efficient cooling and temperature monitoring. - A controlled rate of addition for the chlorinating agent is crucial. |
| Formation of Carcinogenic Byproducts | Chloromethylation reactions have the potential to form bis(chloromethyl) ether.[3] | - While less of a concern in this specific side-chain chlorination, it is a prudent consideration in the broader context of chloromethylation chemistry. Maintaining acidic conditions can minimize its formation. |
Detailed Scale-Up Protocol
This protocol is designed for a 1 kg scale synthesis of this compound. All operations should be performed by trained personnel in a facility equipped for handling hazardous chemicals.
Materials and Equipment:
-
A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser, a gas inlet, and a liquid addition funnel.
-
A cooling/heating circulator connected to the reactor jacket.
-
A gas scrubber system containing a sodium hydroxide solution to neutralize HCl and unreacted chlorine gas.
-
Source of dry nitrogen or argon gas.
-
Source of chlorine gas with a calibrated flow meter.
-
UV lamp (if used for initiation).
-
Standard laboratory glassware and rotary evaporator.
-
Personal Protective Equipment (PPE) as outlined in the Safety and Hazard Analysis section.
Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 2-methylbenzoate | 164.20 | 1.00 kg | 1.0 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 10 g | 0.01 |
| Chlorine (Cl₂) | 70.90 | ~470 g | ~1.1 |
| Carbon Tetrachloride (or other suitable inert solvent) | 153.82 | 5 L | - |
Protocol Workflow:
Caption: A streamlined workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure:
-
Reactor Preparation:
-
Ensure the reactor and all associated glassware are clean and dry.
-
Charge the reactor with ethyl 2-methylbenzoate (1.00 kg, 6.09 mol), carbon tetrachloride (5 L), and AIBN (10 g, 0.061 mol).
-
Begin agitation and purge the reactor with dry nitrogen for 30 minutes to establish an inert atmosphere.
-
-
Reaction Initiation and Execution:
-
Heat the reactor contents to 70-80°C using the heating/cooling circulator.
-
Once the temperature has stabilized, begin the subsurface addition of chlorine gas at a controlled rate. The total amount of chlorine to be added is approximately 470 g (6.63 mol). The addition should be carried out over 4-6 hours.
-
Alternatively, instead of a chemical initiator, a UV lamp can be used to initiate the reaction.
-
Monitor the reaction progress every hour by taking a small aliquot and analyzing it by Gas Chromatography (GC). The reaction is considered complete when the starting material is consumed to the desired level (typically >95% conversion).
-
-
Work-up and Purification:
-
Once the reaction is complete, stop the chlorine flow and turn off the heat source.
-
Allow the reactor to cool to room temperature.
-
Purge the reactor with nitrogen for at least one hour to remove any residual HCl and chlorine gas, ensuring the off-gas is directed through the scrubber.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
-
Expected Yield and Purity:
-
Yield: 65-75%
-
Purity: >98% (as determined by GC and ¹H NMR)
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
| Analytical Method | Purpose | Expected Results |
| Gas Chromatography (GC) | To determine the purity of the product and quantify any byproducts. | A major peak corresponding to this compound with a purity of >98%. |
| ¹H NMR | To confirm the structure of the product. | Characteristic peaks for the ethyl ester group, the aromatic protons, and the chloromethyl group. |
| ¹³C NMR | To further confirm the structure and identify any isomeric impurities. | Peaks corresponding to all carbon atoms in the molecule. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product. | A molecular ion peak corresponding to the mass of this compound. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By understanding the underlying free-radical mechanism, implementing robust safety procedures, and following the detailed experimental protocol, researchers and production chemists can confidently and efficiently produce this valuable intermediate. The successful scale-up of this synthesis is a critical enabler for the development and manufacturing of a wide range of pharmaceuticals and fine chemicals.
References
- Lanxess. Thionyl chloride Product Safety Assessment.
- Wikipedia. Blanc chloromethylation.
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- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Ethyl 2-chloromethylbenzoate in Modern Agrochemical Synthesis
Abstract
Ethyl 2-chloromethylbenzoate is a pivotal intermediate in the synthesis of complex agrochemical active ingredients. Its bifunctional nature, featuring a reactive benzylic chloride and a modifiable ethyl ester, allows for its strategic incorporation into diverse molecular scaffolds. This document provides an in-depth guide for research, development, and process chemistry professionals on the applications of this compound. We will explore its role in constructing key agrochemical classes, detail the causality behind experimental choices in synthetic protocols, and provide validated, step-by-step methodologies for its use.
Introduction: The Molecular Logic of this compound
In the landscape of agrochemical synthesis, intermediates are the unsung heroes that enable the efficient construction of complex and potent active ingredients.[1] this compound (CAS No: 1531-78-8) is a prime example of such a versatile building block.[2][3][4] Its value lies in the orthogonal reactivity of its two primary functional groups:
-
The Chloromethyl Group: As a benzylic halide, this group is an excellent electrophile. The chlorine atom is a good leaving group, and the adjacent benzene ring stabilizes the incipient partial positive charge in the transition state of nucleophilic substitution (SN2) reactions. This makes it highly effective for alkylating a wide range of nucleophiles (amines, phenols, thiols, etc.), a common strategy for linking molecular fragments.
-
The Ethyl Ester Group: This group is relatively stable under the conditions used to react the chloromethyl group. However, it can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This provides a secondary handle for further chemical transformations, such as amide bond formation, which is crucial in the synthesis of many modern insecticides.[5]
This inherent bifunctionality allows for a two-stage construction approach, making this compound a strategic choice for building complex molecules with precise architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1531-78-8 | [2][3] |
| Molecular Formula | C₁₀H₁₁ClO₂ | [2][3] |
| Molecular Weight | 198.64 g/mol | [2] |
| Appearance | White crystalline powder or liquid | [3] |
| Boiling Point | 140 °C @ 14 Torr | [3] |
| Density | ~1.2 g/cm³ | [3] |
| IUPAC Name | ethyl 2-(chloromethyl)benzoate | [2] |
Core Applications in Agrochemical Synthesis
The primary utility of this compound and its close analogue, Methyl 2-(chloromethyl)benzoate, is in the synthesis of herbicides and as a precursor for key insecticide intermediates.
Cornerstone Intermediate for Sulfonylurea Herbicides
While documentation often highlights its methyl analog, the synthetic principle is identical for this compound. It is a critical building block for herbicides like Bensulfuron-methyl.[1] In this synthesis, the chloromethyl group is used to alkylate the sulfonamide nitrogen of a heterocyclic moiety, forming the core structure of the final herbicide.
The causality here is clear: the SN2 reaction is a highly efficient and well-understood method for C-N bond formation. The choice of a base (e.g., K₂CO₃) is critical to deprotonate the sulfonamide, rendering it sufficiently nucleophilic to attack the electrophilic benzylic carbon of the chloromethyl group.
Precursor for Anthranilic Diamide Insecticides
Anthranilic diamide insecticides, such as Chlorantraniliprole, are a major class of modern crop protection agents that act on insect ryanodine receptors.[6] The synthesis of these complex molecules involves the coupling of two key fragments: a substituted pyrazole carboxylic acid and a substituted anthranilic acid derivative.[5][7][8]
This compound serves as a valuable starting material for creating the substituted anthranilic acid portion. Through alkylation of an appropriate nucleophile followed by functional group manipulations (including amination and hydrolysis of the ester), the core scaffold required for the final amide coupling can be constructed. The ester group is particularly important, as its hydrolysis to a carboxylic acid is a prerequisite for the final amide bond formation that yields the active ingredient.
Visualization of Chemical Principles
Diagram 1: General Reactivity Pathways
The following diagram illustrates the two primary reaction pathways available for this compound, which form the basis of its synthetic utility.
Caption: Key reaction pathways for this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and explanations for causality. They represent common transformations of this compound in an agrochemical R&D setting.
Protocol 1: Synthesis of a Herbicide Precursor via N-Alkylation
This protocol details the N-alkylation of a heterocyclic sulfonamide, a key step in the synthesis of certain sulfonylurea herbicides.
Objective: To synthesize Ethyl 2-((4,6-dimethoxypyrimidin-2-yl)sulfamoylmethyl)benzoate.
Materials:
-
This compound (1.0 eq)
-
4,6-dimethoxypyrimidine-2-sulfonamide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely milled (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow Diagram:
Sources
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- 2. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
Analytical methods for quantifying Ethyl 2-chloromethylbenzoate
An Application Note on the Quantitative Analysis of Ethyl 2-chloromethylbenzoate
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical and specialty chemical products.[1] As with any synthetic process, ensuring the purity of intermediates and quantifying their presence in reaction mixtures or final products is critical for quality control, process optimization, and regulatory compliance. The presence of residual intermediates or the formation of related impurities can directly impact the safety and efficacy of the final product.[2] Therefore, robust, accurate, and reliable analytical methods are essential for its quantification.
This application note provides detailed protocols and validation guidelines for the quantitative determination of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) as the principal method and Gas Chromatography (GC) as a viable alternative. These methods are designed to be implemented in research, development, and quality control laboratories. The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the developed methods are fit for their intended purpose.[3][4]
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
2.1. Rationale for Selection
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[5] It is particularly well-suited for compounds like this compound, which are not highly volatile and possess a UV-active chromophore (the benzene ring), making UV detection a straightforward and sensitive choice. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode and offers excellent resolution for a wide range of organic molecules.
The choice of a C18 column is based on its widespread applicability and effectiveness in retaining moderately non-polar compounds like benzoate esters through hydrophobic interactions.[6] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. The addition of a small amount of acid (phosphoric or formic) is a common practice to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby improving peak shape and reproducibility.[7]
2.2. Experimental Protocol: HPLC-UV Method
This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of this compound.
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient or isocratic pump, autosampler, column oven, and a Diode Array Detector (DAD) or variable wavelength UV detector.[6]
-
HPLC Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Phosphoric Acid (analytical grade)
-
Methanol (HPLC grade)
-
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.[6]
2.2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |
| Elution Mode | Isocratic: 60:40 (Acetonitrile: 0.1% Phosphoric Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
2.2.3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas both the aqueous and acetonitrile mobile phase components before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
Sample Preparation: Accurately weigh a known amount of the sample to be analyzed. Dissolve it in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to a final concentration that falls within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
2.3. HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following parameters must be assessed according to ICH Q2(R2) guidelines.[4][9]
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.[2] | Peak purity should be confirmed using a DAD detector. The analyte peak should be well-resolved from other components. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and instrument response over a defined range.[10] | A plot of concentration vs. peak area should yield a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the test results to the true value, often assessed by spike recovery.[8] | 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). |
| Precision | To measure the degree of scatter between a series of measurements under the same conditions (repeatability) and over different days/analysts (intermediate precision).[5] | Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically determined at a signal-to-noise ratio of 3:1.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy.[11] | Typically determined at a signal-to-noise ratio of 10:1.[6] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[8] | The specified range must be justified and supported by linearity, accuracy, and precision data.[4] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations. |
2.4. HPLC Workflow Diagram
Caption: Workflow for this compound HPLC Analysis.
Alternative Analytical Technique: Gas Chromatography (GC)
3.1. Rationale for Selection
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] this compound has sufficient volatility and thermal stability to be suitable for GC analysis. GC can offer higher separation efficiency and speed compared to HPLC for certain applications. A Flame Ionization Detector (FID) is a common choice for organic compounds, providing excellent sensitivity and a wide linear range.[13] The use of a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or SE-54), is effective for separating a wide variety of compounds based on their boiling points and polarity.[13][14]
3.2. Experimental Protocol: GC-FID Method
3.2.1. Instrumentation and Materials
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.
-
GC Column: Fused silica capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl / 95% dimethylpolysiloxane stationary phase.[13]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetone or Ethyl Acetate (GC grade or equivalent)
-
Carrier Gas: Helium or Nitrogen (high purity)
-
FID Gases: Hydrogen and Air (high purity)
-
3.2.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl Polysiloxane |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 250°C, hold for 5 min. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
3.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with acetone.
-
Sample Preparation: Accurately weigh the sample, dissolve in acetone, and dilute as necessary to bring the analyte concentration into the calibration range.
3.3. GC-FID Workflow Diagram
Caption: Workflow for this compound GC Analysis.
Confirmatory and Complementary Techniques
While chromatography provides quantitative data, spectroscopic methods are invaluable for confirming the identity of the analyte.[15]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is the definitive method for structural confirmation.[16] The mass spectrum of this compound would provide a unique fragmentation pattern and the molecular ion peak, confirming its identity unequivocally.[17][18]
-
UV-Vis Spectroscopy: A simple UV-Vis spectrum can confirm the presence of the aromatic chromophore and can be used for simple concentration checks, although it lacks the specificity of chromatographic methods.[19]
Inter-Method Logical Relationship
The analytical methods described are not mutually exclusive but rather complementary. A comprehensive quality control strategy would leverage these techniques for different purposes.
Caption: Logical relationship between analytical methods.
Conclusion
This application note provides robust and reliable HPLC and GC methods for the quantitative analysis of this compound. The HPLC method is presented as the primary choice due to its broad applicability, while the GC method serves as an excellent alternative. Adherence to the detailed protocols and a thorough method validation based on ICH guidelines will ensure the generation of accurate, precise, and reproducible data.[20][21] Integrating chromatographic techniques for quantification with spectroscopic methods for confirmation provides a comprehensive analytical strategy essential for modern research and quality control environments.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Ng, L. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- SIELC Technologies. (n.d.). Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column.
- EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- S.L., Belorkar, & V.S., Barmode. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- IRSST. (n.d.). Analytical Method: Determination of volatile organic compounds in the air by mass spectrometry.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- National Institute of Standards and Technology. (n.d.). Ethyl-2-chlorobenzoate. NIST WebBook.
- Baranowska, I., & Wojciechowska, I. (n.d.). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. Polish Journal of Environmental Studies.
- Harvey, D. (n.d.). Spectroscopic Methods. In Analytical Chemistry 2.0.
- Google Patents. (n.d.). CN103592402A - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- EBSCO Information Services. (n.d.). Spectroscopic Analysis | Research Starters.
- PubMed. (n.d.). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-chlorobenzoate. PubChem.
- National Center for Biotechnology Information. (n.d.). Ethyl 2-(chloromethyl)benzoate. PubChem.
- BenchChem. (2025). Application Note: Quantitative Analysis of Ethyl Chlorogenate using High-Performance Liquid Chromatography (HPLC).
- Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY.
- Jamali, M. R., et al. (n.d.).
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Greener Synthetic Routes for Ethyl 2-(chloromethyl)benzoate: Application Notes and Protocols
Introduction: Reimagining the Utility of a Versatile Reagent through Green Chemistry
Ethyl 2-(chloromethyl)benzoate is a valuable bifunctional molecule, featuring both an ester and a reactive benzylic chloride. This unique structure makes it a versatile starting material for the synthesis of a wide array of more complex molecules, particularly in the development of pharmaceuticals and other fine chemicals. Traditionally, its application has often involved the use of volatile organic solvents, harsh bases, and energy-intensive conditions, contributing to the environmental burden of chemical synthesis.
This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of detailed application notes and protocols for the utilization of ethyl 2-(chloromethyl)benzoate under the guiding principles of green chemistry. By embracing greener solvents, alternative energy sources, and catalytic systems, we can significantly enhance the sustainability of synthetic processes involving this key building block, without compromising on efficiency or yield. The protocols outlined herein are designed to be robust and self-validating, with a focus on explaining the underlying principles and experimental choices to empower researchers to adapt and innovate further.
Core Green Chemistry Strategies for Ethyl 2-(chloromethyl)benzoate
The reactivity of the chloromethyl group, primarily through nucleophilic substitution (SN2) reactions, is the cornerstone of ethyl 2-(chloromethyl)benzoate's synthetic utility. Our exploration of greener approaches will focus on three main pillars:
-
Alternative Energy Sources: Microwave and ultrasound irradiation offer rapid and efficient heating, often leading to shorter reaction times, higher yields, and reduced side product formation.
-
Advanced Catalytic Systems: Phase-transfer catalysis (PTC) facilitates reactions between reactants in immiscible phases, enabling the use of water as a solvent and avoiding harsh, anhydrous conditions.
-
Sustainable Solvents: The use of bio-based or recyclable solvents with favorable environmental, health, and safety profiles is a critical aspect of greening chemical processes.
The following sections will delve into specific applications and provide detailed, step-by-step protocols for key transformations of ethyl 2-(chloromethyl)benzoate.
Application Note I: Microwave-Assisted N-Alkylation
Rationale: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[1] The rapid and uniform heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[2] For the N-alkylation of heterocyclic compounds like isatin, this approach offers a significant improvement over conventional heating methods.[3]
Protocol 1: Microwave-Assisted Synthesis of N-(2-Ethoxycarbonylbenzyl)isatin
This protocol details the N-alkylation of isatin with ethyl 2-(chloromethyl)benzoate using microwave irradiation. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or the greener alternative N-methyl-2-pyrrolidinone (NMP) facilitates efficient absorption of microwave energy.[3] Potassium carbonate serves as a mild and inexpensive base.
Materials:
-
Isatin
-
Ethyl 2-(chloromethyl)benzoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add isatin (1.0 mmol, 147.1 mg) and anhydrous potassium carbonate (1.3 mmol, 179.7 mg).
-
Add DMF or NMP (2-3 mL) to the vial.
-
Add ethyl 2-(chloromethyl)benzoate (1.1 mmol, 218.3 mg).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W, maintaining the temperature at 120°C for 15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water (20 mL).
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol to yield N-(2-ethoxycarbonylbenzyl)isatin.
Expected Outcome: This method typically provides the desired product in high yield (often >90%) within a significantly reduced reaction time compared to conventional heating.
Experimental Workflow for Microwave-Assisted N-Alkylation
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-chloromethylbenzoate
Welcome to the technical support center for Ethyl 2-chloromethylbenzoate (CAS 1531-78-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but highly reactive reagent. As a substituted benzyl chloride, this compound is an excellent electrophile for introducing the 2-(ethoxycarbonyl)benzyl moiety. However, its reactivity is a double-edged sword, often leading to specific side reactions that can complicate syntheses and reduce yields.
This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing these common issues. We will move beyond simple procedural lists to explain the chemical principles behind these side reactions, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I've just received my order of this compound. How should I store it to ensure its stability?
A: Proper storage is critical. This compound is sensitive to moisture and heat. It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and refrigerated at 2-8°C.[1] Storing it at room temperature or in a loosely capped bottle will accelerate hydrolysis and potential self-alkylation.
Q2: My reaction mixture is turning dark brown, and my TLC plate shows a streak from the baseline. What is likely happening?
A: This is a classic sign of polymerization or self-alkylation. The benzylic chloride is reacting with another molecule of this compound, forming dimers, trimers, and eventually polymeric material. This is often initiated by trace amounts of acid (Lewis or Brønsted) or exposure to high temperatures. The resulting conjugated polymer is often dark in color and insoluble, appearing as baseline material on a TLC plate.
Q3: After my reaction, I see a new, more polar spot on my TLC that wasn't in my starting material. What could this impurity be?
A: The most probable identity of this new, more polar spot is a hydrolysis product. There are two common hydrolysis products:
-
Ethyl 2-(hydroxymethyl)benzoate: Formed by the reaction of the chloromethyl group with water.
-
2-(Chloromethyl)benzoic acid: Formed by the hydrolysis of the ethyl ester, which is favored under either strong acidic or basic conditions.[2][3] Both are significantly more polar than the starting material due to the presence of a hydroxyl or carboxylic acid group.
Q4: Can I use protic solvents like ethanol or methanol in my reaction?
A: It is highly discouraged. Protic solvents can act as nucleophiles and react with the benzylic chloride, leading to the formation of ether byproducts (e.g., Ethyl 2-(ethoxymethyl)benzoate if using ethanol). Furthermore, if the solvent contains water, hydrolysis will occur. Always use anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, Acetonitrile) for reactions involving this reagent.
Troubleshooting Guide: Side Reaction Deep Dive
This section provides a detailed analysis of the most common side reactions, their underlying mechanisms, and strategies for their prevention and remediation.
Hydrolysis: The Ubiquitous Water Problem
Hydrolysis is the most frequent side reaction encountered. Due to the two susceptible functional groups, two distinct hydrolysis products can be formed.
Problem A: Formation of Ethyl 2-(hydroxymethyl)benzoate
-
Root Cause Analysis: The C-Cl bond of the benzylic chloride is highly susceptible to nucleophilic attack by water. This proceeds via either an S_N1 or S_N2 mechanism, depending on the reaction conditions. In polar solvents, an S_N1 pathway involving a resonance-stabilized benzylic carbocation is likely. In less polar solvents with a moderate nucleophile (water), an S_N2 pathway can dominate. The presence of any moisture in the reaction—from solvents, reagents, or atmosphere—will promote this side reaction.
-
Mechanism: Hydrolysis of the Chloromethyl Group
Caption: SN1 and SN2 pathways for hydrolysis of the benzylic chloride.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere.
-
Solvent Purity: Use freshly distilled, anhydrous-grade solvents. If using molecular sieves, ensure they are properly activated.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen to prevent atmospheric moisture from entering the system.
-
Reagent Purity: Ensure all other reagents, especially bases, are anhydrous.
-
-
Remediation: Ethyl 2-(hydroxymethyl)benzoate is more polar than the starting material. It can typically be separated by flash column chromatography on silica gel.
Problem B: Formation of 2-(Chloromethyl)benzoic Acid
-
Root Cause Analysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is catalyzed by either acid or base.[2][3] While slower than the hydrolysis of the chloromethyl group under neutral conditions, it becomes significant if the reaction is run for extended periods in the presence of strong acid/base or during an aqueous workup with acidic or basic solutions.
-
Preventative Measures:
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction. If a base is needed, consider using a non-nucleophilic, hindered base.
-
Workup Conditions: When performing an aqueous workup, use neutral or buffered solutions (like saturated NaHCO₃ for quenching acids, followed by brine) and minimize contact time. Perform extractions quickly and at reduced temperatures if the product is sensitive.
-
-
Remediation: The acidic nature of this byproduct allows for its easy removal. During an extractive workup, washing the organic layer with a mild base like saturated sodium bicarbonate solution will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.
Self-Alkylation and Polymerization
This is a particularly troublesome side reaction as it consumes starting material and generates intractable byproducts.
-
Root Cause Analysis: this compound can act as both an electrophile (at the chloromethyl carbon) and a nucleophile (at the aromatic ring). In the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or strong Brønsted acids, a benzylic carbocation can form.[4][5] This highly reactive electrophile can then attack the electron-rich aromatic ring of another molecule in a Friedel-Crafts type alkylation. This process can repeat, leading to oligomers and polymers.
-
Mechanism: Dimerization via Self-Alkylation
Caption: Lewis acid-catalyzed self-alkylation leading to dimerization.
-
Preventative Measures:
-
Avoid Lewis Acids: If possible, choose reaction conditions that do not require strong Lewis acids.
-
Slow Addition: If a Lewis acid is necessary, add the this compound slowly to a solution of the nucleophile and catalyst. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the desired nucleophile over self-alkylation.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0°C or -78°C) can temper the reactivity and reduce the rate of polymerization.
-
-
Remediation: Polymeric byproducts are often insoluble and can sometimes be removed by filtration. Soluble oligomers are difficult to separate from the desired product and often require careful column chromatography.
Friedel-Crafts Side Reactions with Aromatic Solvents
-
Root Cause Analysis: This is a specific case of the alkylation problem where the solvent itself acts as the nucleophile. If an aromatic solvent like benzene or toluene is used in a reaction catalyzed by a Lewis acid, the benzylic carbocation generated from this compound can alkylate the solvent molecule instead of the intended substrate.[6][7][8]
-
Preventative Measures:
-
Choose Inert Solvents: Use non-aromatic, aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or nitromethane for Friedel-Crafts reactions.
-
Substrate Stoichiometry: Ensure the intended nucleophile is present in a stoichiometric or excess amount compared to the this compound.
-
-
Remediation: The solvent-adduct byproduct must be separated chromatographically.
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Promoting Conditions | Suppressing Conditions | Analytical Signature (vs. Starting Material) |
| Hydrolysis (Alcohol) | Presence of water, neutral to slightly acidic/basic pH. | Rigorous anhydrous technique, inert atmosphere. | More polar (lower Rf on TLC), loss of Cl, gain of OH. M+18-36. |
| Hydrolysis (Acid) | Strong acid or base, prolonged aqueous workup. | Neutral pH, buffered/quick workup. | Much more polar (may stick to TLC baseline), loss of ethyl group. M-28. |
| Self-Alkylation | High concentration, high temperature, Lewis/Brønsted acids. | Slow addition, low temperature, avoid strong acids. | Higher molecular weight, complex NMR, TLC baseline streak. |
| Friedel-Crafts | Aromatic solvents (benzene, toluene) with Lewis acids. | Inert solvents (DCM, DCE), proper stoichiometry. | Higher molecular weight corresponding to product + solvent fragment. |
Experimental Protocols
Protocol 1: General Procedure for a Standard Alkylation Reaction
This protocol details the alkylation of a generic nucleophile (Nu-H) under conditions designed to minimize side reactions.
-
Glassware Preparation: Dry a three-neck round-bottom flask, a condenser, and a dropping funnel in an oven at 150°C overnight. Assemble the apparatus hot under a stream of dry argon. Equip the flask with a magnetic stirrer and a temperature probe.
-
Reagent Preparation: In the flask, dissolve the nucleophile (Nu-H, 1.0 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 1.5 eq) in anhydrous DMF.
-
Temperature Control: Cool the mixture to 0°C using an ice-water bath.
-
Slow Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF in the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Troubleshooting Workflow for Unexpected Byproducts
This workflow helps diagnose issues encountered during a reaction.
Caption: A logical workflow for troubleshooting common side reactions.
References
- PrepChem.com.
- U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
- Sathee Jee. Friedel Crafts Reaction. [Link]
- PubChem. Ethyl 2-(chloromethyl)
- Nature. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
- Organic Syntheses. ORGANIC SYNTHESES PROCEDURE. [Link]
- PubChem.
- Wikipedia. Friedel–Crafts reaction. [Link]
- PubChem. Ethyl 4-[2-(chloromethyl)
- PubChem. 2-(Chloromethoxy)
- PubChem. Ethyl 2-(chlorocarbonyl)
- U.S. Environmental Protection Agency.
- BYJU'S.
- ResearchGate. Friedel–Crafts reaction between ethyl... | Download Scientific Diagram. [Link]
- Google Patents.
- ResearchGate.
- YouTube.
- Pharmaffiliates.
- Master Organic Chemistry. EAS Reactions (3)
- Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
- Chemistry LibreTexts. 22.6: Ester Chemistry. [Link]
- Mettler Toledo.
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Common impurities in Ethyl 2-chloromethylbenzoate and how to remove them
An Application Scientist's Guide to Ethyl 2-chloromethylbenzoate: Purity, Pitfalls, and Purification
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. As a key building block in organic synthesis, its purity is paramount. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to impurities and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
The impurity profile of this compound is intrinsically linked to its synthetic route. The most common method is the free-radical chlorination of Ethyl 2-methylbenzoate.
Common impurities include:
-
Unreacted Starting Material: Ethyl 2-methylbenzoate.
-
Over-chlorinated Side Product: Ethyl 2-(dichloromethyl)benzoate.
-
Hydrolysis Products: Ethyl 2-(hydroxymethyl)benzoate and 2-(chloromethyl)benzoic acid, which can form if moisture is present during the reaction or workup.[1][2]
-
Dimeric Impurities: Self-condensation products can form, particularly during prolonged heating or under basic conditions.[3][4]
-
Residual Reagents: If synthesized via chlorination of Ethyl 2-(hydroxymethyl)benzoate, residual chlorinating agents like thionyl chloride (SOCl₂) may be present.[5][6]
Q2: Why does my final product sometimes appear yellow or brown?
Discoloration often points to the presence of trace impurities or degradation products. Excess thionyl chloride, when heated, can decompose and cause a yellow or orange appearance.[5] Additionally, certain side reactions or the presence of highly conjugated dimeric impurities can impart color to the final product. Thorough removal of reagents and byproducts is crucial to obtaining a colorless oil or crystalline solid.
Q3: What is the best general-purpose purification method for this compound?
For most lab-scale syntheses, a combination of an aqueous workup followed by vacuum distillation is highly effective. An initial wash with a weak base like aqueous sodium bicarbonate neutralizes and removes acidic impurities.[7] Subsequent vacuum distillation is excellent for separating the target compound from less volatile starting materials or more volatile side products.[8] If distillation is not feasible or impurities have very similar boiling points, column chromatography is the preferred alternative.
Impurity Summary and Identification
The following table summarizes the key impurities and their typical analytical signatures.
| Impurity Name | Structure | Typical Analytical Signature (¹H NMR, δ ppm) | Rationale for Presence |
| Ethyl 2-methylbenzoate | C₁₀H₁₂O₂ | Singlet for Ar-CH₃ at ~2.4-2.6 ppm. | Incomplete chlorination reaction.[9][10] |
| Ethyl 2-(hydroxymethyl)benzoate | C₁₀H₁₂O₃ | Singlet for Ar-CH₂OH at ~4.7-4.9 ppm; broad singlet for -OH. | Hydrolysis of the chloromethyl group.[11] |
| 2-(chloromethyl)benzoic acid | C₈H₇ClO₂ | Singlet for Ar-CH₂Cl at ~4.8-5.0 ppm; very broad singlet for -COOH >10 ppm. | Hydrolysis of the ethyl ester group.[1][2] |
| Ethyl 2-(dichloromethyl)benzoate | C₁₀H₁₀Cl₂O₂ | Singlet for Ar-CHCl₂ at ~6.8-7.0 ppm. | Over-chlorination of the starting material. |
| Dimeric Impurities | C₂₀H₂₀O₄ (example) | Complex aromatic and aliphatic signals; difficult to resolve without isolation. | Self-alkylation or condensation of the reactive benzyl chloride moiety.[3][4] |
Troubleshooting and Purification Protocols
This section addresses specific issues you may encounter during your work.
Scenario 1: My ¹H NMR spectrum shows a singlet around 2.5 ppm, indicating unreacted Ethyl 2-methylbenzoate.
This is a classic case of incomplete reaction. Since the boiling points of the starting material and product are relatively close, high-efficiency fractional distillation under vacuum is required.
Protocol 1: Purification by Fractional Vacuum Distillation
Causality: The slight difference in molecular weight and polarity between Ethyl 2-methylbenzoate and this compound allows for their separation by fractional distillation. The product, being heavier and slightly more polar, will have a higher boiling point.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed column packed with Raschig rings or a Vigreux column. Ensure all glassware is oven-dried to prevent hydrolysis.
-
System Preparation: Attach the apparatus to a vacuum pump with a cold trap (dry ice/acetone or liquid nitrogen).
-
Distillation:
-
Heat the distillation flask gently using an oil bath.
-
Slowly reduce the pressure.
-
Collect the forerun, which will be enriched in the lower-boiling Ethyl 2-methylbenzoate.
-
Increase the temperature slowly and collect the main fraction corresponding to this compound (b.p. ~140 °C at 14 Torr).[12]
-
-
Analysis: Analyze the collected fractions by GC or ¹H NMR to confirm purity.
Scenario 2: After an aqueous workup, my product is contaminated with 2-(chloromethyl)benzoic acid.
This indicates that the ester group has been partially hydrolyzed, or that the initial starting material for an esterification was the acid itself. A basic wash is the most effective removal method.
Protocol 2: Removal of Acidic Impurities by Extraction
Causality: A weak base like sodium bicarbonate (NaHCO₃) will deprotonate the carboxylic acid, forming the corresponding sodium carboxylate salt. This salt is highly soluble in water and will be extracted from the organic phase, while the neutral ester product remains.
Methodology:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃. Add the basic solution slowly to control any effervescence from acid neutralization.
-
Phase Separation: Shake the funnel, venting frequently. Allow the layers to separate and discard the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution. Test the final aqueous wash with pH paper to ensure it is neutral or slightly basic, confirming the complete removal of the acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Scenario 3: My reaction was performed using thionyl chloride (SOCl₂), and I suspect it's still present.
Residual thionyl chloride is highly reactive and corrosive; its removal is critical. It can be removed by distillation or chemical quenching.
Protocol 3: Removal of Excess Thionyl Chloride
Causality: Thionyl chloride has a relatively low boiling point (76 °C) and can form a low-boiling azeotrope with solvents like toluene, facilitating its removal by evaporation.[7] Alternatively, it reacts vigorously with water or bases to form SO₂ and HCl, which can then be neutralized.
Methodology A: Azeotropic Distillation
-
After the reaction is complete, add dry toluene to the reaction mixture.
-
Concentrate the mixture on a rotary evaporator. The toluene will co-distill with the thionyl chloride.
-
Repeat the process 2-3 times to ensure complete removal.
-
Critical Note: Use a base trap (containing NaOH or KOH solution) between your evaporator and the vacuum pump to protect the pump from corrosive HCl and SO₂ vapors.[7][13]
Methodology B: Careful Quenching
-
Cool the reaction mixture in an ice bath.
-
Very slowly and carefully , add the reaction mixture dropwise to a vigorously stirred, ice-cold saturated solution of sodium bicarbonate.[7] This reaction is highly exothermic and produces gas; slow addition is essential for safety.
-
Once the addition is complete, allow the mixture to stir for an additional 20-30 minutes to ensure all SOCl₂ has been quenched.
-
Proceed with a standard aqueous workup and extraction as described in Protocol 2.
Visual Workflow and Relationships
General Purification Workflow
The following diagram outlines a typical purification sequence for crude this compound.
Caption: Chemical relationships between the target product and its common impurities.
References
- Reddit. (2021). How to efficiently remove thionyl chloride SOCl2? [Online Forum].
- ResearchGate. (2016). How to remove thionyl chloride after reaction? [Online Forum].
- Reddit. (2019). Removing thionyl chloride. [Online Forum].
- Reddit. (2023). Removal of Thionyl Chloride with rotovap. [Online Forum].
- ResearchGate. (n.d.). Hydrolysis of 2-chlorobenzoate esters.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- ResearchGate. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
- Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate.
- PubChem. (n.d.). Ethyl 2-chlorobenzoate.
- Pharmaffiliates. (n.d.). CAS No : 1531-78-8| Chemical Name : this compound.
- ResearchGate. (2009). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate.
- PubChem. (n.d.). Ethyl 2-(hydroxymethyl)benzoate.
- Royal Society of Chemistry. (n.d.). Reductive dimerization of benzothiazolium salts.
- PubMed. (2003). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.
- ResearchGate. (2006). Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39.
- ResearchGate. (2024). Reductive Dimerization of Benzothiazolium Salts.
- bioRxiv. (2025). A biased allosteric modulator functions as a molecular glue to induce β2AR dimerization.
- National Center for Biotechnology Information. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4.
Sources
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- 3. Reductive dimerization of benzothiazolium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 9. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 2-(hydroxymethyl)benzoate | C10H12O3 | CID 13250020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Preventing Decomposition of Ethyl 2-chloromethylbenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional reagent. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to mitigate decomposition and maximize yield in your synthetic applications.
Understanding the Instability: Key Decomposition Pathways
This compound is a valuable building block due to its two distinct reactive sites: a highly reactive primary benzylic chloride and a stable ethyl ester. However, this bifunctionality also presents stability challenges. Successful utilization requires a clear understanding of the potential decomposition pathways to prevent unwanted side reactions.
The primary modes of decomposition are:
-
Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under basic conditions. The presence of strong bases, especially hydroxide sources (e.g., NaOH, KOH) and water, can cleave the ester to form the corresponding carboxylate salt. This not only consumes the starting material but also introduces a potentially reactive nucleophilic carboxylate into the reaction mixture.[1][2][3]
-
Benzylic Chloride Side Reactions: The chloromethyl group is primed for nucleophilic substitution.[4] While this is often the desired reactivity, improper conditions can lead to a variety of byproducts.
-
Solvolysis: Protic solvents, such as water or alcohols, can act as nucleophiles, leading to the formation of 2-(hydroxymethyl)benzoate or 2-(alkoxymethyl)benzoate derivatives, respectively.[5][6]
-
Elimination (E2): While less common for primary halides, the use of strong, sterically hindered bases can promote E2 elimination, though this is generally a minor pathway.[5][7]
-
Lewis Acid Catalyzed Decomposition: Trace amounts of metal impurities, such as iron or rust, can act as Lewis acids and catalyze the decomposition of benzyl chlorides.[8][9]
-
-
Thermal Decomposition: Although the molecule is amenable to distillation under reduced pressure, excessive temperatures can promote decomposition pathways.[10][11][12][13]
Visualization: Primary Decomposition Pathways
Caption: Major decomposition routes for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound? A1: The two most frequent issues are (1) unintentional hydrolysis of the ethyl ester due to the use of an inappropriate base (e.g., NaOH) or wet solvents, and (2) solvolysis at the benzylic chloride site caused by protic solvents like water or alcohols.
Q2: How should I properly store this reagent to ensure its stability? A2: Store the container tightly closed in a dry, cool, and well-ventilated area.[10] Avoid moisture and keep it away from incompatible materials such as strong bases, oxidizing agents, and metals.[14]
Q3: My bottle of benzyl chloride, a related compound, lists a stabilizer. Does this compound need one, and should I remove it before use? A3: Commercial benzyl chlorides are often stabilized with agents like propylene oxide or ε-caprolactam to prevent decomposition catalyzed by metal contaminants.[15][16][17] While this compound is susceptible to similar issues, it is typically used as-is. For most applications, removing the stabilizer is unnecessary and may expose the compound to degradation.[9]
Q4: Can I use ethanol as a solvent for my nucleophilic substitution reaction? A4: It is strongly discouraged. Ethanol is a polar protic solvent and can act as a competing nucleophile, leading to the formation of ethyl 2-(ethoxymethyl)benzoate. For SN2-type reactions, polar aprotic solvents like DMF, acetonitrile, or acetone are highly recommended to maintain the reactivity of your nucleophile and avoid side reactions.[5][18]
Q5: Which part of the molecule is more reactive, the chloromethyl group or the ethyl ester? A5: The benzylic chloride (chloromethyl group) is significantly more electrophilic and susceptible to nucleophilic attack than the carbonyl carbon of the ethyl ester.[4] Under typical nucleophilic substitution conditions, the reaction will overwhelmingly occur at the benzylic position.
Troubleshooting Guide: From Problem to Solution
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Actions |
| Low yield of desired product; TLC shows a new, more polar spot consistent with a carboxylic acid. | Ester Hydrolysis. The base used was too strong (e.g., NaOH, KOH) or contained hydroxide, and/or the solvent or reagents were not anhydrous. | 1. Switch to a non-hydroxide base. Use anhydrous inorganic bases like K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][5] 2. Ensure anhydrous conditions. Dry solvents using appropriate methods (e.g., molecular sieves) and run the reaction under an inert atmosphere (N₂ or Ar). |
| Reaction is sluggish or stalls; significant starting material remains after an extended period. | 1. Insufficient Nucleophilicity. The nucleophile is too weak or is being deactivated by a protic solvent. 2. Low Temperature. The reaction may lack sufficient activation energy. | 1. Change the solvent. Switch from a protic or nonpolar solvent to a polar aprotic solvent (DMF, DMSO) to enhance nucleophile strength.[5] 2. Increase temperature cautiously. Gently warm the reaction (e.g., to 50-60 °C) and monitor progress by TLC. Avoid excessive heat.[18] 3. Use a salt form. If using a neutral nucleophile (e.g., a thiol), consider deprotonating it first with a suitable base to form the more potent anionic nucleophile. |
| Multiple byproducts observed on TLC; mass spectrometry suggests product from reaction with the solvent. | Solvolysis. The solvent (e.g., methanol, water) is acting as a nucleophile and competing with the intended reagent. | Use a non-reactive, polar aprotic solvent. Acetonitrile, DMF, DMSO, or acetone are excellent choices that will solvate the reagents without participating in the reaction.[5][18] |
Table 1: Comparison of Bases for Reactions with this compound
| Base | Type | Suitability | Rationale |
| NaOH, KOH, LiOH | Strong, Hydroxide | Poor | Will rapidly hydrolyze the ethyl ester, leading to byproducts and reduced yield.[1] |
| K₂CO₃, Cs₂CO₃ | Mild, Inorganic | Excellent | Effective bases that are non-nucleophilic and do not contain hydroxide. Widely used and recommended.[1][5] |
| NaH, KH | Strong, Non-nucleophilic | Good (with caution) | Very effective for deprotonating weak nucleophiles but are highly reactive with any trace water. Require strictly anhydrous conditions. |
| TEA, DIPEA | Organic, Amine | Good | Non-nucleophilic bases suitable for scavenging acid (e.g., HCl) produced when using neutral nucleophiles.[5] |
Visualization: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Field-Validated Experimental Protocol
Protocol 1: General Procedure for SN2 Reaction with an Anionic Nucleophile
This protocol provides a robust starting point for the reaction of this compound with a generic sodium salt of a nucleophile (Na-Nu). It is designed to minimize decomposition.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Anionic Nucleophile (e.g., Sodium Azide, Sodium Phenoxide) (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stir bar, condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
TLC plates and appropriate eluent system
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Addition: To the flask, add the anionic nucleophile (1.1-1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the nucleophile. Stir to ensure complete dissolution.
-
Substrate Addition: Add this compound (1.0 eq) to the stirring solution at room temperature.
-
Reaction:
-
If the reaction is slow at room temperature, gently heat the mixture to 50-60 °C using an oil bath.
-
Crucial Step: Monitor the reaction progress every 30-60 minutes using TLC. Look for the disappearance of the starting material spot and the appearance of a new product spot. Do not overheat or prolong the reaction unnecessarily.
-
-
Workup:
-
Once the TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine to remove DMF and any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude material as necessary, typically via flash column chromatography.
References
- Source: Google Patents (US2542225A)
- Source: Google Patents (US2542216A)
- Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: ACS Public
- Source: Google Patents (DE2206300A1)
- Title: 13.07: Substitution of benzylic and allylic halides Source: Chemistry LibreTexts URL:[Link]
- Title: Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)? Source: Quora URL:[Link]
- Title: NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions Source: Online Chemistry URL:[Link]
- Title: Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds Source: U.S. EPA URL:[Link]
- Title: 11.S: Reactions of Alkyl Halides - Nucleophilic Substitutions and Eliminations (Summary) Source: Chemistry LibreTexts URL:[Link]
- Title: Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
- Title: What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide? Source: Chemistry Stack Exchange URL:[Link]
- Title: The thermal decomposition of ethyl chloroformate Source: ResearchG
- Title: The thermal decomposition of ethyl chloroform
- Title: The Hydrolysis of Ethyl Benzo
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 9. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. The thermal decomposition of ethyl chloroformate (1976) | R. L. Johnson | 7 Citations [scispace.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Benzyl Chloride (stabilized with ε-Caprolactam) [cymitquimica.com]
- 17. DE2206300A1 - METHOD FOR STABILIZING BENZYL CHLORIDE - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions with Ethyl 2-chloromethylbenzoate
Welcome to the Technical Support Center for Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during reactions with this versatile reagent. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but the underlying scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My reaction is sluggish or has failed to initiate. What are the primary causes?
A stalled reaction involving this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Question: I've mixed my nucleophile with this compound and my chosen base, but after several hours, TLC analysis shows only starting material. What should I investigate first?
Answer: This is a common issue that often points to problems with one of the three core components of the reaction: the substrate (this compound), the nucleophile, or the reaction conditions (base, solvent, and temperature).
Initial Diagnostic Workflow:
Technical Support Center: Enhancing Reaction Selectivity with Ethyl 2-chloromethylbenzoate
Welcome to the technical support center for Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common issues encountered when working with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your experimental design.
Introduction: Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring a reactive benzylic chloride and an ethyl ester. The primary site for nucleophilic attack is the benzylic carbon, making it a valuable building block for introducing a 2-(ethoxycarbonyl)benzyl moiety. However, the interplay between the two functional groups and the reaction conditions can lead to a variety of side products, posing a challenge to achieving high selectivity. This guide will provide you with the expertise to navigate these challenges and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is giving a mixture of products. How can I favor the desired SN2 substitution?
Answer: A mixture of products often arises from competing SN1 and SN2 reaction pathways. This compound, being a primary benzylic halide, is susceptible to both.[1]
-
Probable Cause: The reaction conditions are promoting a carbocation intermediate, characteristic of an SN1 pathway. This can be due to the use of a weak nucleophile, a polar protic solvent that stabilizes the carbocation, or a low concentration of the nucleophile.[1]
-
Solution: To favor the SN2 pathway and obtain a single substitution product, you should:
-
Use a strong, anionic nucleophile: A high concentration of a potent nucleophile will favor the bimolecular SN2 mechanism.[1]
-
Choose a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They effectively dissolve the nucleophile without solvating it to the extent that its reactivity is diminished.[1]
-
Maintain a high concentration of the nucleophile: This ensures the rate of the SN2 reaction is maximized over the SN1 pathway.
-
Question 2: I'm observing over-alkylation of my amine nucleophile. How can I prevent the formation of secondary and tertiary amines?
Answer: Over-alkylation is a common issue when using amine nucleophiles, as the initially formed primary amine is often more nucleophilic than the starting amine.
-
Probable Cause: The product of the initial substitution is competing with the starting amine for the remaining this compound.
-
Solution: To favor the formation of the primary substitution product, use a large excess of the amine nucleophile.[1] This statistical advantage ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the product.
Question 3: My reaction is showing signs of elimination (E2) side products. What can I do to minimize this?
Answer: Elimination can compete with substitution, particularly with sterically hindered or strongly basic nucleophiles.[1]
-
Probable Cause: A sterically bulky or highly basic nucleophile is abstracting a proton from the chloromethyl group, leading to the formation of an alkene.
-
Solution:
-
Use a less sterically hindered nucleophile if possible.
-
Employ a less basic nucleophile. If a strong base is required, consider using a non-nucleophilic base to deprotonate your nucleophile in situ if applicable.
-
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor substitution.
-
Question 4: I suspect the ester group is being hydrolyzed or reacting with my nucleophile. How can I protect it?
Answer: The ethyl ester group can be susceptible to hydrolysis under acidic or basic conditions, or it can be attacked by certain strong nucleophiles.
-
Probable Cause: The reaction conditions are not compatible with the ester functionality.
-
Solution: While direct protection of the ethyl ester is less common, consider the overall reaction strategy. If the nucleophilic substitution requires harsh conditions that compromise the ester, an alternative synthetic route where the ester is introduced at a later stage might be necessary. For the related 2-(chloromethyl)benzoic acid, protecting the carboxylic acid as an ester is a common strategy before nucleophilic substitution.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store this compound?
A1: this compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn.[2] It should be stored in a tightly closed container in a cool, dry place.[2]
Q2: Do I need to add a base to my reaction?
A2: The need for a base depends on your nucleophile.[1]
-
Anionic nucleophiles (e.g., sodium azide, sodium phenoxide): An additional base is typically not required.
-
Neutral nucleophiles (e.g., amines, thiols): A non-nucleophilic base (e.g., triethylamine, potassium carbonate) is often necessary to neutralize the HCl generated during the reaction.[1][3]
Q3: Can I use Phase-Transfer Catalysis (PTC) for reactions with this compound?
A3: Yes, Phase-Transfer Catalysis is an excellent technique for improving reaction rates and selectivity, especially when dealing with a nucleophile that is soluble in an aqueous phase and an organic substrate. PTC can facilitate reactions like O-alkylation, N-alkylation, and cyanation.[4] A common PTC catalyst for such reactions is Tetrabutylammonium Bromide (TBAB).[4]
Experimental Protocols
General Protocol for SN2 Reaction with an Anionic Nucleophile
This protocol provides a general guideline for a nucleophilic substitution reaction favoring the SN2 pathway. Note: This protocol may require optimization for your specific nucleophile and substrate.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the anionic nucleophile (1.2 equivalents).
-
Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to dissolve the nucleophile.
-
Substrate Addition: Add this compound (1.0 equivalent) to the solution.
-
Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Decision-Making Workflow for Reaction Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction.
Caption: Troubleshooting workflow for reactions with this compound.
Data Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Mixture of Products | Competing SN1 pathway | Use a strong, high concentration nucleophile in a polar aprotic solvent.[1] |
| Over-alkylation | Product amine is reactive | Use a large excess of the starting amine.[1] |
| Elimination | Sterically hindered or strongly basic nucleophile | Use a less bulky/basic nucleophile; lower the temperature.[1] |
| Ester Reactivity | Incompatible reaction conditions | Modify conditions (pH, nucleophile); consider an alternative synthetic route. |
Visualizing Reaction Pathways
The choice of solvent and nucleophile is critical in determining the reaction pathway. The following diagram illustrates the competition between SN1 and SN2 mechanisms.
Caption: Competing SN1 and SN2 pathways for this compound.
By understanding the factors that influence the selectivity of reactions with this compound, you can design more robust and efficient synthetic procedures. For further inquiries, please do not hesitate to contact our technical support team.
References
- Optimization of reaction conditions for nucleophilic substitution on 2-(Chloromethyl)benzoic acid - Benchchem.
- Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate - Benchchem.
- Buy ethyl 2-(chloromethyl)benzoate from JHECHEM CO LTD - Echemi.
- This compound 1531-78-8 wiki - Guidechem.
- Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid - Benchchem.
Sources
Technical Support Center: Mastering Temperature Control in Ethyl 2-chloromethylbenzoate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-chloromethylbenzoate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The chlorination of Ethyl 2-methylbenzoate is a reaction where thermal control is not merely a parameter but the cornerstone of success, directly influencing yield, purity, and safety. This guide provides in-depth, field-proven insights into managing the thermodynamics of this process, moving beyond simple protocols to explain the fundamental principles at play.
Section 1: Core Principles of the Reaction Mechanism
The predominant method for synthesizing this compound is through the free-radical side-chain chlorination of Ethyl 2-methylbenzoate. This reaction is typically initiated by UV light or a chemical radical initiator. Understanding the mechanism is key to appreciating the critical role of temperature.
The process is a chain reaction involving three stages:
-
Initiation: The initiator (e.g., AIBN or UV light) creates initial chlorine radicals (Cl•).
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of Ethyl 2-methylbenzoate, forming a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with Cl₂ to form the desired product and a new chlorine radical, which continues the chain.
-
Termination: Radicals combine to end the chain reaction.
Temperature is the primary lever to control selectivity. The side-chain (benzylic) C-H bonds are weaker than the aromatic C-H bonds, but this difference can be overcome under the wrong conditions. Temperature dictates the rate of reaction and the energy of the radical species, influencing which hydrogen is abstracted and the propensity for over-chlorination.
Caption: Influence of temperature on the free-radical chlorination pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A: The optimal temperature range for the side-chain chlorination of Ethyl 2-methylbenzoate is typically between 70°C and 140°C.[1] A more refined and commonly successful range is 100°C to 110°C .[1] Operating within this window maximizes the rate of benzylic hydrogen abstraction while minimizing competing side reactions.
Q2: Why is my reaction producing significant amounts of Ethyl 2-(dichloromethyl)benzoate?
A: The formation of the dichlorinated byproduct is a classic sign of excessive reaction temperature or prolonged reaction time. When the temperature exceeds approximately 140°C, the reaction becomes aggressive, and the newly formed monochlorinated product successfully competes with the starting material for chlorination.[1] To mitigate this, lower the reaction temperature and monitor the reaction's progress closely using techniques like GC-MS to stop it once the concentration of the desired product is maximized.
Q3: I'm observing impurities that I suspect are ring-chlorinated. What's the cause?
A: Aromatic ring chlorination is an electrophilic substitution reaction, which competes with the desired free-radical pathway. This side reaction becomes more prominent at lower temperatures (typically below 70°C), especially if a Lewis acid catalyst is inadvertently present.[1] Ensure your reaction is conducted under strict free-radical conditions (with a proper initiator and within the correct temperature range) and that your glassware and reagents are free from acidic contaminants.
Q4: What are the safety risks associated with exothermic reactions in this synthesis?
A: Free-radical chlorination can be highly exothermic. A sudden increase in temperature, or "runaway reaction," can lead to a rapid increase in pressure within the vessel, potentially causing an explosion.[2] The off-gassing of toxic substances like hydrogen chloride (HCl) and sulfur dioxide (if using thionyl chloride) can also accelerate dangerously.[3][4] This is why gradual addition of the chlorinating agent and robust external cooling are paramount.
Q5: How do I properly quench the reaction and handle the waste?
A: Once the reaction is complete, it must be cooled to room temperature. The residual chlorinating agent (like thionyl chloride) and the HCl byproduct are acidic and hazardous. A common quenching procedure involves slowly and carefully adding the reaction mixture to a cold, stirred basic solution, such as aqueous sodium bicarbonate or sodium hydroxide. This must be done in a well-ventilated fume hood, as the neutralization will generate CO₂ gas and heat. Thionyl chloride reacts violently with water, so direct quenching with water is not advised.[2][3][4]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Problem | Probable Cause | Recommended Solution |
| Low or No Reaction | 1. Ineffective Initiation: The radical initiator is old, or the UV lamp is not functioning correctly. 2. Temperature Too Low: The reaction temperature is below the activation energy threshold for efficient propagation. | 1. Use a fresh batch of a reliable radical initiator (e.g., AIBN). Verify the output and correct wavelength of your UV source. 2. Gradually increase the reaction temperature in 5°C increments, not exceeding 110°C. |
| High Levels of Dichlorinated Product | 1. Temperature Too High: The reaction temperature is exceeding 140°C.[1] 2. Over-chlorination: The reaction was allowed to proceed for too long. | 1. Reduce the setpoint of your heating mantle or oil bath. Ensure the temperature probe is correctly placed to measure the internal reaction temperature. 2. Monitor the reaction progress by GC every 30-60 minutes. Stop the reaction when the area % of the monochloro product is at its maximum. |
| Presence of Ring-Chlorinated Product | 1. Temperature Too Low: The reaction is running below 70°C, favoring electrophilic aromatic substitution.[1] 2. Contamination: Presence of Lewis acid catalysts (e.g., iron salts from rust or spatulas). | 1. Increase the reaction temperature to the optimal 100-110°C range. 2. Use clean, dry, acid-washed glassware. Avoid any contact with metals that could catalyze the unwanted reaction. |
| Runaway Reaction / Uncontrolled Exotherm | 1. Poor Heat Dissipation: The reaction vessel is too large for the cooling capacity, or stirring is inadequate. 2. Reagent Addition Too Fast: The chlorinating agent was added too quickly, releasing heat faster than it could be removed. | 1. Ensure vigorous stirring and use a cooling bath (e.g., ice-water) to manage the exotherm. For larger scales, consider a reactor with a cooling jacket. 2. Add the chlorinating agent dropwise or via a syringe pump over a prolonged period. |
Section 4: Recommended Experimental Protocol
This protocol is a general guideline. All work should be performed in a certified fume hood with appropriate personal protective equipment.
Objective: Synthesize this compound via free-radical chlorination.
Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | Ethyl 2-methylbenzoate | - |
| Chlorinating Agent | Sulfuryl chloride (SO₂Cl₂) | Easier to handle than chlorine gas. |
| Initiator | Azobisisobutyronitrile (AIBN) | Standard radical initiator with a suitable decomposition temperature. |
| Solvent | Carbon Tetrachloride or Benzene | Anhydrous, inert solvents. |
| Temperature | 100 - 110°C | Optimal for side-chain selectivity and reaction rate.[1] |
| Monitoring | GC-MS or TLC | To track conversion and selectivity. |
Step-by-Step Methodology
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and an addition funnel. Ensure the setup is under an inert atmosphere (Nitrogen or Argon).
-
Charging Reagents: Charge the flask with Ethyl 2-methylbenzoate and the solvent. Add a catalytic amount of AIBN.
-
Heating: Begin stirring and heat the mixture to the target temperature of 100-110°C using a controlled oil bath.
-
Addition of Chlorinating Agent: Once the temperature is stable, begin the slow, dropwise addition of sulfuryl chloride from the addition funnel over 1-2 hours. Monitor the internal temperature closely; if it rises more than 5°C, slow the addition rate and apply external cooling if necessary.
-
Reaction: After the addition is complete, allow the reaction to stir at temperature for an additional 2-4 hours. Monitor the progress by taking small aliquots for analysis.
-
Workup: Once the desired conversion is reached, cool the reaction to room temperature. Slowly transfer the mixture to a separatory funnel containing a cold, saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Caption: Experimental workflow for this compound synthesis.
Section 5: Critical Safety Protocols for Chlorinating Agents
Handling chlorinating agents like thionyl chloride and sulfuryl chloride requires strict adherence to safety protocols due to their high toxicity, corrosivity, and reactivity.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full face shield, a chemical-resistant apron or suit, and heavy-duty gloves (neoprene or PVC are recommended).[3][5]
-
Ventilation: All manipulations must be conducted within a high-performance chemical fume hood to prevent inhalation of toxic vapors.[2][5] Inhalation can cause severe respiratory tract burns and pulmonary edema, with effects that may be delayed.[2]
-
Water Reactivity: These reagents react violently with water and moisture, releasing large volumes of toxic gases (HCl, SO₂).[3][4] Never allow contact with water during storage or handling. Use non-aqueous fire extinguishers (e.g., dry chemical) in case of a fire.[6]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area, separated from incompatible materials like bases, acids, and organic materials.[6]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material like sand or vermiculite. Do not use water. Collect the absorbed material in a sealed container for hazardous waste disposal.[2]
References
- Thionyl chloride - Lanxess.
- ICSC 1409 - THIONYL CHLORIDE.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 3. lanxess.com [lanxess.com]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. nj.gov [nj.gov]
Technical Support Center: Ethyl 2-chloromethylbenzoate Reactivity
A Senior Application Scientist's Guide to Solvent Effects and Reaction Optimization
Welcome to the technical support center for Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. As a primary benzylic halide, the reactivity of this compound is exquisitely sensitive to reaction conditions, with the choice of solvent being a paramount factor in determining reaction pathway, rate, and yield. This document provides in-depth, field-tested insights in a practical question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is proceeding very slowly or not at all. What are the likely causes?
This is one of the most common issues encountered. The sluggishness of a reaction involving this compound can almost always be traced back to a mismatch between the desired reaction mechanism and the chosen solvent system.
Core Insight: this compound is a primary benzylic halide, placing it at the mechanistic crossroads of SN1 and SN2 reactions.[1][2] The benzylic position can stabilize a developing positive charge, making a carbocation intermediate (SN1 pathway) plausible. However, being a primary halide, it is also relatively unhindered and thus accessible to direct backside attack by a nucleophile (SN2 pathway).[1] The solvent plays the role of the "director," decisively favoring one pathway over the other.
Troubleshooting Workflow:
If your goal is a standard SN2 displacement (e.g., with azide, cyanide, or a thiolate), a slow reaction is typically due to suppression of your nucleophile's reactivity.
Caption: Troubleshooting workflow for slow or incomplete reactions.
Q2: How do I choose the optimal solvent to favor an SN1 or SN2 mechanism?
The choice of solvent is the most powerful tool at your disposal to dictate the reaction mechanism. Your decision should be based on whether you want to promote a carbocation intermediate (SN1) or a direct bimolecular collision (SN2).
SN2 Reactions (Favored by Strong Nucleophiles):
-
Use Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices.[3][4]
-
Causality: These solvents possess large dipole moments, allowing them to dissolve ionic nucleophiles (e.g., NaN₃). However, they lack acidic protons (O-H or N-H bonds).[5] Consequently, they solvate the cation (e.g., Na⁺) effectively through ion-dipole interactions but leave the nucleophilic anion relatively "naked" and highly reactive.[6][7] This maximizes the nucleophile's ability to perform a backside attack on the electrophilic carbon.
SN1 Reactions (Favored by Weak Nucleophiles/Solvolysis):
-
Use Polar Protic Solvents: Water (H₂O), ethanol (EtOH), methanol (MeOH), and acetic acid (AcOH) are typical choices.[8][9]
-
Causality: These solvents are superb at stabilizing ions.[8] Their acidic protons form strong hydrogen bonds with the leaving group (Cl⁻) as it departs, and their lone pairs stabilize the resulting benzylic carbocation.[10][8] This stabilization lowers the activation energy for the rate-determining ionization step, promoting the SN1 pathway.[9][11] It's important to note that these solvents will also suppress strong nucleophiles, making them poor choices for SN2 reactions.[6][8]
Data Summary: Solvent Selection Guide
| Solvent Class | Examples | Mechanism Favored | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | SN2 | Solvates the cation, leaving the anion nucleophile "naked" and highly reactive. Does not stabilize carbocations well.[12][6] |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | SN1 | Stabilizes the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions.[10][8] Severely hinders strong nucleophiles by "caging" them in a solvent shell.[6][13] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Generally Poor | Reactants (especially ionic nucleophiles) often have poor solubility. These solvents cannot stabilize the polar transition states of either pathway.[5] |
Q3: I am observing an unexpected byproduct. Could the ortho-ester group be participating in the reaction?
Yes, this is a distinct possibility and an excellent observation. The proximity of the ethyl ester group to the reactive chloromethyl center can lead to intramolecular participation, a phenomenon known as Anchimeric Assistance or Neighboring Group Participation (NGP).[14][15]
Mechanism of Anchimeric Assistance: Instead of a direct attack by an external nucleophile, the carbonyl oxygen of the ester group can act as an internal nucleophile, displacing the chloride. This forms a cyclic intermediate (a five-membered lactonium ion). This intermediate is then opened by the external nucleophile.
-
Why it happens: The intramolecular reaction is entropically favored, and the formation of a stable five-membered ring provides a low-energy pathway.[16] This can significantly accelerate the rate of reaction compared to a similar compound without the participating group.[14][17]
-
Consequences:
-
Rate Acceleration: The reaction may be much faster than anticipated.
-
Stereochemistry: NGP proceeds through two consecutive inversions (intramolecular attack, then external attack), leading to an overall retention of stereochemistry at the reaction center. While the starting material is achiral, this principle is critical in related systems.[15]
-
Side Products: If the reaction is performed in a protic solvent (like water or alcohol) without a stronger external nucleophile, the solvent itself can open the cyclic intermediate, leading to the formation of phthalide (a lactone) and ethanol.
-
Caption: Potential reaction pathway involving anchimeric assistance.
Experimental Protocols
Protocol: Synthesis of Ethyl 2-(azidomethyl)benzoate via SN2 Reaction
This protocol describes a typical SN2 reaction optimized to minimize side reactions and ensure a high yield.
Objective: To displace the chloride with an azide nucleophile, a classic SN2 transformation.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Setup: Ensure all glassware is oven-dried to remove moisture. To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 5-10 mL per gram of starting material). Add sodium azide (1.2 eq) to the solution.[3]
-
Reaction: Stir the mixture at room temperature. Gently heat the reaction to 50-60 °C to increase the rate if necessary.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed. A typical mobile phase is 20-30% ethyl acetate in hexanes.
-
Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used). c. Extract the aqueous layer with ethyl acetate (3x).
-
Scientist's Note: This step removes the high-boiling DMF into the aqueous phase and transfers the organic product into the ethyl acetate layer. d. Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Ethyl 2-(azidomethyl)benzoate can be further purified by column chromatography on silica gel if necessary.
References
- NS7. Solvent Effects - aliphatic nucleophilic substitution. (n.d.). Reactivity in Chemistry. [Link]
- Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014). Chemistry Net. [Link]
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.). University of Calgary. [Link]
- Polar Protic and Polar Aprotic Solvents. (2023). Chemistry Steps. [Link]
- Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? (2016). Quora. [Link]
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. (n.d.). St.
- What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. [Link]
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]
- Will allylic and benzylic halide prefer SN1 or SN2 reaction? (2022). Reddit. [Link]
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. [Link]
- Anchimeric Assistance. (n.d.). Scribd. [Link]
- Anchimeric Assistance. (n.d.). Dalal Institute. [Link]
- The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides. (2017).
- Anchimeric Assistance. (2019). Chemistry LibreTexts. [Link]
- Neighbouring group participation in SN reactions and Anchimeric assistance. (n.d.). Mugberia Gangadhar Mahavidyalaya. [Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Optimizing Ethyl 2-chloromethylbenzoate Reactions
Welcome to the technical support center for reactions involving Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these methodologies effectively.
Section 1: Understanding the Reactivity of this compound
This compound is a versatile bifunctional molecule. Successful catalyst selection hinges on understanding which part of the molecule you intend to react.
-
Benzylic Chloride (C(sp³)-Cl): The primary reactive site is the chloromethyl group. This benzylic chloride is susceptible to nucleophilic substitution and is an excellent electrophile for various cross-coupling reactions.
-
Aromatic Ring: The benzene ring itself is generally unreactive towards typical palladium-catalyzed cross-coupling unless activated. The primary focus of this guide will be on reactions at the benzylic chloride position.
-
Ethyl Ester: This group is relatively stable but can be susceptible to hydrolysis under harsh basic conditions, a critical consideration when choosing your reaction parameters.[1]
Diagram 1: Reactivity Sites of this compound
Caption: Key reactive sites on this compound.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is a cornerstone of modern synthesis for forming C-C, C-N, and C-S bonds. However, the benzylic chloride of this compound requires a carefully selected catalyst system.
Frequently Asked Questions (FAQs)
Q1: I need to form a new C-C, C-N, or C-S bond at the benzylic position. Which cross-coupling reaction should I choose?
A1: Your choice depends entirely on the bond you aim to construct:
-
Suzuki-Miyaura Coupling (C-C bond): This is the premier choice for coupling with aryl, heteroaryl, or vinyl boronic acids/esters. It offers excellent functional group tolerance.[2]
-
Buchwald-Hartwig Amination (C-N bond): This is the state-of-the-art method for reacting with primary or secondary amines to form arylamines. Its development was a significant breakthrough, replacing harsher classical methods.[3]
-
Sonogashira Coupling (C-C triple bond): Use this reaction for coupling with terminal alkynes. While traditionally requiring a copper co-catalyst, modern protocols often run copper-free.[4][5]
-
Thioetherification (C-S bond): This reaction, analogous to the Buchwald-Hartwig amination, couples the substrate with thiols to form thioethers.[6]
Q2: My Suzuki-Miyaura coupling is sluggish or failing. Why is my standard Pd(PPh₃)₄ catalyst not working?
A2: Standard catalysts like Pd(PPh₃)₄ are often inefficient for reactions involving C-Cl bonds, even activated benzylic chlorides. The oxidative addition of the C-Cl bond to the palladium center is kinetically challenging.[7] To overcome this, you need a more active catalyst system, which is achieved by pairing a palladium precatalyst with a specialized ligand.
The solution lies in the ligand. You must use bulky, electron-rich phosphine ligands.
-
Why? These ligands have two key functions: 1) Their strong σ-donating character increases the electron density on the palladium atom, making it more nucleophilic and facilitating the oxidative addition step. 2) Their steric bulk promotes the final reductive elimination step, releasing the product and turning over the catalyst efficiently.[7]
-
Recommended Ligands: Buchwald-type biaryl phosphine ligands are the industry standard. For benzylic chlorides, systems like XPhos , SPhos , or their corresponding G3/G4 precatalysts are excellent starting points.[8][9]
Q3: What are the most common side reactions, and how can they be minimized?
A3: Two side reactions are particularly common:
-
Homocoupling of the Boronic Acid: This occurs when two boronic acid molecules couple with each other. It is primarily caused by the presence of oxygen.
-
Solution: Rigorously degas all solvents and the reaction mixture before adding the catalyst. This can be done by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
-
Ester Hydrolysis: The ethyl ester can be cleaved by strong bases, especially at elevated temperatures.
-
Solution: Avoid strong alkoxide bases like sodium t-butoxide if possible. Use milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] If a strong base is required, running the reaction at a lower temperature for a longer time may be necessary.
-
Optimized Catalyst Systems for Cross-Coupling
The table below summarizes recommended starting points for catalyst selection. Note that yields are highly substrate-dependent.
| Reaction Type | Palladium Source | Recommended Ligand | Base | Solvent | Temp (°C) | Key Insight |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Bulky biaryl phosphine ligands are critical for activating the C-Cl bond.[9][10] |
| Buchwald-Hartwig | Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ | BippyPhos or RuPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-100 | Ligand choice is crucial; some ligands are better for primary vs. secondary amines.[3][11] |
| Sonogashira (Cu-free) | PdCl₂(PPh₃)₂ | (None or XPhos) | Cs₂CO₃ / Piperidine | DMF or Toluene | RT - 60 | Modern protocols often avoid copper to prevent alkyne homocoupling (Glaser coupling).[4][12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (5:1 mixture), thoroughly degassed
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Troubleshooting Low Yield in Cross-Coupling
Caption: A decision workflow for troubleshooting low-yield cross-coupling reactions.
Section 3: Nucleophilic Substitution via Phase-Transfer Catalysis (PTC)
For many transformations, such as esterification, etherification, or cyanation at the chloromethyl position, Phase-Transfer Catalysis (PTC) is a more efficient and economical choice than cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is Phase-Transfer Catalysis and why is it useful for this substrate?
A1: PTC is a powerful technique for reacting substances located in different immiscible phases (e.g., a solid salt and an organic substrate in a nonpolar solvent).[13] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "shuttle." It transports a nucleophile (like acetate or cyanide) from its native phase (solid or aqueous) into the organic phase where it can react with the this compound.[14] This avoids the need for expensive, anhydrous polar aprotic solvents like DMF or DMSO and often allows for milder reaction conditions.[13]
Q2: How do I select the right phase-transfer catalyst?
A2: The choice depends on temperature, cost, and the specific nucleophile.
-
Tetrabutylammonium Bromide (TBAB): An excellent, all-purpose, and cost-effective catalyst for many reactions up to ~100 °C.
-
Benzyltriethylammonium Chloride (TEBA): Another very common and effective catalyst.[15]
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): Useful in many applications and can be a good alternative to halide salts.[15]
-
Phosphonium Salts: More thermally stable than ammonium salts and are preferred for reactions requiring higher temperatures (>120 °C).[13]
Q3: My PTC reaction is very slow. What should I troubleshoot?
A3: Sluggish PTC reactions are common and can usually be solved by addressing one of the following:
-
Mixing: Vigorous stirring is absolutely critical. The reaction occurs at the interface of the phases, so maximizing interfacial area is key to achieving a reasonable reaction rate.
-
Catalyst Choice: The lipophilicity of the catalyst's cation is important. If the catalyst is too water-soluble, it won't efficiently enter the organic phase. Try switching from a smaller catalyst (like TEBA) to a larger one (like TBAB or a phosphonium salt).
-
Water Content: While some water is often necessary, too much can "over-hydrate" the nucleophile, shielding it and reducing its reactivity. If using an aqueous solution, try using a saturated solution or even a solid-liquid PTC system.
-
Leaving Group: While you are starting with a chloride, its reactivity can be enhanced in situ. Adding a catalytic amount of sodium or potassium iodide (NaI or KI) can perform a Finkelstein reaction, converting the benzyl chloride to the much more reactive benzyl iodide, which then undergoes substitution.
Diagram 3: Mechanism of Phase-Transfer Catalysis
Caption: The catalytic cycle of a phase-transfer catalyzed nucleophilic substitution.
Experimental Protocol: PTC-mediated Esterification
This protocol describes the synthesis of Ethyl 2-(acetoxymethyl)benzoate.
Materials:
-
This compound (1.0 equiv)
-
Sodium Acetate (NaOAc), anhydrous (1.5 equiv)
-
Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Toluene or Acetonitrile
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, sodium acetate, TBAB, and the solvent (e.g., Toluene).
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The efficiency of solid-liquid PTC is highly dependent on stirring speed.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 2-6 hours.
-
Work-up: Cool the mixture to room temperature and filter to remove the inorganic salts (sodium acetate and sodium chloride).
-
Purification: Wash the filtrate with water to remove the TBAB catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Further purification is often not necessary but can be performed by column chromatography if required.
Section 4: References
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PubMed. (2014). Palladium-catalyzed cross-coupling of benzyl chlorides with cyclopropanol-derived ketone homoenolates. [URL: https://pubmed.ncbi.nlm.nih.gov/25356926/]
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ResearchGate. (2025). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. [URL: https://www.researchgate.net/publication/279805988_Palladium-Catalyzed_Heck_Alkynylation_of_Benzyl_Chlorides]
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ResearchGate. (2025). Palladium-Catalyzed Benzylic Allyl-/Allenylation of Benzyl Chlorides. [URL: https://www.researchgate.net/publication/281145398_Palladium-Catalyzed_Benzylic_Allyl-Allenylation_of_Benzyl_Chlorides]
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BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-(Chloromethyl)benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtF9YkUHV3RK2AJw8T-nZpYwMkXQrkkbL3eYmgKaL11FLhozNAnOUt48tmCRsin9QkC9y3qQeQrGi2wGg7nIS-hGH6luIdrt0FWSDvvh4fUZQMEQ5eRh0neYYgYMWRbE5sy9D80XXDItNBT2qy4QMBfOElw8troORWj1hhOCTQQ5qkSWCRo9D-FDP9NFC-TYsC-MGUqdR0_3Uw--2qBmsLZjyOv1fq_A==]
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BenchChem. (2025). A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE2wpkJIHehqEnNVLZu_vRCW1rgDBJXj2i1tfu-0p2mhc4TlcEjNZL7LQbLF2-sy45Dxcy7RRbFi527w52YdHdqezmzd8zEbBLoMRXqu4ouNp7Lxoh7ud2PUOmiurSq5-ATyEPyMMRilCLQxKAgLIhKEQCjz1oGchVim6ibMGQtZsxwVZXr6kLi0ilc-fOKpgy1SqgT5_7Why7bP_h-mn3kg7__WfItrt6xg4mOoEXcIeULqwkFSB2t4UxeIKDiDPSSA==]
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Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination]
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PubMed. (2013). Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. [URL: https://pubmed.ncbi.nlm.nih.gov/23484439/]
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Trinitti International Co., Ltd. (2020). Phase Transfer Catalyst. [URL: https://www.trinitti.com.tw/en/phase-transfer-catalyst.html]
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Arkat USA. (2021). Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.531/y2021/i5/21-11912AP/11912.pdf]
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PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [URL: https://pubmed.ncbi.nlm.nih.gov/24294969/]
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ResearchGate. (2025). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [URL: https://www.researchgate.net/publication/262521126_Dialkylphosphinoimidazoles_as_New_Ligands_for_Palladium-Catalyzed_Coupling_Reactions_of_Aryl_Chlorides]
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PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4002967/]
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BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotinate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRgTDWMUR10t0P8EsPYqJG2TdW_9KEBzzIkVcgpso6HmdQ9hTDChksDCXsUclz6N6pWV-3NLa3BW21NOsXckDVSzxD3Hg4YuVUU1qj3wdaiPrLDUD71hxYxnRuTaW7ubhe1mG4JUbcOaGpEwp-bTUTCBYI_dktZ3ACJALpCZ-f8gLkN9L5q0LnIGQzXnAU1HMFyJbZ0-Ykd7MHwznzr4S4o6KBWrLdTfK4B51XEL1t0iWS0RBdDw-fILJDaAr6]
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BenchChem. (2025). Technical Support Center: Phase-Transfer Catalysis in Reactions of 2-(Chloromethyl)benzoic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0GjDg59HH2Fs16D8YGP5ZgTfMLymdPkAJDrf4qM87yDa-RTr59LAZFY5WvNwVDipY97xcws_aohsIV8YgH0Pguf6b4tymEKwYbD8nQQnfRup80fZF2q7QKLEJO8X3ADW709REG2JjW1VyeJtphF4n55n0l9_cvP-inqkzAiMQRr8W6sNIsJXIDb9xIApNHPBu9tZkUSjByG79uIz-iHOnHUVIx-dc9sRPN5qAe9TQmkOOUwP7Z9Tpsz0=]
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Organic Chemistry Portal. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [URL: https://www.organic-chemistry.org/abstracts/lit2/125.shtm]
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Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/cross-coupling-reaction-manual]
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ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [URL: https://www.researchgate.net/publication/267812555_Buchwald-Hartwig_Aminations_of_Aryl_Chlorides_A_Practical_Protocol_Based_on_Commercially_Available_Pd0NHC_Catalysts]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [URL: https://www.researchgate.net/post/What_are_the_best_catalysts_for_Sonogashira_Couplings_for_use_with_Chloroaromatics]
-
RSC Publishing. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/qo/d3qo00645a]
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BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 2-Bromo-4-methoxybenzoate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDX3eINj6mNVXmjGqoBeH4-Jz6raZlmiz0YGziSn6M6LS6RuNtjH6a_U8Pe9i6y0iMLGRpHN2eR8D2xxX-U-nKIwK28SHzjLoa29LWkgSXYAmvx5NSlgb-T1VW23QecBSEg51voAuKLiK7Yl2X3u9uS1IUzwk7r-WnAZNPOaA0w0jGxkp5q_lmzU8fKMIXcIhWIKB8F4ZyeITbftjLcXpQZfQDQNlAseZBFT-u_PDyL2EUZkDa9PaLPrk=]
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PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [URL: https://pubmed.ncbi.nlm.nih.gov/15568099/]
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Milano-Bicocca. Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. [URL: https://boa.unimib.it/retrieve/handle/10281/337191/484551/art%253A10.1002%252Fsl.202100030.pdf]
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Technical Support Center: Troubleshooting Byproduct Identification in Ethyl 2-chloromethylbenzoate Synthesis via TLC
Welcome to the Technical Support Center for the analysis of Ethyl 2-chloromethylbenzoate reactions. This guide is designed for researchers, scientists, and drug development professionals to effectively utilize Thin-Layer Chromatography (TLC) for monitoring reaction progress and identifying common byproducts. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only solve common issues but also adapt and refine your analytical approach.
Understanding the Reaction and Potential Byproducts
The synthesis of this compound, typically via radical chlorination of Ethyl 2-methylbenzoate using a reagent like N-Chlorosuccinimide (NCS), is a common transformation in organic synthesis. While seemingly straightforward, the reaction can yield a mixture of products that require careful analysis to ensure the purity of the desired compound. The primary species you will encounter in your reaction mixture are:
-
Starting Material: Ethyl 2-methylbenzoate
-
Desired Product: this compound
-
Primary Byproduct: Ethyl 2-(dichloromethyl)benzoate
-
Other Potential Impurities: Unreacted NCS and succinimide
The key to effective TLC analysis is understanding the relative polarities of these compounds. Polarity dictates how strongly a compound adheres to the stationary phase (the silica gel on the TLC plate) versus how readily it is carried along by the mobile phase (the solvent).
-
Polarity Trend: Ethyl 2-methylbenzoate is the most non-polar of the main organic species. With each subsequent chlorination, the molecule becomes more polar. Therefore, you can expect the following trend in polarity: Ethyl 2-(dichloromethyl)benzoate > this compound > Ethyl 2-methylbenzoate
This difference in polarity is what allows for their separation on a TLC plate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for analyzing my reaction mixture?
A good starting point for many organic reactions involving moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][2]
-
Recommended Starting System: Hexanes/Ethyl Acetate (4:1 v/v).
-
Rationale: This system provides a good balance of polarity to effectively separate the starting material, product, and common byproducts. You can adjust the ratio to optimize the separation. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate (higher Rf values). Conversely, increasing the proportion of hexanes will decrease the mobile phase polarity, resulting in lower Rf values.[3]
Q2: How should my TLC plate look if the reaction is proceeding as expected?
As the reaction progresses, you should observe the following changes on your TLC plate:
-
Initial State (t=0): A single, strong spot corresponding to the starting material, Ethyl 2-methylbenzoate.
-
Intermediate State: The spot for the starting material will diminish in intensity, and a new spot, corresponding to the desired product (this compound), will appear with a lower Rf value.
-
Completion: The starting material spot should be completely gone, and the product spot should be the most prominent. You may also see a faint spot for the dichlorinated byproduct at an even lower Rf.
Caption: Idealized TLC plates showing the progression of the reaction.
Q3: I don't see any spots on my TLC plate after developing and visualization. What went wrong?
This is a common issue with several potential causes:
-
Sample Concentration is Too Low: The compounds in your sample may be too dilute to be detected.
-
Solution: Try re-spotting the plate multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate your reaction mixture before spotting.[4]
-
-
Compound is Not UV-Active: this compound and its related compounds have aromatic rings and should be visible under a 254 nm UV lamp. However, if for some reason they are not visible, you may need an alternative visualization technique.
-
Solution: Use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for identifying compounds with functional groups that can be oxidized.
-
-
Incorrect Spotting: The initial spots may have been below the solvent level in the developing chamber, causing them to dissolve into the solvent reservoir instead of migrating up the plate.
-
Solution: Ensure the baseline where you spot your samples is always drawn above the level of the mobile phase in the developing chamber.[4]
-
Q4: My spots are streaking or appearing as elongated smears. How can I fix this?
Streaking can obscure the separation of compounds and make Rf calculation impossible. The primary causes are:
-
Sample Overloading: The most common cause is applying too much sample to the plate.
-
Solution: Dilute your sample before spotting. The ideal spot should be small and concentrated.[2]
-
-
Compound is Degrading on the Silica Plate: Silica gel is slightly acidic and can cause some compounds to decompose.
-
Solution: Add a small amount (0.1-1%) of a base like triethylamine to your mobile phase to neutralize the silica gel.[1]
-
-
Highly Polar Compounds in a Non-Polar System: If your compound is significantly more polar than the mobile phase, it can result in streaking.
-
Solution: Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving common issues you may encounter.
Problem 1: Overlapping or Poorly Resolved Spots
-
Symptom: The spots for the starting material, product, and byproducts are too close together to distinguish clearly.
-
Cause: The polarity of the mobile phase is not optimized for your specific mixture.
-
Troubleshooting Protocol:
-
Adjust Solvent Ratio:
-
If spots are clustered near the bottom of the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of ethyl acetate in your hexanes/ethyl acetate mixture (e.g., try 3:1 or 2:1 hexanes/ethyl acetate).
-
If spots are clustered near the top of the plate (high Rf), your mobile phase is too polar. Decrease the proportion of ethyl acetate (e.g., try 9:1 hexanes/ethyl acetate).
-
-
Change Solvent System: If adjusting the ratio doesn't provide adequate separation, consider a different solvent system. Toluene/ethyl acetate is a good alternative for aromatic compounds.[5] Start with a 9:1 or 4:1 ratio.
-
Problem 2: Unexpected Spots
-
Symptom: You observe spots on the TLC plate that do not correspond to the starting material, product, or the expected dichlorinated byproduct.
-
Cause: This could be due to a number of factors, including the formation of other byproducts, contamination, or the presence of reagents.
-
Troubleshooting Protocol:
-
Identify Reagents: Spot solutions of your starting reagents (NCS and succinimide, if available) on separate lanes of the TLC plate alongside your reaction mixture. This will help you determine if any of the unexpected spots correspond to these compounds.
-
Consider Further Reaction: If the reaction is left for too long or at too high a temperature, further chlorination to Ethyl 2-(trichloromethyl)benzoate is possible. This would appear as a spot with an even lower Rf than the dichlorinated byproduct.
-
Check for Contamination: Ensure your glassware and solvents are clean. Contaminants can appear as extra spots on your TLC plate.
-
Experimental Protocols
Protocol 1: Standard TLC Analysis
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).
-
Sample Preparation:
-
Dissolve a small amount of your starting material (Ethyl 2-methylbenzoate) in a volatile solvent like ethyl acetate or dichloromethane.
-
Dilute a small aliquot of your reaction mixture with the same solvent.
-
-
Spotting:
-
Using a capillary tube, apply a small spot of the starting material solution to the SM lane.
-
Using a clean capillary tube, spot the diluted reaction mixture onto the RM lane.
-
On the Co lane, first spot the starting material, let it dry, and then spot the reaction mixture directly on top of the first spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
-
Development:
-
Add your chosen mobile phase (e.g., 4:1 Hexanes/Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.
-
Place the spotted TLC plate in the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots.
-
Circle the spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[2]
-
Anticipated TLC Profile
The following table provides estimated Rf values for the key compounds in a 4:1 Hexanes/Ethyl Acetate system. Note that these are approximate values and can vary depending on the specific conditions.
| Compound | Structure | Estimated Rf (4:1 Hexanes/EtOAc) |
| Ethyl 2-methylbenzoate (SM) | C10H12O2 | ~ 0.65 |
| This compound (Product) | C10H11ClO2 | ~ 0.50 |
| Ethyl 2-(dichloromethyl)benzoate (Byproduct) | C10H10Cl2O2 | ~ 0.35 |
Caption: Reaction scheme for the chlorination of Ethyl 2-methylbenzoate.
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- BGD Group. (2011). TLC Developing System.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
- Gaspa, S., Valentoni, A., Mulas, G., Porcheddu, A., & De Luca, L. (2018). Metal-Free Preparation of α-H-Chlorinated Alkylaromatic Hydrocarbons by Sunlight. ChemistrySelect, 3(28), 7991–7995. [Link]
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- ResearchGate. (n.d.). Chlorination of ethyl 2-oxocyclopentanecarboxylate with NCS. Reaction conditions study.
- The Good Scents Company. (n.d.). ethyl 2-methyl benzoate.
- ResearchGate. (2025, August 10). Applications of N -Chlorosuccinimide in Organic Synthesis.
- PubChem. (n.d.). Ethyl 2-methylbenzoate.
- Cheméo. (n.d.). Chemical Properties of Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7).
- Chegg. (2021, February 2). Solved Note: 1. On a TLC plate coated with silica gel, the | Chegg.com.
- ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents....
- Organic Chemistry Portal. (n.d.). Synthesis of Azobenzenes Using N-Chlorosuccinimide and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
- PubChem. (n.d.). Ethyl 2-chlorobenzoate.
- Cheméo. (n.d.). Chemical Properties of Ethyl-2-chlorobenzoate (CAS 7335-25-3).
- PubChem. (n.d.). Ethyl benzoate.
Sources
Technical Support Center: Accelerating Reactions of Ethyl 2-chloromethylbenzoate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-chloromethylbenzoate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and faster reaction rates. As a primary benzylic halide, this compound is a versatile reagent, but its reactivity is highly dependent on the experimental setup.[1] This guide is designed to provide you with the insights needed to overcome common challenges encountered during its use in nucleophilic substitution reactions.
Understanding the Reactivity of this compound
This compound typically undergoes nucleophilic substitution via an S(_N)2 mechanism, especially with strong, anionic nucleophiles.[1][2] However, under certain conditions, such as with weak nucleophiles in polar protic solvents, an S(_N)1 pathway can become competitive.[1] The rate of the desired S(_N)2 reaction is influenced by several key factors, including the choice of solvent, the nature of the nucleophile, temperature, and the use of catalysts.[3][4] Understanding these factors is crucial for troubleshooting and optimizing your reactions.
Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is proceeding very slowly or not at all. What are the most likely causes and how can I increase the reaction rate?
A slow or stalled reaction is a common issue. The primary factors to investigate are the solvent, the nucleophile's reactivity, and the reaction temperature.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for S(_N)2 reactions.[3] Polar aprotic solvents are generally recommended as they can dissolve the nucleophile without strongly solvating it, thereby maintaining its high reactivity.[3][5][6] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[3]
Solvent Type Examples Effect on S(_N)2 Rate Rationale Polar Aprotic DMF, DMSO, Acetonitrile, Acetone Increases Rate Solvates the cation of the nucleophilic salt but not the anion, preserving the nucleophile's reactivity.[2][3] Polar Protic Water, Ethanol, Methanol Decreases Rate Solvates the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity.[3][6] Recommendation: If you are using a polar protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO to enhance the reaction rate.
-
Nucleophile Strength: The rate of an S(_N)2 reaction is directly proportional to the strength of the nucleophile.[3] If you are using a weak nucleophile, the reaction will naturally be slower.
Recommendation: If possible, consider using a stronger nucleophile. For instance, when performing a Williamson ether synthesis, deprotonating the alcohol to form the more nucleophilic alkoxide is essential for a successful reaction.[7][8]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate by providing the molecules with more kinetic energy.[4][9]
Recommendation: Cautiously increase the reaction temperature. For many nucleophilic substitutions with benzyl chlorides, temperatures in the range of 50-100 °C are effective.[7] However, be aware that excessively high temperatures can lead to side reactions.[2]
-
Catalysis: For reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate like this compound, a phase-transfer catalyst can dramatically increase the reaction rate.[10][11]
Recommendation: Introduce a phase-transfer catalyst such as a quaternary ammonium salt (e.g., Tetrabutylammonium Bromide - TBAB) or a phosphonium salt.[12] These catalysts facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[10][11]
Q2: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?
Side product formation can significantly reduce the yield of your desired product. Common side reactions with this compound include elimination and hydrolysis.
Troubleshooting Steps:
-
Elimination (E2) Reactions: Elimination can compete with substitution, especially when using a sterically hindered or strongly basic nucleophile.[1][13]
Recommendation: If elimination is a problem, try using a less sterically hindered and less basic nucleophile if your synthesis allows. Also, avoid excessively high reaction temperatures.
-
Hydrolysis of the Chloromethyl Group: In the presence of water or hydroxide ions, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.[12]
Recommendation: If working in a biphasic system with an aqueous base, control the pH and the concentration of the base. Using a milder base like potassium carbonate can be beneficial.[12] Alternatively, running the reaction under anhydrous conditions will prevent this side reaction.
-
Reaction with the Carboxylic Ester Group: While less common, strong bases could potentially hydrolyze the ethyl ester.
Recommendation: If you suspect ester hydrolysis is occurring, consider using milder basic conditions or protecting the ester group if the reaction conditions are harsh.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution using a Polar Aprotic Solvent
This protocol is a general guideline for reacting this compound with an anionic nucleophile.
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the anionic nucleophile (e.g., sodium azide or sodium phenoxide, 1.1-1.5 eq) in one portion.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove the solvent and inorganic salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Phase-Transfer Catalyzed Nucleophilic Substitution
This protocol is suitable for reactions where the nucleophile is in an aqueous or solid phase.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.) and a suitable organic solvent (e.g., toluene or dichloromethane).
-
Add the nucleophile (e.g., an aqueous solution of sodium cyanide or solid potassium carbonate and a phenol for etherification).
-
Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq.).
-
Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualizing Reaction Strategies
The S(_N)2 Reaction Pathway
Caption: Mechanism of phase-transfer catalysis in nucleophilic substitution.
References
- Chemistry Stack Exchange. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26, 5248-5252.
- Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. ACS Publications.
- Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central.
- Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
- Future4200. (n.d.). SN2 Reactions of Nitranions with Benzyl Chlorides.
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- Sharma, M. M. (1991). Phase transfer catalysis: Chemistry and engineering. Chemical Engineering Science, 46(12), 3139-3146.
- Amanote Research. (1992). Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene)Catalyzed by Sulfides. An Inverse Phase-Transfer Catalysis of Sulfides.
- PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis.
- Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
- RSC Publishing. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- University of Wisconsin-Madison. (n.d.). Nucleophilic substitution and elimination of alkyl halides.
- OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II.
- Dike Moses Ekene. (n.d.). REPORT Lab work: ETHYL BENZOATE.
- ResearchGate. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system.
- MDPI. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform.
- Chemistry LibreTexts. (2023). 14.1: Factors that Affect Reaction Rates.
- PubChem. (n.d.). Ethyl 2-(chlorocarbonyl)benzoate.
- Pharmaffiliates. (n.d.). CAS No : 1531-78-8| Chemical Name : this compound.
- Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?
- Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis.
- MDPI. (2022). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform.
Sources
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Technical Support Center: Preventing Polymerization in Reactions with Ethyl 2-chloromethylbenzoate
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for handling Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome challenges related to unwanted polymerization, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable bifunctional molecule, featuring a reactive benzylic chloride and an ethyl ester group. This dual reactivity is key to its utility in synthesizing complex molecules but also presents a significant challenge: the propensity of the benzylic chloride moiety to undergo self-condensation, leading to oligomerization or polymerization. This guide addresses the root causes of this side reaction and provides clear, actionable strategies for its prevention.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture with this compound unexpectedly formed a thick, insoluble tar. What happened?
This is a classic sign of uncontrolled polymerization. This compound, like other benzyl chloride derivatives, can self-react under certain conditions. The chloromethyl group of one molecule can react with the aromatic ring of another in an electrophilic aromatic substitution, forming a new carbon-carbon bond and eliminating HCl. When this process repeats, it forms long-chain polymers, which are often insoluble and appear as a tar or precipitate in the reaction mixture.
Q2: What is the primary chemical mechanism behind this unwanted polymerization?
The polymerization of this compound is predominantly a Friedel-Crafts alkylation type of step-growth polymerization.[1][2] In this process, the benzylic chloride acts as the alkylating agent. The reaction is often initiated or catalyzed by trace impurities, such as Lewis acids, or can be promoted by heat.
Here is the proposed mechanism:
-
Activation: A Lewis acid (e.g., trace metal impurities like FeCl₃ or AlCl₃) can coordinate to the chlorine atom, making the benzylic carbon more electrophilic and facilitating the formation of a benzyl carbocation.
-
Electrophilic Attack: The electron-rich aromatic ring of a second molecule of this compound attacks the electrophilic benzylic carbon of the first molecule.[3][4]
-
Deprotonation: A base (which could be another molecule of the starting material or solvent) removes a proton from the ring, restoring aromaticity and forming a dimer.
-
Propagation: This process continues, with the dimer reacting with more monomers, leading to the formation of a polymer chain.
Q3: What specific experimental conditions are known to promote polymerization?
Several factors can significantly increase the rate of unwanted polymerization. Awareness of these triggers is the first step toward prevention.
-
Presence of Lewis Acids: This is the most potent catalyst for Friedel-Crafts reactions.[2][5] Sources can include catalysts intentionally added for another purpose, trace metal impurities from spatulas or reaction vessels, or impurities in the starting materials. Even some protic acids can promote this reaction.[2]
-
Elevated Temperatures: Higher temperatures increase the rate of all reactions, but can disproportionately accelerate the polymerization side reaction. Many desired nucleophilic substitution reactions are efficient at lower temperatures, while the higher activation energy of Friedel-Crafts alkylation may be more easily overcome with heat.
-
High Concentrations: Increased concentration of the reagent raises the probability of intermolecular reactions, favoring polymerization over the desired reaction with another substrate, especially if the substrate is present in a low concentration.
-
Presence of Water: While seemingly counterintuitive, moisture can react with some reagents or catalysts to form acidic species that can initiate polymerization. Hydrolysis of the chloromethyl group can also produce HCl, which can contribute to an acidic microenvironment.[6]
-
Prolonged Reaction Times: The longer the reagent is exposed to potentially destabilizing conditions, the greater the opportunity for polymerization to occur.
Q4: How should I design my experiment to avoid polymerization when performing a nucleophilic substitution on the chloromethyl group?
The key is to favor the desired bimolecular nucleophilic substitution (SN2) pathway while suppressing the competing Friedel-Crafts pathway.[7][8]
-
Temperature Control: Maintain the lowest practical temperature for your desired reaction. Often, starting the reaction at 0°C or even lower and allowing it to slowly warm to room temperature is effective.
-
Choice of Base/Nucleophile: Use a non-Lewis acidic base or ensure your nucleophile is not contaminated. If using a strong, sterically hindered base, E2 elimination might become a competing pathway.[7][8] For SN2 reactions, a good, weakly basic nucleophile is often ideal.[7]
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon). This prevents moisture and oxygen from entering the reaction and potentially generating acidic initiators.[9]
-
Solvent Selection: Use dry, aprotic solvents (e.g., THF, DMF, Acetonitrile). Polar aprotic solvents are known to favor SN2 reactions.[7][10] Ensure the solvent is free from acidic impurities.
-
Controlled Addition: Add the this compound slowly (dropwise) to the solution containing the nucleophile. This keeps the instantaneous concentration of the electrophile low, minimizing its chance to self-react.
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Q5: What are the best practices for handling and storing this compound?
Proper storage is critical to maintaining the reagent's integrity and preventing the formation of polymerization initiators.
-
Storage Conditions: Store the container tightly sealed in a dry, cool, and well-ventilated place.[11][12] A refrigerator is suitable. Protect from moisture.
-
Inert Atmosphere: If the reagent will be stored for an extended period after opening, consider flushing the container with nitrogen or argon before resealing.
-
Material Compatibility: Store in the original container or in glass vessels. Avoid contact with metals that could leach Lewis acidic ions. Use Teflon-lined caps.
-
Purity Check: Before use, especially if stored for a long time, it's advisable to check the purity. The presence of acidic impurities (like HCl from slight decomposition) can be a major issue.
Troubleshooting Guide
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns brown/black and forms a solid precipitate. | Uncontrolled Friedel-Crafts polymerization. | 1. Immediately lower the reaction temperature. 2. Re-run the experiment at a lower temperature (start at 0°C). 3. Ensure all reagents and solvents are anhydrous and use an inert atmosphere. |
| Low yield of desired product, with significant baseline material on TLC. | Slow polymerization or oligomerization is occurring. | 1. Use the dropwise addition method to keep the electrophile concentration low. 2. Reduce the overall concentration of the reaction. 3. Minimize reaction time; monitor closely and quench as soon as the starting material is consumed. |
| Reaction works inconsistently between batches. | Contamination of the reagent, solvent, or glassware with Lewis acidic impurities. | 1. Purify the this compound before use (e.g., by distillation under reduced pressure if thermally stable, or by passing through a short plug of neutral alumina). 2. Use fresh, high-purity anhydrous solvents. 3. Acid-wash and oven-dry all glassware thoroughly. Avoid metal spatulas. |
Detailed Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a robust starting point for reacting a nucleophile (Nu⁻) with this compound while minimizing polymerization risk.
-
Glassware Preparation: Ensure a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Setup:
-
In the reaction flask, dissolve the nucleophilic agent and any non-Lewis acidic base in an appropriate volume of anhydrous aprotic solvent (e.g., THF, ACN).
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the main reaction flask to 0°C using an ice-water bath.
-
Begin adding the this compound solution dropwise from the funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, let the reaction stir at 0°C for one hour, then allow it to warm slowly to room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, proceed with the appropriate aqueous work-up and extraction promptly to quench the reaction and remove any potentially catalytic species.
-
Protocol 2: Pre-treatment of this compound
If you suspect the reagent has degraded or is of low quality, this pre-treatment can improve results.
-
Aqueous Wash: Dissolve the this compound in a non-polar organic solvent like dichloromethane or diethyl ether. Wash the solution gently with a 5% sodium bicarbonate solution to neutralize any acidic impurities (like HCl), followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.
-
Final Step: Use the purified material immediately or store it under an inert atmosphere in a freezer.
References
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Ethyl benzoate.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry LibreTexts. (2024, October 4). 16.3: Friedel-Crafts Alkylation and Acylation Reactions.
- Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3(1), 1-82.
- Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Adams, E., et al. (2004). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of AOAC International, 87(4), 829-835.
- Ross, S. D., et al. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Request PDF on ResearchGate.
- Jia, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6296.
- Soderberg, T. (n.d.). 8.2 REACTION MECHANISMS 8.3 BIMOLECULAR NUCLEOPHILIC SUBSTITUTION. Chemistry LibreTexts.
Sources
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- 8. Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I) [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. askthenerd.com [askthenerd.com]
- 11. echemi.com [echemi.com]
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Technical Support Center: Navigating Steric Hindrance in Ethyl 2-chloromethylbenzoate Reactions
Welcome to the technical support center for Ethyl 2-chloromethylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this versatile but sterically hindered reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles in your experiments, ensuring successful and efficient reactions.
The Challenge: Understanding the "Ortho Effect"
This compound is a valuable building block, but its reactivity is significantly influenced by the "ortho effect". The proximity of the ethyl ester and chloromethyl groups on the benzene ring creates considerable steric hindrance around the benzylic carbon. This steric congestion can impede the approach of nucleophiles, leading to slower reaction rates, lower yields, and the formation of undesired side products. This guide will equip you with the knowledge to anticipate and mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield
This is one of the most frequent issues encountered. Before re-running the entire reaction, a systematic diagnosis can often pinpoint the root cause.
Diagnostic Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Possible Causes & Recommended Actions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Nucleophile Reactivity | The nucleophile may be too weak to overcome the steric barrier, or it might be sterically bulky itself, preventing effective approach to the benzylic carbon. | - Use a stronger, less sterically hindered nucleophile if possible. - For amine nucleophiles, consider using a more basic amine or adding a non-nucleophilic base like DBU to deprotonate the amine in situ, increasing its nucleophilicity. |
| Inappropriate Solvent | The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity, especially in Sₙ2 reactions. | - Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile more reactive[1]. |
| Reaction Temperature is Too Low | The activation energy for the reaction may be high due to steric hindrance. Insufficient thermal energy will result in a very slow or stalled reaction. | - Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC to check for product formation and the appearance of side products. |
| Poor Leaving Group Ability | While chloride is a reasonably good leaving group, converting it to a better one can accelerate the reaction. | - In a preliminary step, consider converting the chloromethyl group to an iodomethyl group using the Finkelstein reaction (e.g., with NaI in acetone). Iodide is an excellent leaving group and can significantly increase the reaction rate. |
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates the formation of side products. Identifying these can provide valuable clues for optimizing your reaction conditions.
Common Side Products and Their Mitigation:
| Side Product | Plausible Mechanism | Diagnostic Clues (¹H NMR) | Prevention Strategies |
| Isochroman-1-one | Intramolecular cyclization where the oxygen of the ester carbonyl acts as an internal nucleophile, displacing the chloride. This is more likely at higher temperatures. | Appearance of a benzylic singlet around δ 5.3-5.5 ppm. | - Use milder reaction conditions (lower temperature). - Employ a more reactive external nucleophile to favor the intermolecular reaction. |
| Ethyl 2-formylbenzoate | Oxidation of the chloromethyl group. | A characteristic aldehyde proton signal between δ 9.5-10.5 ppm. | - Ensure all reagents and solvents are free of oxidizing agents. - Run the reaction under an inert atmosphere (N₂ or Ar). |
| Over-alkylation of Amine Nucleophiles | The primary amine product can act as a nucleophile and react with another molecule of this compound, leading to secondary and tertiary amine byproducts. | Complex multiplets in the aromatic and aliphatic regions of the NMR spectrum. | - Use a large excess of the primary amine nucleophile (3-5 equivalents) to statistically favor the mono-alkylation product. |
| Hydrolysis of the Ethyl Ester | If water is present in the reaction mixture, especially under basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. | Disappearance of the characteristic quartet and triplet of the ethyl group (around δ 4.4 and 1.4 ppm respectively) and potential appearance of a broad carboxylic acid proton signal. | - Use anhydrous solvents and reagents. - If a base is required, use a non-hydroxide base (e.g., K₂CO₃, Et₃N). |
Frequently Asked Questions (FAQs)
Q1: What is the best type of solvent for nucleophilic substitution reactions with this compound?
A1: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally recommended. These solvents effectively dissolve the starting material and many nucleophilic salts while minimally solvating the anionic nucleophile, thus preserving its reactivity. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction.
Q2: My reaction is very slow, even at elevated temperatures. What can I do?
A2: If increasing the temperature is not improving the reaction rate or is leading to decomposition, consider enhancing the leaving group's ability. You can perform a Finkelstein reaction by adding a catalytic amount of sodium or potassium iodide to your reaction mixture, or by pre-treating the this compound with NaI in acetone to form the more reactive Ethyl 2-iodomethylbenzoate in situ.
Q3: I am trying to react this compound with a bulky nucleophile. What are my options?
A3: With bulky nucleophiles, the Sₙ2 pathway is significantly hindered. You might consider conditions that favor an Sₙ1-type mechanism, although this can be challenging for a primary benzylic halide. This would involve using a non-nucleophilic, polar protic solvent and a weaker nucleophile. However, a more practical approach might be to use a smaller, related nucleophile and then modify it in a subsequent step.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential side products. The disappearance of the starting material spot is a good indicator of reaction completion. For a more quantitative assessment, you can take aliquots from the reaction mixture and analyze them by ¹H NMR or GC-MS.
Q5: Is there a risk of elimination reactions?
A5: Elimination (E2) reactions are generally less common with primary benzylic halides like this compound compared to secondary or tertiary halides. However, using a very strong, sterically hindered base as a nucleophile (e.g., potassium tert-butoxide) at high temperatures could potentially lead to some elimination products, though this is not a typical outcome for most standard nucleophilic substitution conditions.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (2.0-3.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile or DMF
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile (or DMF) to make an approximately 0.5 M solution.
-
Add the amine nucleophile, followed by anhydrous potassium carbonate.
-
Heat the reaction mixture to 60-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl 2-chloromethylbenzoate and Benzyl Chloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the judicious selection of alkylating agents is paramount to the success of a synthetic campaign. This guide offers an in-depth, objective comparison of the reactivity of two primary benzylic halides: the archetypal benzyl chloride and its ortho-substituted analogue, Ethyl 2-chloromethylbenzoate. A comprehensive understanding of their relative performance in nucleophilic substitution reactions is crucial for optimizing reaction conditions, predicting outcomes, and achieving desired synthetic transformations. This analysis is grounded in fundamental principles of physical organic chemistry and is supplemented by a proposed experimental framework for direct, quantitative comparison.
Executive Summary of Reactivity
Benzyl chloride is a highly reactive and versatile substrate for nucleophilic substitution, readily participating in both SN1 and SN2 reactions depending on the reaction conditions. Its reactivity stems from the stability of the incipient benzyl carbocation in SN1 pathways and the accessibility of the benzylic carbon for backside attack in SN2 reactions.
In contrast, this compound is anticipated to exhibit attenuated reactivity compared to benzyl chloride. This predicted decrease in reactivity is attributed to the electronic and steric influence of the ortho-ethyl ester group. The electron-withdrawing nature of the ester functionality deactivates the benzylic carbon towards nucleophilic attack, while its steric bulk may hinder the approach of the nucleophile. Consequently, more forcing conditions may be necessary to achieve comparable reaction rates and yields with this compound.
Mechanistic Considerations: A Tale of Two Pathways
The reactivity of benzylic halides in nucleophilic substitution reactions is a classic example of the interplay between SN1 and SN2 mechanisms.
-
SN1 (Substitution Nucleophilic Unimolecular): This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group. Benzylic halides are prone to SN1 reactions due to the resonance stabilization of the resulting benzyl carbocation.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center.
For benzyl chloride, the choice between these pathways can be influenced by the solvent polarity, the strength of the nucleophile, and the reaction temperature. Polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate, while strong nucleophiles and polar aprotic solvents promote the SN2 pathway.
The Influence of the Ortho-Ethyl Ester Group
The presence of an ethyl ester group at the ortho position in this compound introduces two key factors that are expected to modulate its reactivity relative to benzyl chloride:
-
Electronic Effects: The ester group is electron-withdrawing through both resonance and inductive effects. This withdrawal of electron density from the benzene ring extends to the benzylic carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. This deactivating effect will slow down both SN1 and SN2 reactions. In an SN1 context, the electron-withdrawing group destabilizes the developing positive charge of the benzyl carbocation, increasing the activation energy for its formation. For an SN2 reaction, the reduced electrophilicity of the carbon center slows the rate of nucleophilic attack.
-
Steric Hindrance: The ortho-positioning of the ethyl ester group introduces steric bulk in the vicinity of the reaction center. This steric hindrance can impede the backside approach of a nucleophile required for an SN2 reaction, thereby decreasing the reaction rate. The impact of this steric hindrance on an SN1 reaction is generally less pronounced but can still play a role in the solvation of the transition state.
Proposed Experimental Investigation: A Head-to-Head Comparison of Solvolysis Rates
To quantitatively assess the reactivity of this compound against benzyl chloride, a comparative kinetic study of their solvolysis reactions is proposed. Solvolysis, where the solvent acts as the nucleophile, is a well-established method for probing the reactivity of alkyl halides and elucidating reaction mechanisms.
Objective: To determine and compare the first-order rate constants (k₁) for the solvolysis of this compound and benzyl chloride in a standardized solvent system.
Methodology: The solvolysis rates can be conveniently monitored using the conductometric method. As the reaction proceeds, the starting alkyl chloride is converted to an alcohol or ether and hydrochloric acid (HCl). The production of ionic HCl leads to an increase in the conductivity of the solution, which can be measured over time to determine the reaction rate.
Experimental Protocol: Conductometric Measurement of Solvolysis Rates
Materials:
-
This compound
-
Benzyl chloride
-
Ethanol-water solvent mixture (e.g., 80:20 v/v)
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.01 M) of this compound and benzyl chloride in the ethanol-water solvent mixture.
-
Temperature Control: Equilibrate the reactant solutions and the conductivity probe in a constant temperature water bath set to a desired temperature (e.g., 25°C).
-
Data Acquisition:
-
Place a known volume of the solvent mixture in a reaction vessel equipped with the conductivity probe.
-
Initiate the reaction by injecting a small, precise volume of the alkyl chloride stock solution into the solvent, ensuring rapid mixing.
-
Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau).
-
-
Data Analysis:
-
The first-order rate constant (k₁) can be determined by plotting the natural logarithm of the change in conductivity (ln(G∞ - Gt)) versus time, where G∞ is the conductivity at infinite time and Gt is the conductivity at time t. The slope of this line will be -k₁.
-
Predicted Outcome:
Based on the electronic and steric factors discussed, it is predicted that the rate constant for the solvolysis of this compound will be significantly smaller than that of benzyl chloride under identical conditions.
Data Presentation
The quantitative data obtained from the proposed experiment can be summarized as follows:
| Compound | Solvent System (v/v) | Temperature (°C) | Predicted Rate Constant (k₁) (s⁻¹) | Predicted Relative Rate |
| Benzyl Chloride | 80:20 Ethanol-Water | 25 | kref | 1 |
| This compound | 80:20 Ethanol-Water | 25 | < kref | < 1 |
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams are provided.
Caption: Influence of the ortho-ethyl ester group on reactivity.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The selection between benzyl chloride and this compound as a synthetic precursor will depend on the desired reactivity and the specific application. Benzyl chloride remains the more reactive and versatile option for general benzylation reactions where high reactivity is desired. This compound, with its attenuated reactivity, may be advantageous in situations requiring greater selectivity or when a less reactive benzylic halide is needed to control the reaction rate. The proposed experimental protocol provides a robust framework for quantitatively confirming these predicted differences in reactivity, enabling researchers to make informed decisions in their synthetic endeavors.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
- Bentley, T. W., & Llewellyn, G. (1990). The Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121-158. [Link]
- Fainberg, A. H., & Winstein, S. (1956). Correlation of Solvolysis Rates. III. t-Butyl Chloride in a Wide Range of Solvent Mixtures. Journal of the American Chemical Society, 78(12), 2770-2777. [Link]
A Comparative Guide to Electrophilic Reagents: The Case for Ethyl 2-chloromethylbenzoate
In the intricate landscape of organic synthesis, the selection of an appropriate electrophilic reagent is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. While highly reactive, workhorse reagents like benzyl bromide have a storied history in forming carbon-heteroatom and carbon-carbon bonds, the demand for greater control and substrate compatibility has paved the way for more nuanced alternatives. This guide provides an in-depth comparison of Ethyl 2-chloromethylbenzoate against other common electrophilic reagents, offering field-proven insights for researchers, scientists, and drug development professionals.
We will dissect the structural and electronic properties that govern reactivity, present comparative data in key synthetic transformations, and provide detailed, validated protocols. The objective is to equip the modern chemist with the knowledge to move beyond default choices and select the optimal electrophile for their specific synthetic challenge.
The Electrophile's Identity: A Structural and Reactivity Analysis
The efficacy of an electrophilic reagent in SN2 reactions is fundamentally governed by three factors: the nature of the leaving group, steric accessibility of the electrophilic carbon, and the electronic environment. This compound is a primary benzylic halide, positioning it within a well-understood class of alkylating agents.[1] However, its unique substitution pattern sets it apart from simpler counterparts like benzyl chloride and the more reactive benzyl bromide.
dot
Caption: Key structural differences influencing electrophilicity.
-
Leaving Group Ability: The carbon-halogen bond dissociation energy is a key indicator of leaving group potential. The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group than chloride.[2] Consequently, benzyl bromide is inherently more reactive than benzyl chloride and, by extension, this compound.[3]
-
Steric Hindrance: The ethyl benzoate group at the ortho position of this compound presents significant steric bulk around the electrophilic methylene (-CH₂Cl) carbon. In an S
N2 mechanism, which requires a specific trajectory for backside attack by the nucleophile, this steric hindrance can substantially decrease the reaction rate compared to the sterically unencumbered benzyl bromide or chloride.[4] -
Electronic Effects: The ester group is moderately electron-withdrawing. This effect can influence the electrophilicity of the benzylic carbon, though the impact is generally less pronounced than steric and leaving group effects in S
N2 reactions for primary benzyl halides.[3]
These structural factors predict that this compound will be a less reactive, more selective alkylating agent than benzyl bromide. This reduced reactivity is not a disadvantage; rather, it is a tool that can be leveraged for greater control in complex syntheses.
Comparative Performance in Key Alkylation Reactions
The choice of an electrophile is ultimately validated by its performance in the laboratory. While direct, side-by-side kinetic studies are not always available in the literature, performance can be assessed from reported yields and reaction conditions in common transformations.
O-Alkylation of Phenols
The O-alkylation of phenols to form aryl ethers is a cornerstone transformation. Phenolates are excellent nucleophiles, but can also undergo competing C-alkylation.[5] The choice of solvent and electrophile can influence this selectivity.
| Reagent | Substrate | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux, 8h | 95% | [3] |
| Benzyl Bromide | 2-Naphthol | Base | DMF | - | High (O-alkylation) | [5] |
| Benzyl Bromide | 2-Naphthol | Base | Trifluoroethanol | - | High (C-alkylation) | [5] |
| This compound | Phenol | K₂CO₃ | DMF | 80 °C, 12h | Inferred: Moderate to Good | - |
Analysis (Expertise & Experience): Benzyl bromide's high reactivity ensures excellent yields in standard O-alkylation reactions.[3] However, this reactivity can be a double-edged sword, potentially leading to over-alkylation or side reactions with sensitive functional groups. The use of protic solvents like trifluoroethanol can shield the phenolate oxygen, promoting undesired C-alkylation.[5]
This compound, being less reactive, is expected to require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve comparable yields. However, its milder nature can be advantageous. For a complex substrate with multiple nucleophilic sites, the lower reactivity of this compound may afford greater selectivity for the more nucleophilic phenolate oxygen, minimizing side reactions.
N-Alkylation of Amines and N-Heterocycles
N-alkylation is vital for the synthesis of pharmaceuticals and agrochemicals.[6] The reaction is often complicated by over-alkylation, as the primary amine product is often more nucleophilic than the starting material, leading to secondary and tertiary amines, and ultimately quaternary ammonium salts.[7]
| Reagent | Substrate | Base | Solvent | Conditions | Yield (%) | Reference |
| Benzyl Bromide | Aniline | NaHCO₃ | Aqueous | 80 °C, 1h | 92% (dibenzylated) | [6] |
| Benzyl Bromide | Indole | KOH | DMSO/THF | RT, 45 min | ~90% (1-benzylindole) | [8] |
| This compound | Aniline | Na₂CO₃ | DMF | 100 °C, 10h | Inferred: Good (mono-alkylation favored) | - |
Analysis (Expertise & Experience): The reaction of aniline with benzyl bromide readily produces the dibenzylated product, highlighting the challenge of controlling selectivity with highly reactive electrophiles.[6] While methods exist to favor mono-alkylation, they often require careful control of stoichiometry.
The reduced reactivity of this compound provides a distinct advantage here. The initial N-alkylation product will be sterically bulkier and potentially less reactive towards a second alkylation with the same sterically demanding electrophile. This inherent check-and-balance system makes this compound a more promising candidate for achieving selective mono-alkylation, particularly when the product is the desired endpoint.
C-Alkylation of Enolates
The formation of C-C bonds via the alkylation of enolates is a powerful tool for building molecular complexity.[9][10] These reactions are highly sensitive to the nature of the base, solvent, and electrophile.
dot
Caption: A generalized workflow for a typical SN2 C-alkylation reaction.
Analysis (Expertise & Experience): Classic C-alkylation procedures like the Malonic Ester Synthesis and Acetoacetic Ester Synthesis work well with reactive primary halides.[1][10] The success of these reactions hinges on the rapid and irreversible formation of the enolate, followed by efficient trapping with the electrophile.[9] Highly reactive reagents like benzyl bromide are ideal for this, as they react quickly with the enolate, minimizing side reactions such as self-condensation of the starting material.
For this compound, its lower reactivity means the SN2 step will be slower. This could potentially be problematic if the enolate is not stable under the reaction conditions, leading to decomposition or side reactions. Therefore, when using this reagent for C-alkylation, it is crucial to ensure the enolate is formed completely and is reasonably stable. The use of a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures would be a prudent choice to form the enolate cleanly before the introduction of the electrophile.
Field-Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating justifications for key experimental choices.
Protocol 1: O-Alkylation of 4-Methoxyphenol using this compound
Objective: To synthesize ethyl 2-(((4-methoxyphenyl)oxy)methyl)benzoate, demonstrating a controlled O-alkylation.
Methodology:
-
Reagent Preparation (Anhydrous Conditions): To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Add potassium carbonate (K₂CO₃, 1.5 g, 10.8 mmol, 1.5 equiv), which serves as a mild base suitable for deprotonating the phenol without hydrolyzing the ester.
-
Nucleophile Addition: Add 4-methoxyphenol (0.9 g, 7.2 mmol, 1.0 equiv). Stir the suspension at room temperature for 15 minutes.
-
Electrophile Addition: Add this compound (1.44 g, 7.2 mmol, 1.0 equiv) dropwise to the stirring suspension.
-
Causality: Using a 1:1 stoichiometry minimizes unreacted starting materials. DMF is chosen as the solvent because it is polar and aprotic, effectively solvating the potassium phenolate and promoting the S
N2 reaction.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The elevated temperature is necessary to overcome the lower reactivity of the chloride leaving group and steric hindrance.
-
-
Workup: Cool the mixture to room temperature and pour it into 100 mL of cold water. A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure ether.
Protocol 2: O-Alkylation of 4-Methoxyphenol using Benzyl Bromide (for comparison)
Objective: To synthesize 1-(benzyloxy)-4-methoxybenzene, highlighting a high-reactivity alkylation.
Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask, add acetone (30 mL), potassium carbonate (K₂CO₃, 1.5 g, 10.8 mmol, 1.5 equiv), and 4-methoxyphenol (0.9 g, 7.2 mmol, 1.0 equiv).
-
Electrophile Addition: Add benzyl bromide (1.23 g, 0.86 mL, 7.2 mmol, 1.0 equiv) dropwise at room temperature.
-
Causality: Acetone is a common solvent for this transformation. The high reactivity of benzyl bromide does not necessitate a high-boiling solvent like DMF.
-
-
Reaction: Heat the mixture to reflux (~56 °C) and stir for 4-6 hours. Monitor by TLC.
-
Causality: The reaction is significantly faster than with this compound due to the better leaving group and lower steric hindrance, requiring less energy input.
-
-
Workup and Purification: Follow steps 5-7 from Protocol 1.
Decision Framework: Selecting Your Electrophile
The choice between a highly reactive agent like benzyl bromide and a more controlled one like this compound is context-dependent.
dot
Caption: Decision tree for selecting the appropriate benzylic electrophile.
-
Choose this compound when:
-
The substrate contains sensitive functional groups that could be compromised by harsh conditions or highly reactive reagents.
-
High selectivity is required, for instance, in achieving mono-alkylation over di-alkylation.
-
The synthetic design can benefit from the introduction of the ethyl benzoate moiety for further functionalization.
-
-
Choose Benzyl Bromide (or other highly reactive agents) when:
-
The nucleophile is weak or sterically hindered, requiring a potent electrophile.
-
Reaction speed is paramount and the substrate is robust.
-
Straightforward benzylation is the only goal, and potential over-alkylation can be controlled by stoichiometry or is not a concern.
-
Conclusion
This compound should not be viewed as a mere substitute for more common benzylic halides, but as a strategic tool for controlled and selective synthesis. Its attenuated reactivity, a direct consequence of its ortho-ester substituent and chloride leaving group, transforms it from a simple alkylating agent into a specialized reagent for challenging substrates. While benzyl bromide remains the reagent of choice for rapid, high-yielding benzylations of robust molecules, this compound offers a compelling alternative for the nuanced demands of complex, multi-step syntheses encountered in pharmaceutical and fine chemical development. Understanding the fundamental principles of reactivity and making informed, context-dependent choices will always be the hallmark of an expert synthetic chemist.
References
- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
- Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions.
- NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Fiveable. (n.d.). Alkylation of enolates | Organic Chemistry II Class Notes.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes.
- ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines.
- Wikipedia. (n.d.). Amine alkylation.
- Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Comparative Guide to the Synthesis of Ethyl 2-chloromethylbenzoate: An Evaluation of Yield and Practicality
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the pace of discovery and development. Ethyl 2-chloromethylbenzoate is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules. This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, focusing on reaction yields, experimental protocols, and the underlying chemical principles.
The synthesis of this compound can be approached from two main retrosynthetic disconnections: formation of the ester and chlorination of a precursor. Each strategy presents distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Synthesis Route 1: Esterification of 2-(Chloromethyl)benzoic Acid
This approach begins with the commercially available 2-(chloromethyl)benzoic acid and focuses on the esterification of the carboxylic acid moiety. Three common methods for this transformation are the Fischer-Speier esterification, the Steglich esterification, and a two-step procedure involving an acyl chloride intermediate.
Fischer-Speier Esterification
This classical method involves the direct acid-catalyzed esterification of a carboxylic acid with an excess of alcohol. It is a cost-effective and straightforward procedure, particularly suitable for large-scale synthesis.[1] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.
Reaction Mechanism: The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of water yields the ester.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(chloromethyl)benzoic acid (1.0 eq.).
-
Add ethanol (10-20 eq.) to the flask.
-
With stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-(chloromethyl)benzoate.[1]
A reported yield for the analogous methyl ester using this method is 92%.[1]
Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for small-scale syntheses and for substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification.[1]
Reaction Mechanism: The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, facilitated by the catalytic action of DMAP, to form the ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-(chloromethyl)benzoic acid (1.0 eq.), ethanol (1.2 eq.), and DMAP (0.1 eq.).
-
Dissolve the reactants in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
The reported yield for the analogous methyl ester via this route is 92%.[1]
Two-Step Synthesis via Acyl Chloride
This highly effective method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the alcohol. This procedure often results in high yields and short reaction times.[1]
Reaction Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The highly electrophilic acyl chloride readily reacts with the alcohol to form the ester.
Step 1: Formation of 2-(Chloromethyl)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-(chloromethyl)benzoic acid (1.0 eq.).
-
Add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
Step 2: Esterification
-
Dissolve the crude 2-(chloromethyl)benzoyl chloride in an anhydrous solvent such as DCM or toluene.
-
Cool the solution to 0 °C and add ethanol (1.1 eq.) dropwise, followed by a base such as triethylamine or pyridine (1.1 eq.) to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute acid, and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
While a specific yield for this compound is not provided, this method is generally considered to be high-yielding.[1]
Synthesis Route 2: Chlorination of Ethyl 2-methylbenzoate
An alternative strategy involves the direct chlorination of the benzylic methyl group of ethyl 2-methylbenzoate. This is typically achieved through a free-radical halogenation reaction.
Reaction Mechanism: The reaction is initiated by a free radical initiator (e.g., benzoyl peroxide, AIBN) or UV light, which generates a chlorine radical from chlorine gas. This radical abstracts a hydrogen atom from the methyl group of ethyl 2-methylbenzoate to form a resonance-stabilized benzylic radical. The benzylic radical then reacts with another molecule of chlorine gas to form the desired product and a new chlorine radical, thus propagating the chain reaction.
-
Place ethyl 2-methylbenzoate in a reaction vessel equipped with a gas inlet, a condenser, and a stirrer.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C).
-
Add a free radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or irradiate with a UV lamp.
-
Sparge chlorine gas through the reaction mixture at a controlled rate.
-
Monitor the reaction progress by gas chromatography (GC) or NMR to maximize the formation of the mono-chlorinated product and minimize over-chlorination.
-
Upon reaching the desired conversion, stop the chlorine flow and cool the reaction mixture.
-
Purge the system with an inert gas to remove any residual chlorine and HCl.
-
The crude product can be purified by vacuum distillation.
A study on the chlorination of the analogous methyl 2-methylbenzoate reported a yield of 65-67% for methyl 2-(chloromethyl)benzoate when sparging with 1.1 moles of chlorine gas at 70°C.[2] A patent for the synthesis of the para-isomer, methyl p-chloromethylbenzoate, reports a yield of 58.33% after vacuum rectification.[3]
Comparative Analysis of Synthesis Routes
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Acyl Chloride Formation | Free Radical Chlorination |
| Starting Material | 2-(Chloromethyl)benzoic acid | 2-(Chloromethyl)benzoic acid | 2-(Chloromethyl)benzoic acid | Ethyl 2-methylbenzoate |
| Key Reagents | H₂SO₄, excess EtOH | DCC, DMAP | SOCl₂, base | Cl₂, radical initiator |
| Reported Yield | High (92% for methyl ester)[1] | High (92% for methyl ester)[1] | High[1] | Moderate (58-67%)[2][3] |
| Reaction Conditions | Reflux | Mild (0 °C to RT) | Reflux, then 0 °C to RT | Elevated temperature (e.g., 70 °C) |
| Advantages | Cost-effective, scalable | Mild conditions, good for sensitive substrates | High yield, fast reaction | Direct, uses readily available starting ester |
| Disadvantages | Harsh acidic conditions, requires excess alcohol | Stoichiometric DCC, DCU byproduct removal | Two steps, corrosive and toxic reagents | Potential for over-chlorination, handling of chlorine gas |
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability of starting materials and reagents, and the desired purity of the final product.
For high-yield, laboratory-scale synthesis where mild conditions are preferred, the Steglich esterification is an excellent choice, although the cost of DCC and the need to remove the DCU byproduct should be considered. The two-step procedure via the acyl chloride is also a very effective method that can provide high yields rapidly. For larger-scale industrial production, the Fischer-Speier esterification offers a more economical option, provided the substrate can tolerate the harsh acidic conditions.
The free-radical chlorination of ethyl 2-methylbenzoate is a more direct route if this starting material is readily available. However, this method generally provides lower yields and requires careful control to avoid the formation of di- and tri-chlorinated byproducts, which can complicate purification. The handling of chlorine gas also necessitates specific safety precautions.
By carefully evaluating these factors, researchers can select the most appropriate synthetic strategy to efficiently and economically produce this compound for their specific applications.
References
- ResearchGate. (2025). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl)
- Google Patents. (2009).
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A Senior Scientist’s Comparative Guide to the Purity Assessment of Ethyl 2-chloromethylbenzoate: HPLC vs. GC
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the critical task of purity assessment of Ethyl 2-chloromethylbenzoate (CAS: 1531-78-8), a key intermediate in pharmaceutical synthesis.[1][2] For professionals in drug development, ensuring the purity of such starting materials is non-negotiable, directly impacting the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This document moves beyond standard protocols to explain the causality behind methodological choices, offering field-proven insights to guide your selection of the most suitable analytical technique.
Foundational Principles: Choosing the Right Chromatographic Technique
The decision between HPLC and GC is fundamental and is dictated by the physicochemical properties of the analyte.[3]
-
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis, particularly for non-volatile, polar, or thermally unstable compounds.[4][5] It separates components dissolved in a liquid mobile phase as they pass through a solid stationary phase. Its versatility and operation at ambient or slightly elevated temperatures make it the go-to technique for the purity and stability testing of most APIs and their intermediates.[3][6]
-
Gas Chromatography (GC) is a highly efficient separation technique designed for compounds that are volatile or can be vaporized without decomposition.[7] It uses an inert gas as the mobile phase. GC offers exceptional resolution and speed, making it invaluable for analyzing residual solvents, volatile impurities, and compounds that are thermally stable.[5][6]
This compound, with a boiling point of approximately 297°C, occupies a space where both techniques are viable.[8] It is sufficiently volatile and thermally stable for GC analysis, yet its polarity and structure, featuring a UV-active benzene ring, also make it an excellent candidate for Reversed-Phase HPLC.[9] This guide will dissect the application of both methods to provide a clear basis for selection.
The HPLC Approach: A Robust Method for Purity and Stability
HPLC is often the preferred method for developing stability-indicating assays, which are required to track the purity of a substance over time.
Rationale for HPLC Method Design
The goal is to develop a method that can separate the main component, this compound, from its potential process-related impurities and degradation products.
-
Mode and Stationary Phase: Reversed-Phase (RP) HPLC is the logical choice. The analyte is moderately polar, making it well-suited for retention on a non-polar stationary phase like a C18 (octadecylsilane) column. This is the most common mode in pharmaceutical analysis for its robustness and wide applicability.[10][11]
-
Mobile Phase: A gradient elution using a mixture of water (often with a pH-modifying acid like phosphoric acid to sharpen peaks) and an organic solvent like acetonitrile or methanol provides a versatile system. A gradient allows for the effective elution of both more polar impurities and the less polar main component within a reasonable runtime.
-
Detector: The presence of the benzoate aromatic ring in the molecule provides strong UV absorbance.[9] A Diode Array Detector (DAD) or a variable wavelength UV detector set around 230-254 nm is ideal for sensitive and specific detection.
Hypothetical Impurity Profile
For this guide, we will consider two potential impurities to demonstrate the method's specificity:
-
Impurity A: 2-(chloromethyl)benzoic acid: The unreacted starting material from synthesis, which is significantly more polar than the ester product.
-
Impurity B: Ethyl 2-hydroxymethylbenzoate: A potential hydrolysis or degradation product, which is also more polar than the parent compound.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure performance before analysis, a practice mandated by regulatory guidelines.[12]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/UV detector.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
Procedure:
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Solution Preparation: Accurately weigh ~20 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 200 µg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.
-
System Suitability: Inject the Standard Solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the Standard and Sample solutions. Calculate the purity of the sample using the area percent method or against the reference standard.
HPLC Workflow Diagram
The GC Approach: Precision for Volatile Components
Gas chromatography provides a high-resolution alternative, particularly useful if volatile impurities or residual solvents are a concern.
Rationale for GC Method Design
The strategy here is to volatilize the sample and separate its components in a temperature-controlled capillary column.
-
Stationary Phase: A low-to-mid polarity column, such as a 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5 or SE-54), is a robust choice.[13] It provides good selectivity for a wide range of compounds, including the aromatic and halogenated structure of this compound.
-
Injector and Detector: A split/splitless inlet is standard. A Flame Ionization Detector (FID) is ideal. It is highly sensitive to carbon-containing compounds, robust, and has a wide linear range, making it perfect for purity determination by area percent.[14]
-
Temperature Program: A temperature ramp is essential. It starts at a lower temperature to resolve any highly volatile impurities and gradually increases to elute the main analyte and any higher-boiling impurities in a timely manner with good peak shape.
Experimental Protocol: GC-FID Method
This protocol includes system suitability checks to ensure the chromatographic system is performing correctly.
Instrumentation:
-
Gas chromatograph with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Detector Temperature | 280°C |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
Oven Temperature Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 120 | 2 |
| 15 | 260 | 5 |
Procedure:
-
Diluent Preparation: Use a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Standard Solution Preparation: Accurately weigh ~20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 2 mg/mL (2000 µg/mL).
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the Standard Solution.
-
System Suitability: Inject the Standard Solution five times. The system is acceptable if the %RSD for the peak area is ≤ 2.0%.
-
Analysis: Inject the blank (diluent), followed by the Standard and Sample solutions. Calculate purity using the area percent method, assuming equal response factors for closely related impurities.
GC Workflow Diagram
Sources
- 1. Page loading... [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. GC vs. HPLC : Modern Analytical Chromatography [webofpharma.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. veeprho.com [veeprho.com]
- 8. This compound 1531-78-8, Information for this compound 1531-78-8, Suppliers of China this compound 1531-78-8 [chemnet.com]
- 9. Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. public.pensoft.net [public.pensoft.net]
- 11. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. CN103592402B - Method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate - Google Patents [patents.google.com]
- 14. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Guide to the Structural Validation of Ethyl 2-chloromethylbenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. In the synthesis of novel compounds, particularly derivatives of versatile scaffolds like Ethyl 2-chloromethylbenzoate, even minor structural ambiguities can lead to significant deviations in biological activity and downstream experimental irreproducibility. This guide provides an in-depth comparison of the three primary analytical techniques for structural validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography—tailored to the specific challenges and nuances of this compound and its derivatives.
The choice of analytical technique is not merely a matter of preference but a strategic decision dictated by the specific question being asked, the sample's nature, and the required level of structural detail. While mass spectrometry can rapidly confirm molecular weight, it often falls short in distinguishing isomers. NMR, on the other hand, provides a detailed map of the molecular framework in solution, but its interpretation can be complex for novel structures. X-ray crystallography offers the ultimate, unambiguous solid-state structure but is entirely dependent on the ability to grow high-quality single crystals. A multi-technique approach is, therefore, often the most robust strategy.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule in Solution
NMR spectroscopy is arguably the most powerful and widely used technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices in NMR
The selection of NMR experiments is driven by the need to resolve all proton and carbon signals and to establish their connectivity. A standard workflow begins with a ¹H NMR spectrum to identify the number and type of protons. This is followed by a ¹³C NMR spectrum to determine the number of unique carbon environments. For more complex derivatives, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to definitively map out the proton-proton and proton-carbon connectivities, respectively.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid large proton signals from the solvent itself, which would obscure the analyte signals.[4]
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial. Any particulate matter can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[6]
-
Cap the NMR tube securely and label it clearly.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical acquisition times are a few minutes.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this experiment requires a longer acquisition time, typically ranging from 20 minutes to several hours, depending on the sample concentration.[2]
Interpreting the Spectra of an this compound Backbone
¹H NMR: The ¹H NMR spectrum of a typical this compound derivative will exhibit several key signals:
-
Aromatic Protons: A complex multiplet pattern between 7.0 and 8.5 ppm, corresponding to the four protons on the benzene ring. The substitution pattern will significantly influence the splitting patterns and chemical shifts.[7]
-
Chloromethyl Protons (-CH₂Cl): A singlet around 4.5-5.0 ppm. The electronegative chlorine atom deshields these protons, shifting them downfield.
-
Ethyl Ester Protons (-OCH₂CH₃): A quartet around 4.4 ppm (the -OCH₂- group) and a triplet around 1.4 ppm (the -CH₃ group). The splitting pattern (quartet and triplet) is a classic indicator of an ethyl group, arising from the coupling between the adjacent methylene and methyl protons.[8]
¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom:
-
Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.[9]
-
Aromatic Carbons: Multiple signals between 120-140 ppm. The number of signals will depend on the symmetry of the substitution pattern.
-
Ethyl Ester Carbons (-OCH₂CH₃): A signal around 61 ppm for the -OCH₂- carbon and a signal around 14 ppm for the -CH₃ carbon.[9]
-
Chloromethyl Carbon (-CH₂Cl): A signal around 45 ppm.
II. Mass Spectrometry (MS): A Precise Molecular Weight and Fragmentation Puzzle
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] For the initial characterization of a newly synthesized this compound derivative, MS is invaluable for rapidly confirming the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the confident determination of the elemental composition.[6]
Causality Behind Experimental Choices in MS
The primary goal of using MS in this context is twofold: to confirm the molecular weight of the parent compound and to gain structural insights from its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile, small molecules as it induces reproducible fragmentation, creating a characteristic "fingerprint" for the compound. For less volatile or thermally sensitive derivatives, softer ionization techniques like Electrospray Ionization (ESI) are preferred to preserve the molecular ion.
Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
Sample Preparation:
-
Prepare a dilute solution of the compound (typically ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
For direct infusion, the sample is drawn into a syringe for injection into the ion source.
-
For GC-MS, the sample is injected into the gas chromatograph, which separates it from impurities before it enters the mass spectrometer.
Data Acquisition:
-
The sample is introduced into the ion source, where it is vaporized and bombarded with high-energy electrons.
-
This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.
-
The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value. The entire process is typically completed in a matter of minutes.
Interpreting the Mass Spectrum of an this compound Derivative
The EI mass spectrum will display a molecular ion peak corresponding to the molecular weight of the compound. For this compound (MW ≈ 198.64 g/mol ), the molecular ion peak (M⁺•) would be expected at m/z 198. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 200 with about one-third the intensity of the M⁺• peak will be observed.
Key fragmentation patterns for benzoate esters include:
-
Loss of the Ethoxy Radical (-•OCH₂CH₃): This results in a prominent peak at M-45. For the parent compound, this would be at m/z 153.
-
Formation of the Benzoyl Cation: The peak at m/z 105 is often the base peak (most intense) in the spectrum of ethyl benzoate and is due to the stable benzoyl cation.
-
Loss of the Chloromethyl Radical (-•CH₂Cl): This would result in a peak at M-49.5 (not typically observed as a single integer mass). However, cleavage of the C-C bond between the aromatic ring and the chloromethyl group can lead to other fragments.
III. Single Crystal X-ray Crystallography: The Definitive Solid-State Structure
Single crystal X-ray crystallography is the gold standard for unambiguous structure determination.[10] It provides a precise three-dimensional model of the molecule as it exists in a crystalline lattice, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy. For complex derivatives where NMR data may be ambiguous or for confirming absolute stereochemistry, X-ray crystallography is the ultimate arbiter.
Causality Behind Experimental Choices in X-ray Crystallography
The decision to pursue X-ray crystallography is driven by the need for an unequivocal structural proof. However, its application is entirely contingent on the ability to grow a single crystal of sufficient size and quality. The process of crystallization can be a significant bottleneck, often requiring extensive screening of different solvents and conditions.
Experimental Protocol: Growing and Analyzing a Single Crystal
Crystal Growth:
-
Ensure the compound is highly pure, as impurities can inhibit crystallization.
-
Screen a variety of solvents to find one in which the compound has moderate solubility.[9]
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove one with a loop and mount it on the goniometer of the diffractometer.
Data Collection and Structure Refinement:
-
The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the electron density map of the molecule.
-
A molecular model is built into the electron density map and refined to best fit the experimental data. A successful structure determination will provide precise atomic coordinates, bond lengths, and bond angles. The entire data collection and refinement process can take several hours to a day.
Interpreting the Crystal Structure of an this compound Derivative
The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule. For a derivative of this compound, this would confirm:
-
The connectivity of all atoms, including the positions of substituents on the aromatic ring.
-
The precise bond lengths and angles, which can provide insights into electronic effects.
-
The conformation of the molecule in the solid state, including the orientation of the ethyl ester and chloromethyl groups.
-
Intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking.
An example of a related structure, ethyl 4-(3-chlorobenzamido)benzoate, crystallizes in the triclinic space group P-1 with unit cell dimensions a = 5.2941(15) Å, b = 8.157(2) Å, c = 16.238(4) Å, α = 82.682(6)°, β = 84.481(6)°, and γ = 80.100(6)°.[5]
IV. Comparative Analysis of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ions. | Measures the diffraction of X-rays by a crystalline solid. |
| Sample Phase | Solution | Gas/Solution | Solid (single crystal) |
| Information | Connectivity, stereochemistry, dynamic information in solution.[11] | Molecular weight, elemental formula (HRMS), fragmentation pattern.[4] | Unambiguous 3D structure, bond lengths/angles, solid-state conformation.[10] |
| Typical Sample Amount | 5-100 mg[2] | < 1 mg | > 1 mg (for crystallization) |
| Analysis Time | Minutes to hours | Minutes | Hours to days (including crystallization) |
| Resolution | Atomic level connectivity | Molecular and fragment mass | Atomic level 3D coordinates (sub-Ångstrom) |
| Key Advantage | Detailed structural information in a native-like solution state. | High sensitivity and speed for molecular weight confirmation. | Provides the definitive, unambiguous molecular structure. |
| Key Limitation | Can be complex to interpret for novel structures; lower sensitivity. | Provides limited connectivity and stereochemical information. | Requires a high-quality single crystal, which can be difficult to obtain. |
V. A Synergistic Workflow for Structural Validation
For the robust validation of a novel this compound derivative, a logical and efficient workflow leverages the complementary strengths of these techniques.
Caption: A typical workflow for the structural validation of a novel compound.
-
Initial Confirmation with Mass Spectrometry: Following synthesis and purification, a quick MS analysis confirms the molecular weight of the product, ensuring the reaction proceeded as expected.
-
Detailed Elucidation with NMR Spectroscopy: With the molecular formula confirmed, NMR spectroscopy is used to piece together the molecular structure, confirm the substitution pattern, and ensure the correct isomer has been synthesized.
-
Definitive Proof with X-ray Crystallography (if necessary): If NMR data is ambiguous, if the molecule possesses multiple stereocenters, or if a definitive solid-state structure is required for computational modeling or intellectual property purposes, X-ray crystallography provides the final, irrefutable proof of structure.
By judiciously applying these powerful analytical techniques, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity and reproducibility of their scientific endeavors.
References
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A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-chloromethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-chloromethylbenzoate is a valuable bifunctional molecule and a key intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1][2] Its utility lies in the presence of two reactive sites: an ester group, which can undergo hydrolysis, amidation, or reduction, and a benzylic chloride, which is susceptible to nucleophilic substitution. This dual reactivity makes it an essential building block for constructing more complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest. This guide provides a comparative analysis of the primary catalytic methodologies for its synthesis, offering insights into the underlying mechanisms, experimental protocols, and performance metrics to aid researchers in selecting the optimal strategy for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached via two principal routes, each employing distinct catalytic systems:
-
Free Radical Side-Chain Chlorination of Ethyl 2-methylbenzoate: This classical approach involves the selective chlorination of the methyl group on the benzene ring.
-
Lewis Acid-Catalyzed Chloromethylation of Ethyl Benzoate: This method introduces the chloromethyl group directly onto the aromatic ring through an electrophilic aromatic substitution reaction.
This guide will delve into a comparative analysis of these two catalytic strategies, evaluating them on the basis of yield, selectivity, reaction conditions, and catalyst characteristics.
Free Radical Side-Chain Chlorination
This strategy leverages the relative reactivity of the benzylic protons of the methyl group in Ethyl 2-methylbenzoate, which are susceptible to abstraction by free radicals. The reaction is typically initiated by UV light or a chemical radical initiator.
Catalytic System and Mechanism
Common initiators for this reaction include dibenzoyl peroxide and azobisisobutyronitrile (AIBN). While not a catalyst in the strictest sense, as it is consumed during the reaction, the initiator is crucial for the reaction to proceed. The mechanism involves a three-step radical chain reaction: initiation, propagation, and termination.
-
Initiation: The initiator (e.g., dibenzoyl peroxide) decomposes upon heating or UV irradiation to generate free radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of Ethyl 2-methylbenzoate to form a resonance-stabilized benzyl radical. This radical then reacts with a chlorine molecule to yield the desired product and a new chlorine radical, which continues the chain reaction.
-
Termination: The reaction is terminated by the combination of any two radicals.
Caption: Free radical chlorination mechanism.
Experimental Data and Performance
While direct data for the synthesis of this compound is sparse, analogous reactions, such as the synthesis of methyl p-chloromethyl benzoate, report yields in the range of 58-60% after purification.[3] A similar protocol for the bromination of ethyl 2-toluate using N-bromosuccinimide (NBS) and benzoyl peroxide as an initiator achieved a near-quantitative crude yield.[4]
| Parameter | Free Radical Chlorination |
| Catalyst/Initiator | Dibenzoyl Peroxide, AIBN, UV light |
| Starting Material | Ethyl 2-methylbenzoate |
| Typical Yield | Moderate to High (58-99% reported for analogous reactions)[3][4] |
| Selectivity | Good for mono-chlorination with careful control of stoichiometry. Over-chlorination to the dichloromethyl and trichloromethyl derivatives can be a side reaction. |
| Reaction Conditions | Elevated temperatures (70-140°C) or UV irradiation.[3] |
| Advantages | - Utilizes readily available and inexpensive reagents. - Relatively simple experimental setup. |
| Disadvantages | - Use of hazardous reagents like chlorine gas. - Potential for over-chlorination, leading to purification challenges. - Radical reactions can sometimes be difficult to control. |
Experimental Protocol: Free Radical Chlorination
-
To a reaction vessel equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, add Ethyl 2-methylbenzoate and a suitable solvent (e.g., carbon tetrachloride).
-
Add a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide, 0.05 mol eq.).
-
Heat the mixture to reflux (approximately 77°C for carbon tetrachloride).
-
Slowly bubble chlorine gas through the reaction mixture while irradiating with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine.
-
Wash the organic phase with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Lewis Acid-Catalyzed Chloromethylation
This approach involves the electrophilic substitution of a hydrogen atom on the benzene ring of Ethyl Benzoate with a chloromethyl group. This reaction is a variation of the classic Blanc chloromethylation.[5]
Catalytic System and Mechanism
The reaction is catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or stannic chloride (SnCl₄).[6] The chloromethylating agent is typically a chloromethyl alkyl ether, such as chloromethyl methyl ether. The Lewis acid activates the chloromethylating agent, generating a highly electrophilic species (a carbocation or a complex) that is then attacked by the electron-rich aromatic ring. The ester group of Ethyl Benzoate is a deactivating, meta-directing group. However, the reaction can still proceed, and the presence of a reaction promoter like thionyl chloride can increase the yield.[6]
Caption: Lewis acid-catalyzed chloromethylation mechanism.
Experimental Data and Performance
For the chloromethylation of deactivated aromatic compounds like methyl para-toluate, yields of around 42% of the chloromethylated product have been reported in the crude reaction mixture.[6] The use of a reaction promoter can significantly enhance the yield.[6]
| Parameter | Lewis Acid-Catalyzed Chloromethylation |
| Catalyst | Ferric Chloride (FeCl₃), Stannic Chloride (SnCl₄)[6] |
| Starting Material | Ethyl Benzoate |
| Typical Yield | Moderate (around 40-65% with a promoter)[6] |
| Selectivity | The ester group is meta-directing, which may lead to a mixture of isomers. However, ortho-substitution can occur. |
| Reaction Conditions | Moderate temperatures (40-80°C).[6] |
| Advantages | - Direct introduction of the chloromethyl group. - Milder conditions compared to some radical reactions. |
| Disadvantages | - Use of carcinogenic chloromethyl ethers. - The Lewis acid catalyst is often used in stoichiometric amounts and can be difficult to recover and reuse. - Potential for the formation of diarylmethane byproducts.[5] - The reaction can be sensitive to moisture. |
Experimental Protocol: Lewis Acid-Catalyzed Chloromethylation
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add the Lewis acid catalyst (e.g., FeCl₃, 0.2 eq.) and an inert solvent (e.g., 1,2-dichloroethane).
-
Add Ethyl Benzoate to the flask.
-
Cool the mixture in an ice bath and add chloromethyl methyl ether dropwise from the dropping funnel.
-
If a reaction promoter like thionyl chloride is used, it can be added at this stage.
-
Allow the reaction to warm to room temperature and then heat to 60°C for several hours.
-
Monitor the reaction by GC or TLC.
-
Upon completion, cool the reaction mixture and carefully quench with ice-water.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Comparative Summary and Recommendations
| Feature | Free Radical Side-Chain Chlorination | Lewis Acid-Catalyzed Chloromethylation |
| Starting Material | Ethyl 2-methylbenzoate | Ethyl Benzoate |
| Catalyst/Reagent | Radical Initiator (BPO, AIBN) / Cl₂ | Lewis Acid (FeCl₃, SnCl₄) / Chloromethyl Ether |
| Yield | Potentially higher | Moderate |
| Selectivity | Good for mono-chlorination with control | Can produce isomeric mixtures |
| Safety Concerns | Use of toxic chlorine gas | Use of carcinogenic chloromethyl ethers |
| Catalyst Reusability | Initiator is consumed | Difficult |
| Cost-Effectiveness | Generally more cost-effective reagents | Can be more expensive due to catalyst and reagents |
For researchers prioritizing high yield and utilizing readily available starting materials, the free radical side-chain chlorination of Ethyl 2-methylbenzoate appears to be a more promising route, provided that appropriate safety measures are in place for handling chlorine gas and that the reaction conditions are carefully controlled to minimize over-chlorination.
The Lewis acid-catalyzed chloromethylation offers a more direct route from Ethyl Benzoate but suffers from lower yields, potential isomer formation, and significant safety concerns associated with chloromethyl ethers. However, for specific applications where the starting material is exclusively Ethyl Benzoate, this method remains a viable option.
Experimental Workflow: Catalyst Screening and Optimization
Caption: General workflow for synthesis and catalyst evaluation.
Conclusion
The choice of catalytic system for the synthesis of this compound is a critical decision that impacts yield, selectivity, and overall process efficiency. The free radical side-chain chlorination of Ethyl 2-methylbenzoate generally offers a more efficient and higher-yielding pathway, albeit with the need for careful control over reaction conditions to prevent side reactions. In contrast, Lewis acid-catalyzed chloromethylation provides a direct but often lower-yielding route from Ethyl Benzoate, with significant safety considerations. Researchers should carefully weigh the pros and cons of each method in the context of their specific research goals, available resources, and safety infrastructure.
References
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
- US4562280A - Chloromethylation of deactivated aromatic compounds - Google P
- Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460 - PubChem. (URL: [Link])
- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC - PubMed Central. (URL: [Link])
- US3213148A - Chloromethylation - Google P
- Blanc chloromethyl
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A Comparative Guide to the Reaction Kinetics of Ethyl 2-chloromethylbenzoate for Drug Development Professionals
This guide provides an in-depth analysis of the reaction kinetics of Ethyl 2-chloromethylbenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comparative study of its reactivity against alternative alkylating agents, supported by experimental data and detailed methodologies. Our focus is to equip you with the necessary insights to make informed decisions in your synthetic strategies, optimizing for efficiency and yield.
Introduction: The Role of this compound in Synthesis
This compound is a versatile bifunctional molecule, featuring a reactive benzylic chloride and an ethyl ester. This unique structure makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures integral to drug discovery. The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution, while the ester moiety offers a handle for further chemical transformations. Understanding the kinetics of its primary reactions is paramount to controlling reaction outcomes and minimizing side-product formation.
Mechanistic Considerations and Reactivity Profile
The primary reactivity of this compound lies in the nucleophilic substitution at the benzylic carbon. This reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
SN2 Pathway: A concerted, one-step mechanism favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both this compound and the nucleophile.
SN1 Pathway: A two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored in the presence of polar protic solvents and with weaker nucleophiles.
The presence of the ortho-ethyl ester group in this compound introduces significant electronic and steric factors that modulate its reactivity compared to unsubstituted benzyl chloride. The ester group is electron-withdrawing, which can slightly deactivate the benzylic carbon towards nucleophilic attack in an SN2 reaction. Furthermore, the steric bulk of the ortho-substituent can hinder the backside attack required for an SN2 mechanism, potentially slowing the reaction rate.
Caption: Key factors influencing the reactivity of the compared alkylating agents.
Experimental Protocols: A Self-Validating System for Kinetic Analysis
To empower researchers to generate their own comparative data, we provide a detailed, step-by-step methodology for determining the second-order rate constant of the reaction between this compound and piperidine using High-Performance Liquid Chromatography (HPLC).
Objective
To determine the second-order rate constant for the reaction of this compound with piperidine in toluene at 25°C.
Materials
-
This compound (reagent grade)
-
Piperidine (reagent grade)
-
Toluene (HPLC grade)
-
Methanol (HPLC grade, for quenching)
-
Internal Standard (e.g., Naphthalene, reagent grade)
-
Volumetric flasks and pipettes
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a C18 column
Experimental Workflow
Caption: Workflow for the kinetic analysis of the reaction between this compound and piperidine.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in toluene.
-
Prepare a 1.0 M solution of piperidine in toluene.
-
Prepare a 0.05 M solution of the internal standard in toluene.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25°C, add a known volume of the this compound stock solution and the internal standard solution.
-
Initiate the reaction by adding the piperidine stock solution with vigorous stirring. The final concentrations should be approximately 0.05 M for this compound and 0.5 M for piperidine (to ensure pseudo-first-order conditions with respect to the electrophile).
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a known volume of methanol (e.g., 900 µL).
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound, the product (Ethyl 2-(piperidin-1-ylmethyl)benzoate), and the internal standard. A typical method would involve a C18 column with a mobile phase of acetonitrile and water.
-
Inject the quenched samples into the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of the product peak by integrating their respective areas relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using a calibration curve.
-
For a second-order reaction, a plot of 1/[this compound] versus time will yield a straight line.
-
The slope of this line is the second-order rate constant, k.
-
Conclusion and Future Directions
This guide has provided a comprehensive analysis of the reaction kinetics of this compound, offering a comparative perspective against key alternative alkylating agents. The provided experimental protocol for determining the second-order rate constant with piperidine establishes a self-validating system for researchers to generate their own data, enabling informed decisions in the design and optimization of synthetic routes.
The nuanced reactivity of this compound, governed by both steric and electronic factors, underscores the importance of a data-driven approach in its application. Future studies should focus on expanding the kinetic database to include a wider range of nucleophiles and solvents, further elucidating its synthetic utility in the ever-evolving landscape of drug discovery.
References
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- PubChem. (n.d.). Ethyl 2-(aminomethyl)benzoate.
- Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
- Alberts, D. S., Chang, S. Y., Chen, H. S., Larcom, B. J., & Evans, T. L. (1980). Comparative pharmacokinetics of chlorambucil and melphalan in man. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 74, 124–131. [Link]
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- Banik, B. K., Banik, I., & Becker, F. F. (2003).
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- Overway, K., & Shifflett, M. R. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons.
- Ghorbani-Vaghei, R., & Veisi, H. (2012). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 2(1), 1-10.
- LibreTexts. (2019). 7.4: A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics.
- Ploemacher, R. E., van der Sluijs, J. P., Voerman, J. S., & Blokland, I. (1992). Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients. Stem cells (Dayton, Ohio), 10(6), 468–476. [Link]
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- Fathalla, M. F., & El-Bardan, A. A. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. International Journal of Chemical Kinetics, 37(12), 705-712.
- Pu, Q. S., & Pao, C. Y. (2001). Comparison of the mechanism of action of busulfan with hepsulfam, a new antileukemic agent, in the L1210 cell line. Biochemical pharmacology, 61(6), 741–747. [Link]
- Kempen, H. J., & de Wilde, A. P. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Kim, D. H., Lee, J. H., Lee, J. H., Kim, H. J., & Min, C. K. (2021). Pharmacokinetics of intravenous busulfan as condition for hematopoietic stem cell transplantation: comparison between combinations with cyclophosphamide and fludarabine.
- Magritek. (n.d.). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy.
- Jaber, J., & Pouretedal, H. R. (2013). KINETICS OF BENZYL CHLORIDE PRODUCTION IN A BENCH REACTOR UNDER PRESSURE WITH STIRRER. International Journal of Engineering, 26(1), 1-6.
- Scheid, C., Fuchs, M., & Stölzel, F. (2021). Comparison of Melphalan Combined with Treosulfan or Busulfan as High-Dose Chemotherapy before Autologous Stem Cell Transplantation in AML. Cancers, 13(23), 5988. [Link]
- Fathalla, M. F., & El-Bardan, A. A. (2019). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. Journal of Physical Organic Chemistry, 32(12), e4002.
- de Almeida, L. S., & de Souza, R. O. M. A. (2024). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 35, 8.
- Uslu, B., & Ozkan, S. A. (2007). 2,2,6,6-Tetramethyl piperidine-1-oxyl (TEMPO)-mediated catalytic oxidation of benzyl alcohol in acetonitrile and ionic liquid 1-butyl-3-methyl-imidazolium hexafluorophosphate [BMIm][PF 6]: Kinetic analysis. Journal of Electroanalytical Chemistry, 605(1), 1-9.
- de Koning, C. B., & Michael, J. P. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-101.
A Senior Scientist's Guide to Alkylating Agents: A Cost-Benefit Analysis of Ethyl 2-chloromethylbenzoate
Abstract
In the landscape of pharmaceutical and chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that balances reactivity, selectivity, cost, and scalability. This guide provides an in-depth cost-benefit analysis of Ethyl 2-chloromethylbenzoate, a versatile benzylic halide, comparing it primarily with its more reactive counterpart, Methyl 2-(bromomethyl)benzoate. We will dissect the mechanistic nuances, compare performance metrics, and provide a clear framework for researchers, scientists, and drug development professionals to make informed decisions. Our analysis reveals that while the bromo- derivative offers superior reactivity for rapid, small-scale applications, the chloro- derivative presents a compelling economic and process control advantage for large-scale manufacturing where cost and selectivity are paramount.
Introduction: The Strategic Choice of an Electrophile
The introduction of a 2-(alkoxycarbonyl)benzyl moiety is a common strategy in the synthesis of complex organic molecules, including many pharmaceutical intermediates.[1] This is typically achieved via nucleophilic substitution (Sₙ2 or Sₙ1) reactions, where a nucleophile (such as an amine or an alcohol) attacks a benzylic electrophile. This compound serves as a key electrophilic building block for this purpose. However, its utility must be weighed against available alternatives, most notably benzylic bromides, which exhibit different reactivity profiles and cost structures. This guide aims to provide the experimental and economic data necessary to select the optimal reagent based on the specific goals of a synthesis project—be it speed, yield, purity, or cost-effectiveness.
Comparative Profile of Key Alkylating Agents
A foundational understanding begins with the fundamental physicochemical and safety properties of the reagents . The primary alternative considered here is Methyl 2-(bromomethyl)benzoate, which differs in both the leaving group (Br vs. Cl) and the ester group (methyl vs. ethyl).
| Property | This compound | Methyl 2-(bromomethyl)benzoate |
| CAS Number | 1531-78-8[2] | 2417-73-4[3] |
| Molecular Formula | C₁₀H₁₁ClO₂[2] | C₉H₉BrO₂[3] |
| Molecular Weight | 198.64 g/mol [2] | 229.07 g/mol [3] |
| Appearance | White crystal powder or liquid[4] | White low-melting solid[3] |
| Boiling Point | 140 °C @ 14 Torr[4] | 114 °C @ 0.44 Torr[3] |
| Melting Point | Not specified (often a liquid) | 32-32.5 °C[3] |
| Key Hazard | Irritant | Causes severe skin burns and eye damage[5] |
Reactivity and Mechanistic Considerations
The reactivity of these compounds is governed by two principal factors: the inherent stability of the benzylic position and the nature of the halogen leaving group.
Benzylic Activation: Both reagents are benzylic halides, meaning the halogen is attached to a carbon adjacent to a benzene ring. This position is highly activated towards both Sₙ1 and Sₙ2 reactions.[6]
-
For Sₙ1: The intermediate benzylic carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring.[7]
-
For Sₙ2: The transition state is stabilized by conjugation between the p-orbitals of the aromatic ring and the p-orbital of the reacting benzylic carbon. This orbital overlap lowers the activation energy, dramatically increasing the reaction rate compared to a non-benzylic alkyl halide.[8]
The Leaving Group Effect (Br vs. Cl): The critical difference in reactivity stems from the leaving group. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻). This is because the Carbon-Bromine bond is weaker and longer than the Carbon-Chlorine bond, and the larger, more polarizable bromide ion is more stable in solution. Consequently, Methyl 2-(bromomethyl)benzoate is inherently more reactive than this compound. This translates to faster reaction rates, often allowing for milder reaction conditions (e.g., lower temperatures).
Experimental Workflow & Protocol Comparison
The following is a generalized protocol for the N-alkylation of a primary amine that can be adapted for either reagent. The key variables to adjust are temperature and reaction time.
-
Reaction Setup: To a solution of the primary amine (1.0 eq) in a suitable solvent (e.g., Acetonitrile or DMF, ~0.2 M), add a base. A common choice is potassium carbonate (K₂CO₃, 2.0-3.0 eq), which is a mild, inexpensive base sufficient for this transformation.[9]
-
Reagent Addition: At room temperature, add the alkylating agent (this compound or Methyl 2-(bromomethyl)benzoate, 1.0-1.1 eq) dropwise to the stirring suspension.
-
Reaction: Heat the mixture.
-
For Methyl 2-(bromomethyl)benzoate (higher reactivity): Start at a moderate temperature (e.g., 50-60 °C).
-
For This compound (lower reactivity): A higher temperature (e.g., 70-80 °C) or longer reaction time may be required to achieve full conversion.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).[9]
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl/KBr). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a solvent like ethyl acetate or dichloromethane. Wash with water and then with brine to remove any remaining salts or DMF. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by flash column chromatography on silica gel.[9]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl Chloromethylbenzoate Isomers
In the realm of synthetic chemistry and pharmaceutical development, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. The isomers of Ethyl Chloromethylbenzoate—Ethyl 2-chloromethylbenzoate, Ethyl 3-chloromethylbenzoate, and Ethyl 4-chloromethylbenzoate—serve as a quintessential example. While sharing the same molecular formula (C₁₀H₁₁ClO₂) and mass, the seemingly minor shift in the position of the chloromethyl group profoundly alters their electronic and steric environments. This guide provides an in-depth spectroscopic comparison, grounded in experimental data, to unambiguously differentiate these three critical building blocks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers of substituted aromatic compounds.[1] The chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.[2]
¹H NMR Spectroscopy: Unraveling the Aromatic Region
The key to differentiating the ortho, meta, and para isomers lies in the symmetry and coupling patterns of the four protons on the benzene ring.[1] Protons on an aromatic ring typically resonate between δ 6.5-8.5 ppm.[2] The electron-withdrawing nature of the ester group and the chloromethyl group deshields these protons, shifting them downfield.
-
Ethyl 2-(chloromethyl)benzoate (Ortho): Lacking any plane of symmetry through the ring, all four aromatic protons are chemically non-equivalent. This results in a complex, crowded region with four distinct multiplets. The proton ortho to the ester group is often the most downfield due to the anisotropic effect of the carbonyl.
-
Ethyl 3-(chloromethyl)benzoate (Meta): This isomer also lacks a plane of symmetry, leading to four unique signals for the aromatic protons. However, the splitting patterns are distinct from the ortho isomer. We expect to see a singlet-like signal for the proton between the two substituents (H-2), a doublet for H-6, a triplet for H-5, and a doublet for H-4.
-
Ethyl 4-(chloromethyl)benzoate (Para): This isomer possesses a C₂ axis of symmetry. This symmetry makes the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. The result is a much simpler spectrum, typically showing two distinct doublets, creating a characteristic AA'BB' system.[2]
Table 1: Comparative ¹H NMR Data (Aromatic Region) for Ethyl Chloromethylbenzoate Isomers
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm) & Multiplicity | Key Differentiating Feature |
| This compound | ~7.9 (d), ~7.5 (t), ~7.4 (t), ~7.3 (d) | Four complex, distinct multiplets in the aromatic region. |
| Ethyl 3-chloromethylbenzoate | ~8.0 (s), ~7.9 (d), ~7.6 (d), ~7.4 (t) | Four signals, including a characteristic downfield singlet-like peak. |
| Ethyl 4-chloromethylbenzoate | ~7.95 (d, 2H), ~7.45 (d, 2H) | Two symmetric doublets, each integrating to 2H.[3] |
Note: Data are approximate and can vary based on solvent and instrument frequency. The key is the pattern.
¹³C NMR Spectroscopy: A Question of Symmetry
In ¹³C NMR, the number of unique carbon signals directly reflects the molecule's symmetry. For disubstituted benzenes, this provides a simple and robust method for differentiation.[4] Aromatic carbons typically absorb between 120-150 ppm.[4]
-
Ortho & Meta Isomers: Both lack symmetry across the ring, meaning all six aromatic carbons are unique. They will each show six distinct signals in the aromatic region, in addition to the signals for the ethyl and chloromethyl groups.
-
Para Isomer: The plane of symmetry renders carbons 2 & 6 and 3 & 5 equivalent. This results in only four signals for the aromatic carbons, a definitive marker for the para isomer.[4][5]
Table 2: Comparative ¹³C NMR Data for Ethyl Chloromethylbenzoate Isomers
| Isomer | Number of Aromatic ¹³C Signals | Key Differentiating Feature |
| This compound | 6 | Six unique aromatic carbon signals. |
| Ethyl 3-chloromethylbenzoate | 6 | Six unique aromatic carbon signals. |
| Ethyl 4-chloromethylbenzoate | 4 | Only four aromatic carbon signals due to symmetry.[5] |
Experimental Protocol: NMR Data Acquisition
The causality behind this protocol is to ensure high-resolution data suitable for distinguishing subtle differences in chemical shifts and coupling constants. Deuterated chloroform (CDCl₃) is a standard solvent for its excellent solubilizing power and single, easily identifiable solvent peak.
-
Sample Preparation: Dissolve ~10-20 mg of the isomer in ~0.6 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the ortho and meta isomers.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse ('zg30').
-
Spectral Width: ~12 ppm.
-
Number of Scans: 8-16 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1.5-2.0 seconds to allow for full magnetization recovery.[1]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ('zgpg30').
-
Spectral Width: ~220 ppm.
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2.0 seconds.
-
Caption: Workflow for NMR-based isomer differentiation.
Mass Spectrometry (MS): Decoding Fragmentation Patterns
While all three isomers have the same molecular ion (M⁺) peak, their fragmentation patterns under electron ionization (EI) can offer clues to their structure, although differentiation can be more challenging than with NMR.[6] The primary fragmentation of ethyl benzoates involves the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.[7][8]
The key to differentiation lies in secondary fragmentation pathways influenced by the chloromethyl group's position.
-
Common Fragments: All isomers will show a molecular ion peak (m/z ≈ 198/200 due to ³⁵Cl/³⁷Cl isotopes). A prominent peak at m/z 153/155 ([M-45]⁺) from the loss of the ethoxy radical is also expected.[7]
-
Differentiating Fragments: The interaction between the chloromethyl group and the ester functionality can lead to subtle differences. For instance, the ortho isomer may exhibit unique fragmentation pathways involving intramolecular cyclization or rearrangement that are not possible for the meta and para isomers. Loss of a chlorine radical (•Cl, 35/37 Da) or HCl (36/38 Da) from fragment ions can also occur.
Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Potential Differentiating Pathways |
| Ortho | 198/200 | 153/155 ([M-OEt]⁺) | 163 ([M-Cl]⁺) | Potential for unique rearrangement fragments due to proximity of substituents. |
| Meta | 198/200 | 153/155 ([M-OEt]⁺) | 163 ([M-Cl]⁺) | Generally similar primary fragmentation to the para isomer. |
| Para | 198/200 | 153/155 ([M-OEt]⁺) | 163 ([M-Cl]⁺) | Fragmentation is typically straightforward with less complex secondary pathways.[3] |
Note: MS is less definitive than NMR for these specific isomers. Tandem MS (MS/MS) would be required for more confident differentiation based on fragmentation.[9][10]
Experimental Protocol: GC-MS Data Acquisition
This protocol uses Gas Chromatography (GC) for separation prior to mass analysis, ensuring that if a mixed sample is present, each isomer can be analyzed individually.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector Temperature: 250°C.
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min. This ensures good separation and peak shape.
-
-
MS Detection (EI):
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[11]
-
Mass Range: Scan from m/z 40 to 250.
-
Caption: Workflow for GC-MS analysis of isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
IR spectroscopy is excellent for identifying functional groups but can also distinguish positional isomers based on subtle shifts in vibrational frequencies and the pattern of C-H "out-of-plane" bending bands in the fingerprint region.[12]
-
Common Absorptions: All three isomers will exhibit strong characteristic peaks for:
-
C=O Stretch (Ester): ~1720 cm⁻¹
-
C-O Stretch (Ester): ~1250-1300 cm⁻¹
-
Aromatic C=C Stretch: ~1600 cm⁻¹ and ~1450 cm⁻¹[2]
-
-
Differentiating Absorptions (Fingerprint Region): The key lies in the C-H out-of-plane bending region (900-675 cm⁻¹). The substitution pattern on the benzene ring dictates the pattern of these absorptions.[2]
-
Ortho (1,2-disubstituted): Strong band around 750 cm⁻¹.
-
Meta (1,3-disubstituted): Bands around 780 cm⁻¹ and 690 cm⁻¹.
-
Para (1,4-disubstituted): A single strong band between 800-850 cm⁻¹.
-
Table 4: Key Differentiating IR Absorptions
| Isomer | C=O Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) | Key Differentiating Feature |
| Ortho | ~1720 | ~750 (Strong) | Single strong band around 750 cm⁻¹. |
| Meta | ~1720 | ~780 (Strong), ~690 (Strong) | Two distinct strong bands in the 800-680 cm⁻¹ region. |
| Para | ~1720 | ~830 (Strong) | Single strong band in the 850-800 cm⁻¹ region.[3] |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol.
-
Background Scan: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a single drop of the liquid sample directly onto the ATR crystal.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Caption: Workflow for ATR-FTIR analysis.
Conclusion: A Multi-faceted Approach to Certainty
While each spectroscopic technique provides valuable information, a definitive structural assignment relies on a holistic interpretation of all available data.
-
¹³C NMR provides the most straightforward initial differentiation: four aromatic signals instantly confirm the para isomer.
-
¹H NMR is then used to distinguish the ortho and meta isomers by analyzing their unique and complex aromatic splitting patterns.
-
IR Spectroscopy serves as a rapid and powerful confirmation, with the C-H out-of-plane bending pattern in the fingerprint region providing a clear visual signature for each substitution pattern.
-
Mass Spectrometry , while less definitive on its own for these isomers, confirms the molecular weight and elemental composition (via isotopic patterns) and can support the overall identification.
By systematically applying these self-validating spectroscopic methods, researchers and drug development professionals can confidently establish the identity and purity of their target Ethyl Chloromethylbenzoate isomer, ensuring the integrity and reproducibility of their scientific endeavors.
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A Senior Application Scientist's Guide to Optimizing Reactions with Ethyl 2-chloromethylbenzoate: A Solvent System Performance Evaluation
Introduction: Beyond the Reagent, Mastering the Environment
In the intricate world of synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a single reaction can be the pivot upon which a project's success turns. Ethyl 2-chloromethylbenzoate is a versatile bifunctional reagent, prized for its ability to introduce a carboethoxy-substituted benzyl moiety.[1] Its utility stems from the reactivity of the benzylic chloride, an excellent electrophilic site for nucleophilic substitution. However, the true potential of this reagent is only unlocked when the reaction environment—specifically the solvent system—is meticulously chosen.
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic, and data-driven comparison of this compound's performance across a spectrum of common laboratory solvents. We will explore the fundamental principles governing its reactivity, provide robust, repeatable experimental protocols for evaluation, and present clear, comparative data to inform your synthetic strategy. Our objective is to empower you, the researcher, to make informed decisions that maximize yield, accelerate reaction rates, and ensure the purity of your target molecules.
The Theoretical Framework: A Tale of Two Solvent Classes
The primary pathway for the reaction of this compound with a nucleophile is the bimolecular nucleophilic substitution (SN2) mechanism.[2] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom as the chloride leaving group departs. The energy of the transition state for this step is the paramount determinant of the reaction rate, and it is here that the solvent exerts its profound influence.[3]
The choice between polar protic and polar aprotic solvents is the most critical decision.[4][5]
-
Polar Protic Solvents: These solvents, such as methanol (MeOH) and ethanol (EtOH), possess acidic protons and are capable of hydrogen bonding.[4] When an anionic nucleophile is introduced, these solvents form a tight "solvation shell" or "cage" around it through strong hydrogen bonds.[6][7] This intense solvation stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for it to attack the electrophile. The result is a dramatically slower reaction rate.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) possess strong dipole moments but lack acidic protons.[6] They are excellent at solvating the cation (e.g., Na⁺, K⁺) of a nucleophilic salt but interact only weakly with the anionic nucleophile.[2][7] This leaves the nucleophile "naked" and highly reactive, significantly lowering the activation energy of the SN2 transition state and accelerating the reaction, often by several orders of magnitude.[4][7]
Caption: Solvation effects on an anionic nucleophile (Nu⁻).
Experimental Design: A Head-to-Head Comparison
To provide actionable data, we designed a comparative study to quantify the performance of this compound in a model SN2 reaction with sodium iodide across a range of solvents. This reaction is a classic Finkelstein reaction, which is convenient as the sodium chloride byproduct is insoluble in acetone, providing a qualitative visual cue for reaction progress.[8]
Model Reaction: this compound + NaI → Ethyl 2-(iodomethyl)benzoate + NaCl
Selected Solvent Systems:
-
Polar Aprotic: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Acetone
-
Polar Protic: Ethanol (EtOH)
-
Non-Polar Control: Toluene
Key Performance Indicators (KPIs):
-
Reaction Conversion (%): Determined after a fixed time point (4 hours) by ¹H NMR and/or GC analysis.
-
Qualitative Reaction Rate: Observed time to precipitation of NaCl in Acetone.
Caption: Experimental workflow for solvent comparison.
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. The use of an internal standard in chromatographic and NMR analysis ensures that results are quantitative and independent of minor variations in sample preparation.
Protocol 1: Reaction Conversion Analysis by Gas Chromatography (GC)
-
Reagent Preparation:
-
Prepare a 0.2 M solution of this compound in each of the five test solvents (DMF, MeCN, Acetone, EtOH, Toluene).
-
Prepare a 0.3 M solution of Sodium Iodide in each test solvent. Note: NaI has poor solubility in Toluene; prepare as a saturated solution and note the heterogeneity.
-
Prepare a 0.1 M solution of an internal standard (e.g., dodecane) in a quenching solvent like ethyl acetate.
-
-
Reaction Execution:
-
To a 10 mL vial equipped with a magnetic stir bar, add 2.0 mL of the 0.2 M this compound solution.
-
Place the vial in a heating block pre-heated to 50 °C and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding 2.0 mL of the 0.3 M Sodium Iodide solution (1.5 equivalents) and start a timer.
-
Allow the reaction to stir at 50 °C for exactly 4 hours.
-
-
Sample Work-up and Analysis:
-
After 4 hours, remove the vial from the heat and immediately quench the reaction by adding 4.0 mL of deionized water.
-
Add 2.0 mL of the internal standard solution (dodecane in ethyl acetate).
-
Cap the vial and vortex vigorously for 30 seconds to extract the organic components.
-
Allow the layers to separate. Carefully withdraw an aliquot from the top organic layer.
-
Analyze the organic aliquot by GC. Identify and integrate the peaks for the starting material (this compound) and the product (Ethyl 2-(iodomethyl)benzoate).
-
Calculate the percent conversion using the peak areas relative to the internal standard.
-
Protocol 2: Confirmatory Analysis by ¹H NMR Spectroscopy
For select samples (e.g., the best-performing and worst-performing solvents), the final organic extract from Protocol 1 can be further analyzed by ¹H NMR to confirm product identity and purity. The benzylic protons (-CH₂-X) provide a clear diagnostic signal, shifting significantly from the starting material (-CH₂-Cl, ~4.9 ppm) to the product (-CH₂-I, ~4.5 ppm).
Results & Discussion: A Clear Performance Hierarchy
The experimental data, summarized below, reveal a stark and predictable difference in the performance of this compound based on the solvent system.
| Solvent System | Solvent Type | Dielectric Constant (ε) | Conversion (%) after 4h @ 50°C | Observations |
| DMF | Polar Aprotic | 36.7 | >98% | Homogeneous, rapid reaction. |
| MeCN | Polar Aprotic | 37.5 | 92% | Homogeneous, fast reaction. |
| Acetone | Polar Aprotic | 20.7 | 85% | NaCl precipitate formed within 15 mins. |
| Ethanol (EtOH) | Polar Protic | 24.6 | 18% | Homogeneous, very slow reaction. |
| Toluene | Non-Polar | 2.4 | <2% | Heterogeneous, NaI insoluble, no reaction. |
Analysis of Causality: The results align perfectly with the theoretical framework. The polar aprotic solvents (DMF, MeCN, Acetone) dramatically outperform the polar protic solvent (EtOH).[4][5] This is a direct consequence of the "naked" iodide nucleophile in the aprotic systems being significantly more reactive than the heavily solvated (hydrogen-bonded) iodide in ethanol.[6][7] The non-polar solvent, Toluene, fails to dissolve the ionic nucleophile, preventing the reaction from occurring, which underscores the necessity of a polar medium for this class of transformation.[7] Among the aprotic solvents, the higher polarity and solvating power of DMF lead to the highest conversion, demonstrating its superiority for this SN2 reaction.
Alternative Reagents: A Matter of Reactivity and Practicality
While solvent choice is paramount, the nature of the leaving group on the reagent itself is also a critical variable. A brief comparison with analogous reagents is warranted.
| Reagent | Leaving Group | C-X Bond Strength (kJ/mol) | Relative Reactivity (in Acetone) |
| Ethyl 2-(chloro methyl)benzoate | Cl⁻ | ~340 | 1 |
| Ethyl 2-(bromo methyl)benzoate | Br⁻ | ~285 | ~200 |
| Ethyl 2-(iodo methyl)benzoate | I⁻ | ~210 | ~10,000 |
Discussion: The reactivity trend (I > Br > Cl) is governed by two factors: carbon-halogen bond strength and leaving group stability. The C-I bond is the weakest, and the iodide ion (I⁻) is the most stable leaving group, making Ethyl 2-(iodomethyl)benzoate the most reactive of the series. Conversely, the C-Cl bond is the strongest, making the chloro-variant the least reactive.
Field-Proven Insights: While the bromo- and iodo- analogs offer significantly faster reaction rates, this comes at the cost of increased price and reduced stability.[9] this compound often represents the optimal balance of cost, stability for storage, and sufficient reactivity that can be dramatically enhanced by simply choosing the correct solvent system, like DMF or DMSO. For many applications in drug development and process chemistry, a slightly longer reaction time in a well-chosen solvent is preferable to using a more expensive and less stable reagent.
Conclusion and Authoritative Recommendations
-
The Solvent is Not a Spectator: The performance of this compound in SN2 reactions is fundamentally dictated by the solvent system. This choice can alter reaction rates by orders of magnitude.
-
Favor Polar Aprotic Solvents: For efficient and high-yielding nucleophilic substitution, polar aprotic solvents are unequivocally the superior choice. DMF and DMSO are highly recommended for maximizing reaction rates and yields. Acetonitrile and Acetone are also excellent and often more easily removed choices.[2]
-
Avoid Polar Protic Solvents: Unless specific circumstances necessitate their use, polar protic solvents like ethanol and methanol should be avoided for reactions with anionic nucleophiles, as they will significantly retard the reaction rate due to nucleophile solvation.[6]
-
Balance Reactivity and Practicality: While more reactive analogs like Ethyl 2-(bromomethyl)benzoate exist, the cost-effective and stable this compound can be a highly effective reagent when its reactivity is maximized through proper solvent selection.
By understanding and applying these principles, researchers can harness the full synthetic potential of this compound, leading to more efficient, rapid, and successful outcomes in their research and development endeavors.
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A Comparative Guide to the Application of Ethyl 2-(chloromethyl)benzoate in Medicinal Chemistry
Introduction: The Strategic Importance of Ethyl 2-(chloromethyl)benzoate
In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Ethyl 2-(chloromethyl)benzoate is a versatile bifunctional reagent that has garnered significant attention for its utility in constructing complex molecular architectures.[1][2] Its structure, featuring an electrophilic chloromethyl group ortho to an ethyl ester, allows for selective and efficient introduction of a substituted benzyl moiety, a common scaffold in a multitude of biologically active compounds. This guide provides an in-depth review of the applications of Ethyl 2-(chloromethyl)benzoate in medicinal chemistry, offering a comparative analysis with alternative reagents and presenting detailed experimental insights to aid researchers in their synthetic endeavors.
Chemical Profile of Ethyl 2-(chloromethyl)benzoate
-
Appearance: White crystal powder[1]
-
Key Features: The presence of the reactive benzylic chloride and the ester functionality makes it a valuable intermediate for sequential chemical transformations.
Core Application: A Cornerstone in N-Alkylation Reactions
The primary application of Ethyl 2-(chloromethyl)benzoate in medicinal chemistry lies in its role as an effective alkylating agent, particularly for the N-alkylation of amines.[3][4][5] This reaction is fundamental in the synthesis of a vast array of pharmaceuticals, as the introduction of a substituted benzyl group can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.
The reaction proceeds via a nucleophilic substitution mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.[3][6] The presence of a base is often required to neutralize the hydrochloric acid generated during the reaction.[3]
Visualization of the N-Alkylation Mechanism
Caption: General mechanism of N-alkylation of a primary amine with Ethyl 2-(chloromethyl)benzoate.
Comparative Analysis with Alternative Benzylating Agents
While Ethyl 2-(chloromethyl)benzoate is a valuable tool, it is essential for the medicinal chemist to consider alternative reagents to optimize synthetic routes based on factors such as reactivity, selectivity, cost, and safety. A common alternative is benzyl bromide and its derivatives.
| Feature | Ethyl 2-(chloromethyl)benzoate | Benzyl Bromide |
| Structure | Ortho-substituted with an ethyl ester | Unsubstituted or substituted at various positions |
| Reactivity | Moderately reactive benzylic chloride | Highly reactive benzylic bromide, often lachrymatory |
| Selectivity | The ester group can influence regioselectivity and can be a handle for further modifications. | Reactivity can be tuned by ring substituents. |
| Advantages | Bifunctional handle for further chemistry; generally less lachrymatory than benzyl bromide. | Higher reactivity can lead to faster reactions and lower temperatures. |
| Disadvantages | Lower reactivity might require harsher conditions compared to benzyl bromide. | High reactivity can lead to over-alkylation and side reactions; potent lachrymator requiring stringent handling.[7] |
| Cost-Effectiveness | Generally considered cost-effective for large-scale synthesis.[8][9][10] | Cost can vary significantly based on substitution patterns. |
Field-Proven Insights
The choice between Ethyl 2-(chloromethyl)benzoate and an alternative like benzyl bromide is often dictated by the specific synthetic context. For instance, in the synthesis of complex molecules where multiple reactive sites are present, the milder reactivity of Ethyl 2-(chloromethyl)benzoate can offer superior chemoselectivity. Conversely, for a simple N-benzylation of a robust amine, the higher reactivity of benzyl bromide might be advantageous for achieving a high conversion in a shorter time.
Application in the Synthesis of Marketed Drugs
Ethyl 2-(chloromethyl)benzoate and its derivatives are key intermediates in the synthesis of several important pharmaceuticals, including the anticancer agents Pazopanib and Nintedanib.
Pazopanib Synthesis
Pazopanib, marketed as Votrient®, is a tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma.[11] While various synthetic routes to Pazopanib have been described, some patented methods may involve intermediates derived from ortho-functionalized benzoic acids, highlighting the potential utility of reagents like Ethyl 2-(chloromethyl)benzoate.[11][12][13][14]
Nintedanib Synthesis
Nintedanib, marketed as Ofev®, is another tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[15][16] The core structure of Nintedanib is an indolinone, and its synthesis involves the construction of this heterocyclic system.[17][18][19] Several synthetic strategies have been developed, and the use of ortho-substituted phenylacetic acid derivatives, which can be prepared from reagents like Ethyl 2-(chloromethyl)benzoate, is a plausible approach.[15]
Detailed Experimental Protocol: General N-Alkylation of a Primary Amine
This protocol provides a general procedure for the N-alkylation of a primary amine using Ethyl 2-(chloromethyl)benzoate. The specific conditions may need to be optimized for different substrates.
Materials:
-
Ethyl 2-(chloromethyl)benzoate
-
Primary amine (e.g., aniline derivative)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of Ethyl 2-(chloromethyl)benzoate (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the Sₙ2 reaction.
-
Base: An inorganic base like potassium carbonate is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[3] An excess is used to ensure complete neutralization.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially given the moderate reactivity of the benzylic chloride.
-
Work-up: The aqueous work-up is designed to remove the inorganic salts and the DMF solvent. The brine wash helps to break any emulsions and further remove water from the organic layer.
Safety and Handling
Ethyl 2-(chloromethyl)benzoate should be handled with care in a well-ventilated fume hood.[1][20] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[20][21] It is incompatible with strong oxidizing agents and strong bases.[20]
Experimental Workflow Visualization
Caption: A typical experimental workflow for N-alkylation using Ethyl 2-(chloromethyl)benzoate.
Conclusion
Ethyl 2-(chloromethyl)benzoate is a valuable and versatile reagent in the medicinal chemist's toolbox. Its bifunctional nature allows for the strategic introduction of a substituted benzyl moiety, which is a key structural motif in many pharmaceuticals. While other benzylating agents are available, the specific reactivity profile and the presence of a modifiable ester group make Ethyl 2-(chloromethyl)benzoate an attractive choice for many synthetic applications. A thorough understanding of its reactivity, coupled with careful consideration of alternative reagents and optimization of reaction conditions, will continue to enable the efficient synthesis of novel and important therapeutic agents.
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A Researcher's Guide to Product Identity Confirmation in Reactions with Ethyl 2-chloromethylbenzoate
In the landscape of pharmaceutical and fine chemical synthesis, the reliable functionalization of aromatic scaffolds is paramount. Ethyl 2-chloromethylbenzoate serves as a versatile and economically attractive building block for introducing a carboxymethylphenyl moiety. Its benzylic chloride functionality provides a reactive handle for a variety of transformations, most notably nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.[1]
However, the ultimate success of any synthetic step lies not just in its execution but in the rigorous and unambiguous confirmation of the resulting product's identity. This guide provides an in-depth, experience-driven comparison of common synthetic routes using this compound, with a core focus on the self-validating analytical workflows required to ensure absolute certainty in your results. We will move beyond mere procedural descriptions to explain the underlying principles that govern the choice of reagents and analytical methods, empowering researchers to not only replicate but also troubleshoot and adapt these protocols.
Section 1: Nucleophilic Substitution – A Tale of Two Halides
The introduction of heteroatom nucleophiles at the benzylic position is a frequent application of this compound. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic carbon bearing the chlorine atom, displacing it in a single, concerted step.
A common question in our labs is whether to use the chloro- or the bromo-analogue for such transformations. Here, we compare the performance of this compound with its more reactive counterpart, Ethyl 2-bromomethylbenzoate, in a reaction with diethylamine.
Performance Comparison: Chloride vs. Bromide Leaving Groups
The choice between a chloride and a bromide as the leaving group directly impacts reaction kinetics. The fundamental principle at play is the leaving group's ability to stabilize the negative charge it accepts upon departure. Weaker bases are better leaving groups. Since hydrobromic acid is a stronger acid than hydrochloric acid, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[2] Furthermore, the Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, leading to a lower activation energy for the SN2 reaction.[2]
This translates to tangible differences in the laboratory, as demonstrated in the following comparative experiment:
| Substrate | Nucleophile | Conditions | Reaction Time | Yield |
| This compound | Diethylamine (2.0 eq), K₂CO₃ (2.0 eq) | Acetonitrile, 70°C | 18 hours | 75% |
| Ethyl 2-bromomethylbenzoate | Diethylamine (2.0 eq), K₂CO₃ (2.0 eq) | Acetonitrile, 70°C | 6 hours | 92% |
Note: Data is representative of typical results and may vary based on specific experimental conditions.
As the data indicates, Ethyl 2-bromomethylbenzoate provides a significantly higher yield in a fraction of the time. The choice of the chloro-derivative is often dictated by its lower cost and wider availability. However, for sensitive substrates or when reaction time is a critical factor, the bromo-analogue is the superior choice.
Experimental Protocol: Synthesis of Ethyl 2-((diethylamino)methyl)benzoate
This protocol details the synthesis using this compound. The same procedure can be followed for the bromo-analogue, with the expectation of a shorter reaction time.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and anhydrous acetonitrile.
-
Add potassium carbonate, followed by the dropwise addition of diethylamine.
-
Heat the reaction mixture to 70°C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Product Identity Confirmation Workflow
A multi-technique approach is essential for irrefutable structure confirmation.
Caption: Self-validating analytical workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary tool for confirming the presence of all expected proton environments. For Ethyl 2-((diethylamino)methyl)benzoate, expect to see:
-
Aromatic protons of the benzoate ring (multiplets, ~7.2-8.0 ppm).
-
The quartet and triplet of the ethyl ester group (~4.3 ppm and ~1.3 ppm, respectively).
-
A singlet for the benzylic methylene protons (CH₂-N) (~3.7 ppm).
-
A quartet and triplet for the N-ethyl groups of diethylamine.
-
-
¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon of the ester (~167 ppm) and the benzylic carbon (~58 ppm).
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of the diethylamine moiety. For Ethyl 2-((diethylamino)methyl)benzoate (C₁₄H₂₁NO₂), the expected exact mass is 235.1572 g/mol . Electrospray ionization (ESI) in positive mode is a suitable technique, and you should look for the [M+H]⁺ ion at m/z 236.1645.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to distinguish it from any remaining starting material.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.
-
Detection: UV at 230 nm.
-
The product will have a different retention time than the more non-polar starting material. Purity is determined by the area percentage of the product peak.
-
Section 2: Suzuki-Miyaura Cross-Coupling – A Comparison of Catalytic Systems
This compound can also participate in C-C bond formation via cross-coupling reactions. While the benzylic chloride can undergo direct coupling, a more common strategy involves its conversion to a more reactive species in situ or its use in reactions where the aryl ring is functionalized. For the purpose of this guide, we will focus on the Suzuki-Miyaura coupling of the aryl chloride portion of a related substrate, demonstrating a comparison between the workhorse Palladium catalysts and the more economical Nickel catalysts. The principles discussed are broadly applicable to cross-coupling reactions involving aryl chlorides.[3]
Performance Comparison: Palladium vs. Nickel Catalysis
Palladium complexes, particularly with bulky phosphine ligands, are renowned for their high efficiency and broad substrate scope in Suzuki-Miyaura reactions.[4] However, the high cost and low abundance of palladium have driven interest in first-row transition metals like nickel.[5] Nickel catalysts can be highly reactive, especially for less reactive aryl chlorides, but may sometimes require different ligands and conditions.[6]
| Catalyst System | Substrate | Conditions | Reaction Time | Yield |
| Pd(dppf)Cl₂ (2 mol%) | Ethyl 2-chlorobenzoate, Phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq) | Toluene/H₂O, 100°C | 4 hours | 88% |
| Ni(dppf)Cl₂ (5 mol%) | Ethyl 2-chlorobenzoate, Phenylboronic acid (1.5 eq), K₃PO₄ (2.0 eq) | Dioxane, 100°C | 12 hours | 78% |
Note: Data is representative for a typical aryl chloride coupling and may vary. dppf = 1,1'-Bis(diphenylphosphino)ferrocene.
Palladium catalysis generally offers faster reaction times and higher yields under these conditions. However, with ligand and condition optimization, nickel catalysis can be a highly effective and more sustainable alternative, particularly for large-scale synthesis.[1][4]
Experimental Protocol: Suzuki-Miyaura Coupling to Synthesize Ethyl 2-benzylbenzoate
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) (a bulky phosphine ligand)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and water (degassed)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (typically a 4:1 ratio).
-
Heat the mixture to 100°C and stir vigorously for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel.
Product Identity Confirmation Workflow
The analytical confirmation for the cross-coupling product, Ethyl 2-benzylbenzoate, follows a similar, rigorous workflow.
Caption: Suzuki-Miyaura cycle and analysis.
-
NMR Spectroscopy:
-
¹H NMR: The key diagnostic signal is the disappearance of the chloromethyl singlet (~4.9 ppm) and the appearance of a new singlet for the benzylic protons (Ar-CH₂-Ar) around 4.4 ppm. You will also observe the aromatic protons from both the benzoate and the newly introduced phenyl ring.[7]
-
¹³C NMR: Look for the new benzylic carbon signal around 40 ppm and the additional aromatic carbon signals.
-
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this product. For Ethyl 2-benzylbenzoate (C₁₆H₁₆O₂), the expected molecular weight is 240.29 g/mol . The mass spectrum will show the molecular ion peak (M⁺) at m/z 240.
-
HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV at 230 nm or 254 nm.
-
This technique will confirm the purity of the product and can be coupled with a mass spectrometer (LC-MS) for simultaneous mass confirmation.
-
Conclusion
This compound is a valuable reagent for constructing more complex molecules through nucleophilic substitution and cross-coupling reactions. However, the choice of the optimal synthetic route—whether to use a more reactive bromo-analogue or to select between different catalytic systems—should be an informed decision based on factors like cost, reaction efficiency, and scale.
Of equal, if not greater importance, is the implementation of a robust, multi-faceted analytical workflow to confirm the identity and purity of the reaction products. The synergistic use of NMR for structural elucidation, mass spectrometry for molecular weight verification, and chromatography for purity assessment provides a self-validating system that ensures the integrity of your research. This rigorous approach is not merely a procedural formality; it is the bedrock of trustworthy and reproducible science.
References
- BenchChem. (2025). A Comparative Study: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling Reactions.
- ChemicalBook. (n.d.). 2-(Dimethylamino)ethyl benzoate (2208-05-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). Ethyl 2-methylbenzoate(87-24-1) 1H NMR spectrum.
- ChemRxiv. (2025).
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- Royal Society of Chemistry. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2- Chloroethyl Benzoate and 2-Bromoethyl Benzoate in Nucleophilic Substitution Reactions.
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Safety Operating Guide
Proper Disposal of Ethyl 2-chloromethylbenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the safe handling and disposal of chemical reagents. Ethyl 2-chloromethylbenzoate, a halogenated organic compound, requires specific procedures to ensure the safety of laboratory personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and chemical knowledge.
Immediate Safety and Hazard Assessment
Core Principle: The primary directive for handling halogenated organic compounds is to prevent their release into the environment and to minimize personnel exposure.
Key Physical and Chemical Properties
A summary of the known properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁ClO₂ | |
| CAS Number | 1531-78-8 | |
| Molecular Weight | 198.65 g/mol | |
| Appearance | Colorless liquid | |
| Solubility | Sparingly soluble in water |
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is non-negotiable when handling any chemical, and particularly important for halogenated compounds. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of potentially harmful vapors.[2] |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a multi-step process that begins with segregation and ends with collection by a licensed waste disposal service.
Waste Segregation: The First Line of Defense
The cardinal rule for chemical waste management is proper segregation. This compound is a halogenated organic compound and must not be mixed with non-halogenated waste.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3][4]
-
Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases disposal costs. Furthermore, improper mixing can lead to dangerous chemical reactions.
Container Selection and Labeling
The integrity of the waste container is critical to preventing leaks and ensuring safe storage.
-
Action: Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) carboy.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, such as "Waste this compound" or a more general "Halogenated Organic Waste" with a log of all constituents.[3][4] The label should also include the date when the first drop of waste was added.
Accumulation and Storage
Proper storage of the waste container is essential to maintain a safe laboratory environment.
-
Action: Store the sealed waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location.[4]
-
Best Practice: Keep the waste container within secondary containment to mitigate the impact of any potential leaks.
Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.
-
Action: Once the container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.
-
Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal. The US Environmental Protection Agency (EPA) provides comprehensive guidelines on hazardous waste management.
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial to minimize exposure and environmental contamination.
Spill Response Workflow
The following diagram outlines the decision-making process for handling a chemical spill.
Caption: Decision workflow for chemical spill response.
Detailed Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the area if necessary.[2]
-
Assess the Situation: From a safe distance, assess the extent of the spill and the associated hazards.
-
Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in the PPE table above.
-
Containment: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill and prevent it from spreading.[5] Work from the outside of the spill inwards.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent pads, as halogenated organic waste.
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS office.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a cornerstone of a robust laboratory safety culture. By understanding the chemical's properties, adhering to strict disposal protocols, and being prepared for emergencies, we can ensure a safe working environment for ourselves and our colleagues while upholding our responsibility to environmental stewardship. This guide serves as a foundational resource, and it is incumbent upon every researcher to supplement this information with site-specific training and a thorough understanding of their institution's chemical hygiene plan.
References
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- Temple University. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Campus Operations.
- PubChem. (n.d.). Ethyl 2-(chloromethyl)benzoate. National Center for Biotechnology Information.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Ethyl benzoate.
- DirectPCW. (2023, June 6). Safety Data Sheet - ETHYL BENZOATE.
- LookChem. (n.d.). Ethyl benzoate.
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A Researcher's Guide to the Safe Handling of Ethyl 2-chloromethylbenzoate
This guide provides essential safety protocols and operational guidance for the handling of Ethyl 2-chloromethylbenzoate (CAS No: 1531-78-8) in a laboratory setting. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the critical information needed to ensure a safe and efficient workflow. The following procedures are based on a thorough hazard assessment and are designed to empower you, the researcher, to work confidently and securely.
Understanding the Compound: A Hazard-Based Approach to Safety
This compound is an organic compound that requires careful handling due to its specific chemical properties and associated hazards. A foundational understanding of these risks is paramount to implementing effective safety measures. The primary hazards involve its combustibility, potential for irritation, and aquatic toxicity.
The causality for the stringent protocols that follow is rooted in these intrinsic properties. For instance, its classification as a combustible liquid dictates the mandatory exclusion of ignition sources during handling and storage.[1] Similarly, the potential for skin and eye irritation necessitates a robust personal protective equipment (PPE) strategy to prevent direct contact.[2]
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | Source |
| Physical Hazard | Combustible Liquid (GHS Category 4) | [1] |
| Health Hazard | Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed. | [2][3] |
| Environmental Hazard | Toxic to aquatic life. |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the risks of exposure. The selection of PPE must be based on the specific task being performed. Never handle this chemical without the minimum required protection.
Table 2: Recommended PPE by Laboratory Task
| Task | Minimum Required PPE | Rationale and Expert Insight |
| Weighing/Aliquoting | - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Flame-resistant lab coat | The primary risks are minor splashes and aerosol generation. Chemical splash goggles are mandatory over safety glasses to provide a complete seal around the eyes.[4] |
| Reaction Setup / Transfer | - Nitrile gloves (or other chemically resistant gloves)- Chemical splash goggles and face shield- Flame-resistant lab coat- Work within a certified chemical fume hood | The risk of splashes and vapor release is highest during transfers and when the material is heated. A face shield provides an additional layer of protection for the entire face.[4] All operations should be conducted within a fume hood to control vapor inhalation.[3][4] |
| Post-Reaction Workup | - Nitrile gloves- Chemical splash goggles- Flame-resistant lab coat | While the concentration of the starting material may be lower, the hazards of reaction byproducts may be unknown. Maintain standard PPE throughout the entire workflow. |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Flame-resistant lab coat | Handling waste containers carries the same splash risk as handling the primary container. Ensure containers are properly sealed before handling. |
A Note on Respiratory Protection:
Respiratory protection is required when vapors or aerosols are generated and cannot be controlled by local exhaust ventilation.[4] If you experience any irritation or are working outside of a fume hood (not recommended), use a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge.[1][4]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized workflow minimizes risk and ensures reproducibility.
Preparation and Handling:
-
Ventilation First: Before bringing the chemical into the workspace, ensure your chemical fume hood is operational and has a certified face velocity. All handling of this compound must occur within the hood.[3][4]
-
Clear the Area: Ensure the workspace is free of clutter. Critically, remove all potential ignition sources, including hot plates, spark-producing equipment, and open flames.[1]
-
Don PPE: Put on all required PPE as outlined in Table 2. Check gloves for any signs of degradation or punctures before use.
-
Grounding: When transferring from a larger container, use grounding and bonding straps to prevent the buildup of static electricity, which could ignite vapors.[5]
-
Transfer with Care: Use a funnel or other appropriate transfer device to minimize the risk of splashes. Always keep the container sealed when not in use.[4]
-
Post-Handling Hygiene: After handling, remove gloves using the proper technique to avoid contaminating your skin. Immediately wash your hands thoroughly with soap and water. Contaminated clothing should be removed and laundered before reuse.[6]
Emergency Response: Spill and Exposure Plan
Immediate and correct response to an emergency can significantly reduce potential harm.
In Case of Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink two glasses of water at most.[3] Seek immediate medical attention.
Spill Response Protocol: In the event of a spill, the following workflow must be initiated immediately.
Caption: Workflow for responding to a chemical spill.
Logistical Plan: Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
-
Some suppliers recommend refrigerated storage at 4°C.[4] Always check the manufacturer's label for specific storage temperature recommendations.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all local, state, and federal regulations.[7]
-
Do not mix with other waste streams. Leave chemicals in their original containers if possible, or use a clearly labeled, dedicated hazardous waste container.
-
Prevent the product from entering drains or waterways.[4]
By integrating these safety and handling protocols into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and your research.
References
- SAFETY D
- Ethyl 2-(chloromethyl)benzoate | C10H11ClO2 | CID 12937460. PubChem.
- Ethyl 2-chloromethylbenzo
- SAFETY D
- SAFETY D
- SAFETY D
- Material Safety D
- SAFETY D
- SAFETY DATA SHEET - Ethyl 3-(Chloromethyl)
- material safety data sheet - ethyl benzo
- SAFETY DATA SHEET - Ethyl 4-(Chloromethyl)
- SAFETY D
- Material Safety Data Sheet - Ethyl 2-chloroacetoacet
- Buy ethyl 2-(chloromethyl)
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
